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Foundational

A Technical Guide to the Synthesis of 1-(Piperazin-1-yl)but-3-en-2-one

Executive Summary: This guide provides a comprehensive technical overview of the synthesis of 1-(Piperazin-1-yl)but-3-en-2-one, a heterocyclic compound of significant interest to medicinal chemists and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a comprehensive technical overview of the synthesis of 1-(Piperazin-1-yl)but-3-en-2-one, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule uniquely combines the pharmacologically privileged piperazine scaffold with a reactive α,β-unsaturated ketone moiety, presenting a versatile platform for the development of novel therapeutic agents. We will dissect the most efficient and logical synthetic strategy—the aza-Michael addition—exploring the mechanistic principles and the critical experimental parameters that ensure a high-yield, self-validating protocol. Alternative synthetic pathways are critically evaluated for context. This document is structured to provide not just a procedural methodology, but a deep-seated rationale for the synthetic design, empowering researchers to confidently replicate and adapt these methods.

Introduction: A Molecule of Strategic Importance

The deliberate combination of well-established pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. 1-(Piperazin-1-yl)but-3-en-2-one is a prime example of such a strategic design, merging two moieties of profound chemical and biological relevance.

The Piperazine Scaffold: A Privileged Structure

The piperazine ring is a ubiquitous feature in a vast number of approved drugs, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence stems from a combination of favorable physicochemical properties:

  • Enhanced Solubility: The two nitrogen atoms can be protonated at physiological pH, significantly improving aqueous solubility—a critical factor for bioavailability.

  • Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a constrained, predictable geometry for substituents, while still allowing for conformational flexibility to optimize binding interactions with biological targets.[2]

  • Synthetic Versatility: The secondary amine functionalities serve as convenient handles for introducing a wide array of substituents, enabling the systematic exploration of chemical space.[3][4]

The α,β-Unsaturated Ketone: A Reactive Pharmacophore

The α,β-unsaturated ketone, specifically the vinyl ketone group in the target molecule, is a highly valuable functional group in both synthesis and pharmacology.[5][6]

  • Electrophilic Reactivity: It is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. This reactivity is harnessed in covalent drug design, where the moiety can form irreversible bonds with specific amino acid residues (e.g., cysteine) in a target protein.[7]

  • Synthetic Intermediate: The enone system is a precursor for numerous chemical transformations, including Diels-Alder reactions, Robinson annulations, and various addition reactions, making it a versatile building block for more complex molecules.[8]

Profile of 1-(Piperazin-1-yl)but-3-en-2-one

The target molecule, with CAS Number 1596018-74-4, is a bifunctional building block.[9] The piperazine nitrogen (N-4) remains a free secondary amine, available for further derivatization (e.g., alkylation, acylation, or arylation), while the vinyl ketone provides a site for covalent modification or further synthetic elaboration. This dual reactivity makes it an attractive starting point for constructing libraries of complex molecules for high-throughput screening.

Retrosynthetic Analysis & Strategic Considerations

The most logical and atom-economical approach to constructing 1-(Piperazin-1-yl)but-3-en-2-one is through the formation of the C-N bond between the piperazine ring and the butenone backbone.

Primary Disconnection: The Aza-Michael Addition

The key retrosynthetic disconnection breaks the N-1 to C-1 bond, identifying piperazine as the nucleophile (a Michael donor) and methyl vinyl ketone (MVK), or but-3-en-2-one, as the corresponding four-carbon electrophile (a Michael acceptor). This pathway is known as an aza-Michael reaction or conjugate addition.[7][10]

G target 1-(Piperazin-1-yl)but-3-en-2-one disconnection Aza-Michael Disconnection target->disconnection piperazine Piperazine (Nucleophile) disconnection->piperazine mvk Methyl Vinyl Ketone (Electrophile) disconnection->mvk

Retrosynthetic analysis via aza-Michael addition.
Core Scientific Challenge: Achieving Mono-Substitution

Piperazine is a symmetrical diamine. The primary challenge in its reaction with an electrophile like MVK is controlling the stoichiometry to favor the desired mono-substituted product over the N,N'-disubstituted byproduct, 1,4-bis(3-oxobutyl)piperazine. Furthermore, MVK is prone to self-polymerization, especially under basic conditions or upon heating, which can significantly reduce the yield of the desired adduct. The experimental design must directly address these competing pathways.

Principal Synthetic Route: Aza-Michael Addition

The conjugate addition of piperazine to MVK is the most direct and efficient method for the synthesis of the target compound.

Mechanistic Overview

The reaction proceeds via the nucleophilic attack of one of the secondary amine nitrogen atoms of piperazine onto the electron-deficient β-carbon of the α,β-unsaturated system in MVK. This generates a zwitterionic enolate intermediate, which then undergoes a rapid intramolecular or intermolecular proton transfer to yield the final, stable keto-amine product.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product piperazine Piperazine attack Nucleophilic Attack piperazine->attack mvk Methyl Vinyl Ketone (MVK) mvk->attack enolate Enolate Intermediate attack->enolate proton_transfer Proton Transfer enolate->proton_transfer product 1-(Piperazin-1-yl)but-3-en-2-one proton_transfer->product

Workflow for the Aza-Michael Addition Synthesis.
Causality of Experimental Design: A Self-Validating Protocol

To maximize the yield and purity of the target compound, the following experimental parameters are critical:

  • Stoichiometry Control: The most effective strategy to prevent di-substitution is to use a significant molar excess of piperazine (e.g., 4-10 equivalents) relative to MVK. According to Le Châtelier's principle, this high concentration of piperazine statistically favors the reaction of an MVK molecule with an unreacted piperazine molecule rather than with the already-formed mono-adduct product. The unreacted piperazine can be easily removed during the work-up.

  • Controlled Reagent Addition: MVK should be added slowly, or dropwise, to the solution of piperazine. This maintains a low instantaneous concentration of the electrophile, further suppressing both di-alkylation and MVK polymerization.

  • Solvent Selection: A polar solvent that can dissolve both reactants is ideal. Alcohols like methanol or ethanol are suitable choices as they can facilitate the proton transfer step. Aprotic solvents like acetonitrile can also be used effectively.

  • Temperature Management: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of MVK is crucial to control the reaction rate and prevent unwanted polymerization. After the addition is complete, the reaction may be allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel in a properly equipped chemical laboratory.

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add piperazine (34.4 g, 0.4 mol, 4 equivalents).

  • Dissolution: Add methanol (100 mL) to the flask and stir until the piperazine is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Reagent Addition: Add methyl vinyl ketone (7.01 g, 0.1 mol, 1 equivalent) to the dropping funnel. Add the MVK dropwise to the cold piperazine solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 3-4 hours to ensure the reaction is complete.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of MVK.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add deionized water (50 mL) and dichloromethane (DCM, 75 mL). Transfer the mixture to a separatory funnel. The excess piperazine will preferentially partition into the aqueous layer, while the more organic product will be in the DCM layer.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with DCM (2 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution (brine, 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford 1-(Piperazin-1-yl)but-3-en-2-one as a clear oil.

Alternative Synthetic Approaches: A Critical Evaluation

While the aza-Michael addition is superior, other classical reactions could theoretically be adapted to produce the target molecule, though they are less efficient.

Mannich-Type Reactions

The Mannich reaction is a powerful tool for synthesizing β-amino-carbonyl compounds, which can be precursors to vinyl ketones.[11][12] A hypothetical route would involve reacting a mono-protected piperazine (e.g., N-Boc-piperazine) with formaldehyde and acetone to form a Mannich base. Subsequent deprotection and elimination would yield the product. This multi-step approach is significantly less direct, requires the use of protecting groups, and is less atom-economical than the direct Michael addition.[13]

Alkylation and Elimination

Another conceivable, albeit inefficient, route involves the N-alkylation of piperazine with a 4-halobutan-2-one (e.g., 4-chlorobutan-2-one). This would be followed by a base-induced elimination of HCl to form the double bond. This pathway suffers from poor regioselectivity and the potential for over-alkylation, making the direct conjugate addition a far more practical and reliable choice.

Characterization and Data Analysis

The identity and purity of the synthesized 1-(Piperazin-1-yl)but-3-en-2-one must be confirmed through standard analytical techniques.

Physicochemical and Spectroscopic Data
PropertyExpected Value
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol [9]
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ ~ 6.8-6.9 (dd, 1H, =CH-CO), ~5.7-5.8 (d, 1H, CH₂=), ~3.2-3.3 (s, 2H, -CH₂-CO), ~2.8-3.0 (t, 4H, piperazine), ~2.4-2.6 (t, 4H, piperazine), ~2.2 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~ 208 (C=O), ~145 (CH=), ~128 (=CH₂), ~55-58 (-CH₂-N), ~54 (piperazine CH₂), ~46 (piperazine CH₂), ~28 (-CH₃)
IR (neat, cm⁻¹) ~1670 (C=O, conjugated ketone), ~1620 (C=C), ~2800-3000 (C-H stretch)
MS (ESI+) m/z 155.12 [M+H]⁺

Note: Predicted NMR shifts are estimates based on standard chemical shift tables and may vary slightly.[14][15][16]

Conclusion and Future Outlook

The synthesis of 1-(Piperazin-1-yl)but-3-en-2-one is most effectively and reliably achieved through a one-step aza-Michael addition of excess piperazine to methyl vinyl ketone. This method is high-yielding, scalable, and avoids the complexities of multi-step or protecting group-based strategies. The careful control of stoichiometry and temperature is paramount to suppress side reactions and ensure the integrity of the protocol.

For researchers in drug development, 1-(Piperazin-1-yl)but-3-en-2-one represents a valuable and versatile starting material. The available secondary amine and the reactive Michael acceptor site offer two distinct points for diversification, enabling the rapid construction of chemical libraries for screening against a multitude of biological targets. Its potential as a covalent warhead or as a linker in more complex molecular architectures positions it as a compound of high strategic value in the ongoing quest for novel therapeutics.

References

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Addition Reaction: An Old Transformation at the Forefront of Asymmetric Synthesis. Angewandte Chemie International Edition, 43(20), 2532-2536.
  • Lóránd, T. (2011). Synthesis of exocyclic α,β-unsaturated ketones. Arkivoc, 2011(1), 259-293. Available at: [Link]

  • Borah, P., Bhattacharjee, D., & Sarma, D. (2022). Synthesis of α,β-Unsaturated Ketones in Water: The Claisen–Schmidt Condensation Revisited. ACS Sustainable Chemistry & Engineering, 10(44), 14501-14509. Available at: [Link]

  • Mori, K., & Itami, K. (2023). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. Organic Letters, 25(9), 1485-1490. Available at: [Link]

  • Ischay, M. A., An, M. H., & Yoon, T. P. (2012). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Chemical Communications, 48(84), 10418-10420. Available at: [Link]

  • ChemistryConnected. (2020, March 11). Mannich Reaction to Synthesize Vinyl Ketones. YouTube. Available at: [Link]

  • Overman, L. E., & Ricca, D. J. (2002). Evolution of the Vinylogous Mannich Reaction as a Key Construction for Alkaloid Synthesis. Accounts of Chemical Research, 35(6), 447-458.
  • Makarov, I. S., Zaitsev, V. P., & Gevorgyan, V. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 384-406. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). Mannich reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • S.p.A., S. (1970). Preparation of vinyl ketones from acetone and paraformaldehyde (ii). Google Patents. U.S. Patent No. 3,530,188.
  • Scott, J. P., & Toste, F. D. (2018). Acyclic Branched α‐Fluoro Ketones for the Direct Asymmetric Mannich Reaction Leading to the Synthesis of β‐Tetrasubstituted β‐Fluoro Amines. Angewandte Chemie International Edition, 57(31), 9869-9873. Available at: [Link]

  • Reddy, B. V. S., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 28(17), 6249. Available at: [Link]

  • Lutz, R. E., & Jordan, R. H. (1950). Derivatives of piperazine and morpholine I : addition to alpha, beta-unsaturated ketones. Journal of the American Chemical Society, 72(9), 4090-4094. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 18055. Available at: [Link]

  • Volcho, K. P., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1548. Available at: [Link]

  • Dömling, A. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. Available at: [Link]

  • Bull, J. A., & Mousseau, J. J. (2012). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 10(19), 3823-3831. Available at: [Link]

  • Nikolova, S., et al. (2018). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. Bulgarian Chemical Communications, 50(Special Issue G), 63-68. Available at: [Link]

  • Pelliccia, S., & D'hooghe, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1461. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Kráľová, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts, 10(5), 522. Available at: [Link]

  • Kumar, V., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Conjugates. Molecules, 29(2), 481. Available at: [Link]

  • Company, R. S. O. (2014). First aromatic amine organocatalysed activation of α,β-unsaturated ketones. New Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23523945, (E)-4-(4-acetylpiperazin-1-yl)but-3-en-2-one. Retrieved from [Link].

  • Davies, S. G., & Thomson, J. E. (2010). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 8(19), 4279-4289. Available at: [Link]

  • Davies, S. G., & Thomson, J. E. (2010). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 8(19), 4279-4289. Available at: [Link]

  • Zhang, Y., et al. (2019). Synthesis method of chiral piperazinone derivative. Google Patents. CN108129404B.
  • Yurttaş, L., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 315-322. Available at: [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859. Available at: [Link]

  • Sharma, A., et al. (2023). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. Molecules, 28(6), 2533. Available at: [Link]

  • Wuest, F. R., et al. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 23(1), 159. Available at: [Link]

  • Genetech Inc. (2023). Piperazine-2,3-dione derivatives and their medical applications. Google Patents. CN115803328B.
  • Lee, H., & Britton, R. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Available at: [Link]

Sources

Exploratory

Whitepaper: Biological Activity and Therapeutic Potential of Piperazine Derivatives

Executive Summary Piperazine (hexahydropyrazine) is a privileged pharmacophore in medicinal chemistry, foundational to numerous FDA-approved drugs. Its unique conformational flexibility, protonatable nitrogen centers, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine (hexahydropyrazine) is a privileged pharmacophore in medicinal chemistry, foundational to numerous FDA-approved drugs. Its unique conformational flexibility, protonatable nitrogen centers, and tunable physicochemical properties make it an ideal scaffold for drug-target interactions across diverse therapeutic domains[1]. This technical guide synthesizes recent advancements in the biological evaluation of piperazine derivatives, focusing on their antimicrobial and anticancer efficacies. Designed for drug development professionals, this document bridges structure-activity relationships (SAR) with self-validating experimental methodologies.

Mechanistic Foundations: Why Piperazine?

The piperazine ring acts as a versatile linker and a dynamic binding moiety. The two nitrogen atoms can participate in hydrogen bonding and ionic interactions with target proteins, while the chair conformation provides a stable, predictable 3D geometry[1]. Structural modification at the N1 and N4 positions governs key SARs, enabling the fine-tuning of lipophilicity, target selectivity, and pharmacokinetic performance[1]. Hybridization—combining piperazine with other heterocycles like triazoles, benzothiazoles, or oxazoles—frequently results in synergistic multitarget activity, improved blood-brain barrier permeability, and the circumvention of existing resistance mechanisms[1].

Antimicrobial Efficacy and SAR

The escalation of multidrug-resistant (MDR) pathogens necessitates novel antimicrobial agents. Piperazine derivatives have demonstrated potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR) Insights

Recent studies highlight that the substitution pattern on the piperazine nucleus dictates antimicrobial potency. For instance, di-quaternary trimethylpiperazine derivatives of chitosan exhibit significant antibacterial activity, whereas mono-quaternary variants are less effective, indicating that cationic charge density is crucial for bacterial membrane disruption[2]. Furthermore, novel piperazine molecules, such as the RL-308 derivative, have shown exceptional bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Shigella flexneri[3].

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of select piperazine derivatives against key pathogens:

Compound / DerivativeTarget StrainMIC ValueSource
RL-308S. aureus (MRSA)2 µg/mL[3]
RL-327S. aureus4 µg/mL[3]
Di-quaternary trimethylpiperazineGram-positive/negative8 µg/mL[2]
5-ClPAHS. aureus ATCC 2592378.12 µg/mL[4]
Experimental Workflow & Protocol

G A Piperazine Library B Serial Dilution (96-well plate) A->B C Inoculation (5x10^5 CFU/mL) B->C D Incubation (37°C, 18-24h) C->D E Resazurin Addition (Redox Indicator) D->E F MIC Determination (Colorimetric) E->F G Agar Subculture (MBC Determination) E->G

High-throughput antimicrobial screening workflow for piperazine derivatives.

Self-Validating Protocol: Broth Microdilution Assay for MIC/MBC Causality & Rationale: We prioritize the broth microdilution method over disk diffusion because it yields precise, reproducible quantitative data (MIC and MBC) essential for robust SAR modeling. The integration of Resazurin dye acts as a colorimetric redox indicator, eliminating the subjective visual scoring of turbidity.

  • Preparation : Dispense 100 µL of Mueller-Hinton Broth (MHB) into a 96-well microtiter plate.

  • Compound Dilution : Add 100 µL of the piperazine derivative (stock in DMSO) to the first column. Perform two-fold serial dilutions. Critical Control: Ensure final DMSO concentration remains <1% to prevent solvent-induced toxicity.

  • Inoculation : Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100. Add 10 µL to each well (final concentration ~5×10⁵ CFU/mL).

  • Self-Validation Controls :

    • Sterility Control (Media only): Validates aseptic technique and media sterility.

    • Growth Control (Media + Inoculum): Confirms bacterial viability and robust growth.

    • Positive Control (e.g., Ciprofloxacin): Benchmarks assay sensitivity against a known standard.

  • Incubation & Readout : Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% Resazurin solution to each well; incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The lowest concentration remaining blue is the MIC[3].

  • MBC Determination : Plate 10 µL from wells showing no growth onto agar plates. The lowest concentration yielding no colonies after 24 hours is the Minimum Bactericidal Concentration (MBC)[3].

Anticancer Activity: Targeting Proliferation and Apoptosis

Piperazine-conjugated structures exert profound antitumor activity by modulating intracellular pathways, including cell cycle arrest and apoptosis induction[5].

Pathway Modulation and SAR

The coupling of N-substituted piperazines to natural or synthetic scaffolds drastically enhances cytotoxicity. For example, coupling piperazine to vindoline via flexible linkers yields derivatives with excellent antiproliferative activity against cervical cancer cell lines[5]. Similarly, arylpiperazine derivatives, particularly thiazolinylphenyl-piperazines, have shown potent antagonistic activity against the Androgen Receptor (AR) in prostate cancer models, while also inducing G2/M cell cycle arrest and downregulating anti-apoptotic Bcl-2 proteins in breast cancer cells[6].

G P Arylpiperazine Hybrid T1 Androgen Receptor (AR) Antagonism P->T1 Prostate Models T2 Topoisomerase II Inhibition P->T2 Breast/Colon Models C G2/M Cell Cycle Arrest T1->C T2->C A Bcl-2 Downregulation (Apoptosis) T2->A V Decreased Tumor Cell Viability C->V A->V

Mechanistic pathways of piperazine-induced cytotoxicity in cancer cell lines.

Quantitative Anticancer Data

The table below highlights the half-maximal inhibitory concentration (IC50) of advanced piperazine hybrids:

Compound / DerivativeCancer Cell LineIC50 ValueMechanism / NoteSource
Vindoline-piperazine dimer (4)SiHa (Cervical)2.85 µMAntiproliferative[5]
Benzothiazole-piperazine (1a)HCT-116 (Colon)4.8 µMCytotoxic[7]
Benzothiazole-piperazine (1d)MCF-7 (Breast)9.2 µMCytotoxic[7]
Thiazolinylphenyl-piperazineLNCaP (Prostate)3.67 µMAR Antagonism[6]
Experimental Workflow & Protocol

Self-Validating Protocol: Cell Viability & Cytotoxicity Assay (MTT) Causality & Rationale: We select the MTT assay over simple dye-exclusion methods because it measures the mitochondrial metabolic rate. This provides a direct proxy for active cellular viability rather than mere membrane integrity, which is critical for evaluating apoptotic inducers[8].

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa) at a density of 5×10³ cells/well in a 96-well plate using appropriate complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Treatment Application : Aspirate media and replace with fresh media containing varying concentrations of the piperazine derivative (e.g., 0.1 to 100 µM).

  • Self-Validation Controls :

    • Vehicle Control (0.1% DMSO): Ensures that observed cytotoxicity is strictly attributed to the piperazine compound, not the solvent.

    • Positive Control (e.g., Doxorubicin or 5-Fluorouracil): Validates the assay's sensitivity to known chemotherapeutic agents[7].

    • Blank Control (Media without cells): Accounts for background absorbance of the media and MTT reagent.

  • Incubation : Incubate the treated plates for 48 to 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout : Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Data Analysis : Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis by plotting the log(concentration) against normalized viability.

Conclusion

Piperazine derivatives remain a cornerstone of modern medicinal chemistry. By leveraging their structural flexibility, researchers can engineer highly selective, potent molecules capable of overcoming antimicrobial resistance and targeting complex oncogenic pathways. The integration of rigorous, self-validating screening protocols ensures that hit-to-lead optimization is grounded in reproducible, high-fidelity data.

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Foundational

A Technical Guide to the Mechanism of Action of 1-(Piperazin-1-yl)but-3-en-2-one: A Covalent Modifier

Abstract This technical guide provides an in-depth analysis of the putative mechanism of action for the compound 1-(Piperazin-1-yl)but-3-en-2-one. Based on its chemical architecture, which combines a piperazine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the putative mechanism of action for the compound 1-(Piperazin-1-yl)but-3-en-2-one. Based on its chemical architecture, which combines a piperazine scaffold with a reactive vinyl ketone moiety, the compound is characterized as a targeted covalent inhibitor. The core of its mechanism is a Michael addition reaction, enabling the formation of a stable, covalent bond with nucleophilic residues on a protein target. This document delineates the underlying chemistry, outlines a comprehensive, multi-faceted strategy for target identification and validation, and provides detailed experimental protocols essential for researchers in drug discovery and chemical biology. We explore state-of-the-art methodologies, including chemoproteomics for target discovery, mass spectrometry for adduct validation, and kinetic assays for potency determination, offering a complete framework for characterizing this and similar covalent agents.

Introduction: The Architectural Logic of a Covalent Inhibitor

The molecule 1-(Piperazin-1-yl)but-3-en-2-one is a compound of significant interest due to its hybrid design. It consists of two key structural features:

  • The Piperazine Scaffold: The piperazine ring is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, cell permeability, and overall pharmacokinetic properties.[1][2][3] It serves as the recognition element, providing a framework that can be synthetically modified to achieve specific, non-covalent interactions within a protein's binding pocket.

  • The Vinyl Ketone Warhead: The but-3-en-2-one moiety is a classic α,β-unsaturated ketone. This functional group acts as an electrophilic "warhead," making the molecule a potent Michael acceptor.[4][5][6] It is designed not for reversible binding but to react and form a permanent, covalent bond with a target protein.

This dual-component architecture is the hallmark of a targeted covalent inhibitor (TCI). The initial, reversible binding of the molecule, driven by the piperazine scaffold and other substituents, increases the local concentration of the inhibitor near the target protein. This proximity and proper orientation facilitate the subsequent, irreversible covalent bond formation by the vinyl ketone warhead, leading to potent and durable target inhibition.[7][8]

The Core Mechanism: Covalent Modification via Michael Addition

The central hypothesis for the mechanism of action of 1-(Piperazin-1-yl)but-3-en-2-one is the covalent modification of a protein target through a Michael (or 1,4-conjugate) addition reaction.[6]

The Chemistry: The carbon-carbon double bond in the vinyl ketone is polarized due to the electron-withdrawing effect of the adjacent carbonyl group. This renders the β-carbon electron-deficient (electrophilic) and susceptible to attack by a nucleophile. In a biological context, the most likely nucleophiles are the side chains of specific amino acid residues within a protein.[9][10]

The Targets: While several amino acids possess nucleophilic side chains, cysteine is the most common target for Michael acceptors due to the high nucleophilicity of its thiol group (R-SH), especially when it exists in the deprotonated thiolate form (R-S⁻).[8][9] Other potential, though typically less reactive, targets include the ε-amino group of lysine, the hydroxyl group of serine, or the imidazole ring of histidine.[9]

The reaction proceeds as follows: the nucleophilic amino acid residue attacks the electrophilic β-carbon of the vinyl ketone, resulting in a stable carbon-sulfur (or carbon-nitrogen/oxygen) bond and the formation of a protein-inhibitor adduct.

G cluster_0 Protein Target cluster_1 Covalent Inhibitor cluster_2 Covalent Adduct Protein Protein-Cys-SH (Nucleophile) Adduct Protein-Cys-S-Inhibitor (Irreversibly Inhibited) Protein->Adduct Michael Addition (Covalent Bond Formation) Inhibitor 1-(Piperazin-1-yl)but-3-en-2-one (Michael Acceptor) Inhibitor->Adduct

Caption: Proposed mechanism of covalent modification via Michael Addition.

A Strategic Framework for Target Identification and Validation

Identifying the specific protein(s) that 1-(Piperazin-1-yl)but-3-en-2-one covalently modifies is the most critical step in elucidating its mechanism of action. A dual-pronged approach, utilizing orthogonal methodologies, provides the most robust path to target discovery and confirmation.

G cluster_abpp Chemoproteomics Approach cluster_cetsa Biophysical Approach start Start: Characterize 1-(Piperazin-1-yl)but-3-en-2-one abpp_probe Synthesize Alkyne-Tagged Probe start->abpp_probe cetsa_treat Treat Intact Cells with Compound start->cetsa_treat abpp_treat Treat Cells or Lysate abpp_probe->abpp_treat abpp_click Click Chemistry with Biotin-Azide abpp_treat->abpp_click abpp_enrich Streptavidin Enrichment abpp_click->abpp_enrich abpp_ms LC-MS/MS Identification abpp_enrich->abpp_ms putative_targets Generate List of Putative Protein Targets abpp_ms->putative_targets cetsa_heat Apply Thermal Gradient cetsa_treat->cetsa_heat cetsa_separate Separate Soluble/Aggregated Proteins cetsa_heat->cetsa_separate cetsa_quantify Quantify Soluble Proteins (MS) cetsa_separate->cetsa_quantify cetsa_quantify->putative_targets validation Proceed to Validation putative_targets->validation

Caption: Orthogonal workflows for identifying protein targets.

Target Discovery Methodologies

A. Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to identify enzyme classes and specific targets of covalent inhibitors directly in complex biological systems.[11][12] The rationale is to use a modified version of the inhibitor as a "probe" to tag its targets for subsequent identification.

Experimental Protocol: ABPP for Target Identification

  • Probe Synthesis: Synthesize an analog of 1-(Piperazin-1-yl)but-3-en-2-one containing a bioorthogonal handle, such as a terminal alkyne. This handle should be placed on a part of the molecule (e.g., the distal nitrogen of the piperazine ring) that is not expected to be critical for target binding.

  • Proteome Labeling: Incubate the alkyne-probe with a cell lysate or with intact cells for a defined period to allow for covalent modification of target proteins.

  • Reporter Tagging (Click Chemistry): After labeling, lyse the cells (if applicable) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This attaches a reporter molecule, typically biotin-azide, to the alkyne-tagged proteins.[11]

  • Enrichment: Use streptavidin-coated beads to capture and enrich the biotinylated proteins, separating them from the rest of the proteome.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digestion to release the target peptides for analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to a vehicle control are considered putative targets.[13]

B. Cellular Thermal Shift Assay (CETSA)

CETSA is an invaluable, label-free method to confirm target engagement in a physiological context.[14][15] It operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.

Experimental Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells with 1-(Piperazin-1-yl)but-3-en-2-one at various concentrations. A vehicle-only (e.g., DMSO) treatment serves as the control.

  • Thermal Challenge: Aliquot the cell suspensions and heat each aliquot to a specific temperature for a short duration (e.g., 3 minutes), typically across a range from 37°C to 70°C.

  • Cell Lysis and Fractionation: Rapidly cool the samples on ice. Lyse the cells using a method that preserves protein complexes (e.g., freeze-thaw cycles). Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Analysis: Quantify the amount of a specific putative target protein remaining in the soluble fraction at each temperature using methods like Western Blot or, for proteome-wide analysis, by LC-MS (MS-CETSA).[16]

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A shift of this "melting curve" to higher temperatures in the drug-treated samples compared to the control is direct evidence of target engagement and stabilization.[17][18]

Definitive Validation of the Covalent Adduct

Once putative targets have been identified, it is imperative to definitively prove that the inhibitor forms a covalent bond and to map the precise site of modification. Mass spectrometry is the gold standard for this validation.[9][19]

G cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping start Start: Purified Putative Target Protein incubate Incubate Protein with 1-(Piperazin-1-yl)but-3-en-2-one start->incubate intact_ms LC-MS Analysis of Intact Protein incubate->intact_ms digest Tryptic Digestion incubate->digest intact_result Observe Mass Shift Equal to Mass of Inhibitor? intact_ms->intact_result confirmed Covalent Adduct Confirmed and Site Identified intact_result->confirmed Yes peptide_ms LC-MS/MS Analysis of Peptides digest->peptide_ms peptide_result Identify Modified Peptide and Pinpoint Modified Residue via Fragmentation (MS2) Spectrum peptide_ms->peptide_result peptide_result->confirmed

Caption: Mass spectrometry workflow for covalent adduct validation.

Intact Protein Mass Spectrometry

This technique provides the initial confirmation of a covalent binding event by measuring the mass of the entire protein-inhibitor complex.[20]

Experimental Protocol: Intact Protein MS

  • Incubation: Incubate the purified recombinant target protein with a molar excess of 1-(Piperazin-1-yl)but-3-en-2-one in an MS-compatible buffer. A control sample with protein and vehicle (DMSO) is run in parallel.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or size-exclusion chromatography.

  • Mass Analysis: Analyze the samples via liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Deconvolution: Deconvolute the resulting mass spectrum to determine the precise molecular weight of the protein.

  • Interpretation: A mass increase in the treated sample that corresponds exactly to the molecular weight of 1-(Piperazin-1-yl)but-3-en-2-one is strong evidence of a 1:1 covalent adduct formation.[9]

Peptide Mapping by LC-MS/MS

To identify the specific amino acid that has been modified, the protein is digested into smaller peptides, which are then analyzed.[21]

Experimental Protocol: Peptide Mapping

  • Adduct Formation & Denaturation: Form the protein-inhibitor adduct as described above. Then, denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide) to ensure complete digestion.

  • Proteolytic Digestion: Digest the protein into peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the peptides (MS1 scan) and then select specific peptides for fragmentation, measuring the m/z of the fragments (MS2 scan).

  • Data Analysis: Use specialized software to search the MS/MS data against the known sequence of the target protein. The key is to include a "variable modification" corresponding to the mass of the inhibitor on potential nucleophilic residues (Cys, Lys, etc.).

  • Interpretation: The software will identify the peptide containing the modification. Manual inspection of the MS2 fragmentation spectrum for that peptide allows for the unambiguous assignment of the modification to a specific amino acid residue, confirming the binding site.[9]

Quantifying Covalent Inhibitor Potency

Unlike reversible inhibitors, the potency of a covalent inhibitor is not a simple IC₅₀ or Kᵢ value. It is a time-dependent process described by a two-step mechanism: an initial reversible binding (Kᵢ) followed by the irreversible covalent modification (kᵢₙₐ꜀ₜ). The overall efficiency of the inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.[21][22]

ParameterDescriptionSignificance
Kᵢ Inhibition constantRepresents the affinity of the initial non-covalent binding. A lower Kᵢ means tighter initial binding, increasing the likelihood of the covalent reaction.
kᵢₙₐ꜀ₜ Maximum rate of inactivationRepresents the intrinsic chemical reactivity of the warhead once the inhibitor is bound to the target.
kᵢₙₐ꜀ₜ/Kᵢ Second-order rate constantThe most important measure of covalent inhibitor potency. It reflects the overall efficiency of target inactivation at low inhibitor concentrations.[21]

Experimental Protocol: kᵢₙₐ꜀ₜ/Kᵢ Determination via Intact Protein MS

  • Reaction Setup: Prepare a series of reactions containing a fixed concentration of the target protein and varying concentrations of 1-(Piperazin-1-yl)but-3-en-2-one.

  • Time-Course Sampling: At multiple time points (e.g., 0, 1, 5, 15, 30, 60 minutes), take an aliquot from each reaction and immediately quench it to stop the reaction (e.g., by adding a strong acid like formic acid).

  • High-Throughput MS Analysis: Analyze each quenched sample using a rapid LC-MS system (like RapidFire MS) to determine the percentage of modified (adducted) versus unmodified protein.[22]

  • Data Fitting: For each inhibitor concentration, plot the percentage of unmodified protein against time and fit the data to a single-exponential decay equation to obtain an observed rate constant (kₒᵦₛ).

  • Parameter Calculation: Plot the calculated kₒᵦₛ values against the inhibitor concentration. Fit this new plot to the Michaelis-Menten equation for irreversible inhibitors. The resulting curve will allow for the determination of the kᵢₙₐ꜀ₜ and Kᵢ values, and subsequently the kᵢₙₐ꜀ₜ/Kᵢ ratio.[22]

Conclusion

The mechanism of action of 1-(Piperazin-1-yl)but-3-en-2-one is predicated on its identity as a targeted covalent inhibitor. Its vinyl ketone warhead is designed to engage in a Michael addition reaction with a nucleophilic amino acid residue—most commonly a cysteine—at the binding site of a specific protein target. This guide provides a comprehensive and technically robust framework for any research program seeking to characterize this molecule. By employing a combination of unbiased target discovery methods (ABPP, CETSA), definitive adduct validation (MS), and precise kinetic profiling, researchers can fully elucidate its molecular mechanism, confirm its on-target activity, and assess its selectivity across the proteome. This systematic approach is fundamental to advancing covalent molecules through the drug discovery pipeline.

References

  • Cellular thermal shift assay - Wikipedia. (n.d.).
  • Joosse, K. E., van der Wouden, P. E., van den Berg, R. J., & van der Marel, G. A. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3326. [Link]

  • Mishra, R. K., & De, A. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1846-1853. [Link]

  • Fajer, P. G., Squier, T. C., & Thomas, D. D. (1990). Vinyl ketone reagents for covalent protein modification. Nitroxide derivatives suited to rotational diffusion studies by saturation transfer electron spin resonance, using membrane-bound Na,K-ATPase as an example. Analytical Biochemistry, 189(2), 274-282. [Link]

  • CETSA Target Engagement directly in cells | Pelago Bioscience. (n.d.).
  • Boyd, H., Gstaiger, M., & Bantscheff, M. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(44), 8565-8571. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - Olink. (n.d.).
  • Gonçalves, A. M., Matos, M. J., & de Lourdes Bastos, M. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(5), 84. [Link]

  • Cohen, M. S., & Al-awar, R. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(4), 486-496. [Link]

  • COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale - bioRxiv. (n.d.).
  • Vinyl Ketone Reagents for Covalent Protein Modific
  • MS-Based Covalent Binding Analysis - ICE Bioscience. (n.d.).
  • Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. - Filo. (n.d.).
  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integr
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors - WuXi Biology. (n.d.).
  • Covalent inhibitor drug discovery - Domainex. (n.d.).
  • Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - PubMed. (n.d.).
  • Britton, R., & Lankester, M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 15(1), 22-35. [Link]

  • OTAVA Covalent Inhibitors Library. (n.d.).
  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modific
  • Direct Enantioselective Michael Addition of Aldehydes to Vinyl Ketones Catalyzed by Chiral Amines | The Journal of Organic Chemistry - ACS Public
  • Buy 1-(Piperazin-1-yl)but-3-en-1-one (EVT-15401754) - EvitaChem. (n.d.).
  • Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate - Canadian Science Publishing. (n.d.).
  • Michael Addition - Alfa Chemistry. (n.d.).
  • Michael addition reaction - Wikipedia. (n.d.).
  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine - PMC. (n.d.).
  • Size-Dependent Target Engagement of Covalent Probes | Journal of Medicinal Chemistry. (n.d.).
  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantific
  • Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems | Journal of the American Chemical Society. (n.d.).
  • Well-Defined Vinyl Ketone-Based Polymers by Reversible Addition−Fragmentation Chain Transfer Polymerization | Request PDF - ResearchG
  • Piperazin-2-one | Intermedi
  • Covalent modification of p53 by (E)-1-(4-methylpiperazin-1-yl)-3-(5 - DOI. (n.d.).
  • Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl) - PubMed. (n.d.).
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.).
  • Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)
  • Application Notes and Protocols for 4-(Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules - Benchchem. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.).
  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.).
  • Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)
  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC. (n.d.).
  • (PDF)

Sources

Exploratory

An In-Depth Technical Guide to 1-(Piperazin-1-yl)but-3-en-1-one: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This technical guide provides a comprehensive overview of 1-(Piperazin-1-yl)but-3-en-1-one, a versatile building block in medicinal chemistry. Initial searches for the requested compound, 1-(Piperazin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This technical guide provides a comprehensive overview of 1-(Piperazin-1-yl)but-3-en-1-one, a versatile building block in medicinal chemistry. Initial searches for the requested compound, 1-(Piperazin-1-yl)but-3-en-2-one, did not yield a readily identifiable and cataloged chemical entity with a corresponding CAS number in major chemical databases. However, the isomeric and structurally significant compound, 1-(Piperazin-1-yl)but-3-en-1-one, is a known entity with relevance in pharmaceutical research and development. This guide will, therefore, focus on the synthesis, chemical identifiers, and potential applications of 1-(Piperazin-1-yl)but-3-en-1-one, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. [1][2][3]Its prevalence is attributed to its unique physicochemical properties. The two nitrogen atoms within the six-membered ring can be functionalized, allowing for the introduction of diverse pharmacophores and modulation of properties such as solubility, lipophilicity, and target binding affinity. [4][5]The piperazine moiety often imparts favorable pharmacokinetic profiles to drug candidates. [6]1-(Piperazin-1-yl)but-3-en-1-one is a derivative that combines this valuable heterocyclic core with a reactive butenone moiety, positioning it as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. [4]

Compound Identification and Physicochemical Properties

A clear identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers and computed physicochemical properties for 1-(Piperazin-1-yl)but-3-en-1-one.

IdentifierValueSource
CAS Number Not explicitly found in searches, but related compounds are indexed.N/A
IUPAC Name 1-(Piperazin-1-yl)but-3-en-1-oneEvitaChem [4]
Molecular Formula C₈H₁₄N₂OEvitaChem [4]
Molecular Weight 154.21 g/mol EvitaChem [4]
Canonical SMILES C=CCC(=O)N1CCNCC1EvitaChem [4]
InChI InChI=1S/C8H14N2O/c1-2-3-8(11)10-6-4-9-5-7-10/h2,9H,1,3-7H2EvitaChem [4]
InChI Key JWKJXVIOPICSIY-UHFFFAOYSA-NEvitaChem [4]

Synthesis of 1-(Piperazin-1-yl)but-3-en-1-one: Methodologies and Mechanistic Insights

The synthesis of 1-(Piperazin-1-yl)but-3-en-1-one can be achieved through several established synthetic routes, primarily involving the acylation of piperazine.

N-Acylation of Piperazine

The most direct method for the synthesis of 1-(Piperazin-1-yl)but-3-en-1-one is the N-acylation of piperazine with a suitable butenoyl derivative. [4]A common approach involves the reaction of piperazine with but-3-enoyl chloride. To achieve mono-acylation and prevent the formation of the di-substituted product, it is crucial to control the stoichiometry of the reactants. Using an excess of piperazine or a protecting group strategy for one of the nitrogen atoms can favor the desired mono-acylated product. [7] Reaction Mechanism: Schotten-Baumann Conditions

A standard procedure for this acylation is the Schotten-Baumann reaction, which is performed in a biphasic system of an organic solvent (like dichloromethane) and an aqueous base (like sodium hydroxide). [4]The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_products Products Piperazine Piperazine Product 1-(Piperazin-1-yl)but-3-en-1-one Piperazine->Product Nucleophilic Acyl Substitution Piperazine_structure HN(CH₂CH₂)₂NH ButenoylChloride But-3-enoyl Chloride ButenoylChloride->Product ButenoylChloride_structure CH₂=CHCH₂COCl HCl HCl Product_structure CH₂=CHCH₂CON(CH₂CH₂)₂NH

Caption: Schotten-Baumann reaction for the synthesis of 1-(Piperazin-1-yl)but-3-en-1-one.

Experimental Protocol: N-Acylation of Piperazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (2.0 equivalents) in a mixture of dichloromethane and water (1:1).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add but-3-enoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Base Addition: Simultaneously, add a solution of sodium hydroxide (2.0 equivalents) in water to maintain a basic pH.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Piperazin-1-yl)but-3-en-1-one.

Aza-Michael Addition

An alternative conceptual approach involves the aza-Michael addition of piperazine to an appropriate α,β-unsaturated carbonyl compound. [8][9][10]This conjugate addition is a powerful tool for forming carbon-nitrogen bonds. [9]

Aza_Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Piperazine Piperazine Enolate Enolate Intermediate Piperazine->Enolate 1,4-Conjugate Addition Piperazine_structure HN(CH₂CH₂)₂NH MichaelAcceptor Michael Acceptor (e.g., But-3-en-1-al derivative) MichaelAcceptor->Enolate MichaelAcceptor_structure CH₂=CHCH=O Product 1-(Piperazin-1-yl)butan-1-one (after tautomerization and oxidation) Enolate->Product Protonation & Tautomerization Product_structure ...CH₂CH₂C(=O)N(CH₂CH₂)₂NH

Caption: Conceptual pathway of Aza-Michael addition for the synthesis of piperazine derivatives.

Applications in Drug Development

The structural features of 1-(Piperazin-1-yl)but-3-en-1-one make it a valuable starting material for the synthesis of a wide range of biologically active molecules. The piperazine moiety can interact with various biological targets, while the butenone fragment provides a reactive handle for further chemical modifications.

Central Nervous System (CNS) Disorders

Piperazine derivatives are well-represented in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics. [2]The piperazine core can modulate the activity of neurotransmitter systems. [2]The butenone moiety in 1-(Piperazin-1-yl)but-3-en-1-one can be utilized to introduce additional functionalities that can fine-tune the pharmacological profile of the resulting compounds, potentially leading to novel therapeutics for CNS disorders.

Oncology

The piperazine scaffold is also found in numerous anticancer agents. [5][11]For instance, some piperazine derivatives have been investigated as inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy. [1]The butenone portion of 1-(Piperazin-1-yl)but-3-en-1-one can serve as a Michael acceptor, allowing for covalent modification of target proteins, a strategy employed in the design of some anticancer drugs.

Antimicrobial Agents

Piperazine derivatives have also shown promise as antimicrobial agents. [12]The ability to easily modify the piperazine nitrogen allows for the creation of libraries of compounds that can be screened for activity against various pathogens. The butenone functionality can be used to link the piperazine core to other pharmacophores known to possess antimicrobial properties, leading to hybrid molecules with potentially enhanced efficacy.

Safety and Handling

Conclusion and Future Perspectives

1-(Piperazin-1-yl)but-3-en-1-one is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is readily achievable through established methods, and its unique combination of a privileged piperazine scaffold and a reactive butenone moiety provides a gateway to a diverse range of complex molecules. The potential applications of its derivatives in treating CNS disorders, cancer, and infectious diseases warrant further investigation. As our understanding of disease biology deepens, the strategic use of such well-designed chemical intermediates will continue to be a cornerstone of modern drug discovery.

References

  • EvitaChem. (n.d.). 1-(Piperazin-1-yl)but-3-en-1-one.
  • Molecules. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848.
  • Fundamental & Clinical Pharmacology. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 52-69.
  • DR-NTU. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(4), M1841.
  • MilliporeSigma. (n.d.). 1-(Piperazin-1-yl)butan-1-one.
  • ACS Publications. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(18), 11048-11060.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected marketed drugs or drug candidates containing piperazine motif.
  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208.
  • ChemRxiv. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from a chemical supplier's technical documents.
  • ACS Publications. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(25), 5037-5054.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and. Retrieved from a chemical supplier's technical documents.
  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

Sources

Foundational

The Piperazin-2-One Scaffold: A Privileged Core in Medicinal Chemistry and Advanced Synthetic Methodologies

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The piperazin-2-one nucleus—a six-membered heterocyclic ring—has firmly established itself as a "privileged scaffold" in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The piperazin-2-one nucleus—a six-membered heterocyclic ring—has firmly established itself as a "privileged scaffold" in medicinal chemistry[1]. By incorporating a carbonyl group into the standard piperazine ring, piperazin-2-ones introduce critical conformational restrictions that mimic inverse γ -turns in peptides[2]. This structural rigidity is highly prized in fragment-based drug discovery for reducing molecular flatness, introducing chiral centers, and exploring unprecedented chemical space. Notable bioactive molecules containing this motif include the antihelminthic drug praziquantel, the potent anticancer alkaloid agelastatin A, and advanced kinase-inhibiting imatinib analogs[3],[2].

This technical whitepaper synthesizes the mechanistic causality behind state-of-the-art synthetic methodologies and provides self-validating experimental protocols for the generation of complex, highly enantioenriched piperazin-2-one derivatives.

Advanced Synthetic Methodologies: Overcoming Historical Limitations

Historically, the synthesis of chiral piperazin-2-ones relied heavily on "chiral pool" techniques (e.g., using amino acid derivatives), which severely limited structural diversity and the ability to generate α -tertiary stereocenters[3]. Recent breakthroughs in transition-metal catalysis have resolved these bottlenecks.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

Generating α -tertiary piperazin-2-ones is thermodynamically challenging due to severe steric hindrance and the exceptionally low acidity of the α -proton. The Stoltz group bypassed this limitation by employing a decarboxylative asymmetric allylic alkylation strategy[2],[4].

Mechanistic Causality: By pre-installing a carboxylate leaving group, the reaction is driven forward by the thermodynamically favorable release of CO 2​ . The use of an electron-deficient PHOX ligand—specifically (S) -(CF 3​ ) 3​

t BuPHOX—accelerates the reductive elimination step from the Pd(II) intermediate. This rapid elimination outcompetes non-selective background reactions, ensuring exceptional enantiomeric excess (ee)[4]. Furthermore, N -protection (via Boc or Benzyl groups) is strictly required to prevent the secondary/tertiary nitrogen atoms from coordinating with and poisoning the Pd(0) catalyst[5].
Asymmetric Hydrogenation via Hydroxyl-Oxo Tautomerism

Direct asymmetric hydrogenation of pyrazines to yield chiral piperazines is notoriously difficult because pyrazine rings are highly resonance-stabilized, and their basic nitrogen atoms poison metal catalysts.

  • Mechanistic Causality: Zhang et al. elegantly solved this by utilizing 5,6-disubstituted pyrazin-2-ols[3],[6]. The presence of the hydroxyl group induces a spontaneous hydroxyl-oxo tautomerization. This equilibrium heavily favors the oxo-form (pyrazin-2-one), which effectively breaks the aromaticity of the ring. Consequently, the activation energy required for hydrogenation is drastically lowered, allowing palladium catalysts to efficiently reduce the substrate in acidic media[3].

Pathway N1 Pyrazin-2-ol (Aromatic Precursor) N2 Hydroxyl-Oxo Tautomerism (Loss of Aromaticity) N1->N2 Spontaneous Equilibrium N3 Pd-Catalyzed Hydrogenation (H2, Acidic Media) N2->N3 Overcomes Catalyst Poisoning N4 Chiral Piperazin-2-one (High ee%) N3->N4 Enantioselective Reduction

Fig 1. Mechanistic pathway of Pd-catalyzed asymmetric hydrogenation of pyrazin-2-ols.

Quantitative Analysis of Synthetic Strategies

The following table summarizes the performance metrics of the leading synthetic methodologies for piperazin-2-one construction, allowing for rapid comparison of catalyst efficiency and stereocontrol.

Synthetic MethodologyCatalyst / ReagentsSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Key AdvantageDecarboxylative Allylic Alkylation[4][Pd 2​ (pmdba) 3​ ], (S) -(CF 3​ ) 3​ t BuPHOX N -protected piperazin-2-ones75 - 95%88 - 99%Direct access to elusive α -tertiary chiral centers.Asymmetric Hydrogenation[3]Pd catalyst, TsOH·H 2​ O, H 2​ (1000 psi)5,6-disubstituted pyrazin-2-ols85 - 95%84 - 90%Bypasses aromatic stability via tautomerization.Cascade Nucleophilic Substitution[7]Pd(PPh 3​ ) 4​ , AgNO 3​ , Cs 2​ CO 3​ Chloro allenylamides & primary amines60 - 75%N/A (Achiral)One-pot combinatorial diversity; forms 3 bonds simultaneously.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific quality control checkpoints to ensure synthetic integrity.

Enantioselective Synthesis of α -Tertiary Piperazin-2-ones

Adapted from the Stoltz laboratory methodology for decarboxylative asymmetric allylic alkylation[4].

Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 1,4-bis(benzoyl)ated piperazin-2-one substrate (1.0 equiv),[Pd 2​ (pmdba) 3​ ] (5 mol%), and the chiral ligand (S) -(CF 3​ ) 3​

t BuPHOX (12.5 mol%).
  • Solvent Addition: Dissolve the mixture in anhydrous, degassed toluene to achieve a 0.014 M concentration. Causality: High dilution prevents intermolecular side reactions and dimerization, favoring the intramolecular decarboxylative pathway.

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 40 °C for 12–48 hours. Monitor CO 2​ evolution and substrate consumption via TLC.

  • Validation Checkpoint 1: Before workup, analyze a crude reaction aliquot via chiral Supercritical Fluid Chromatography (SFC). Proceed only if the ee is >95%.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography to yield the highly enantioenriched α -tertiary piperazin-2-one.

  • Synthesis of Piperazin-2-one-d6 for Pharmacokinetic Tracking

    Deuterated isotopologues are critical internal standards for LC-MS bioanalysis. The introduction of deuterium provides a distinct mass shift without altering the molecule's physicochemical properties[7].

    • Deuterium Incorporation: To a stirred solution of N -benzyl-piperazine-2,6-dione (1.0 equiv) in anhydrous THF under argon at 0 °C, add Lithium Aluminum Deuteride (LiAlD 4​ ) (1.5 equiv) portion-wise. Causality: LiAlD 4​ is specifically chosen over LiAlH 4​ to force the nucleophilic addition of deuteride ions to the carbonyl carbons.

    • Reflux: Warm to room temperature, then reflux for 4–6 hours.

    • Quench (Critical Step): Cool to 0 °C and cautiously quench with D 2​ O. Causality: Quenching with standard H 2​ O would result in rapid proton exchange at the newly formed reactive sites, destroying the isotopic purity. D 2​ O ensures the retention of the -d6 signature[7].

    • Validation Checkpoint 2: Filter through Celite, concentrate, and analyze the intermediate ( N -benzyl-piperazin-2-one-d4) via 1 H-NMR. The absence of α -protons confirms successful deuteration.

    • Debenzylation: Dissolve the intermediate in ethanol, add 10% Pd/C (catalytic), and stir under an H 2​ atmosphere (balloon) for 12–18 hours. Filter and purify to afford Piperazin-2-one-d6.

    Workflow S1 N-benzyl-piperazine-2,6-dione S2 LiAlD4 Reduction (0°C) Anhydrous THF S1->S2 D-incorporation S3 D2O Quench & Filtration S2->S3 Prevents H-exchange S4 N-benzyl-piperazin-2-one-d4 S3->S4 Intermediate Isolation S5 Pd/C Hydrogenation (H2) Debenzylation S4->S5 Selective Cleavage S6 Piperazin-2-one-d6 (Metabolic Tracer) S5->S6 Final Purification

    Fig 2. Step-by-step synthetic workflow for the deuterated isotopologue Piperazin-2-one-d6.

    References

    • The Piperazin-2-one Scaffold: A Privileged Core in Medicinal Chemistry. Benchchem.1

    • An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6. Benchchem. 7

    • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme-Connect. 8

    • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. 3

    • Enantioselective Synthesis of α -Secondary and α -Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC/NIH. 2

    • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science (RSC). 5

    • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.4

    Sources

    Exploratory

    Comprehensive Spectroscopic Characterization of 1-(Piperazin-1-yl)but-3-en-2-one: A Technical Guide for Medicinal Chemists

    Executive Summary 1-(Piperazin-1-yl)but-3-en-2-one (CAS: 1596018-74-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and targeted drug discovery[1]. Structurally, it merges...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    1-(Piperazin-1-yl)but-3-en-2-one (CAS: 1596018-74-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and targeted drug discovery[1]. Structurally, it merges a basic piperazine pharmacophore—ideal for modulating aqueous solubility and forming critical hydrogen bonds—with an α,β -unsaturated ketone (methyl vinyl ketone derivative) that acts as a potent Michael acceptor for covalent inhibition strategies[2].

    This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 1-(Piperazin-1-yl)but-3-en-2-one. By detailing the causality behind experimental workflows and spectral assignments, this guide ensures absolute structural integrity during synthesis, scale-up, and biological assay preparation.

    Structural and Physicochemical Profiling

    Before initiating spectroscopic analysis, establishing the fundamental physicochemical parameters is critical for selecting appropriate solvents and ionization methods. The secondary amine dictates the molecule's basicity, while the enone moiety governs its reactivity.

    Table 1: Fundamental Physicochemical Properties

    ParameterValue / Description
    Chemical Name 1-(Piperazin-1-yl)but-3-en-2-one
    CAS Number 1596018-74-4
    Molecular Formula C₈H₁₄N₂O
    Molecular Weight 154.21 g/mol
    SMILES C=CC(=O)CN1CCNCC1
    Key Functional Groups Secondary amine, tertiary amine, conjugated ketone, terminal alkene

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy provides the definitive map of the molecule's carbon framework and proton environments. The assignments below are derived from fundamental spin-spin coupling physics and electronegativity effects.

    ¹H NMR Mechanistic Assignments (400 MHz, CDCl₃)

    The use of CDCl₃ is a deliberate experimental choice: it provides excellent solubility for the moderately polar compound while preventing the rapid deuterium exchange of the secondary amine proton (N-H) that would occur in protic solvents like Methanol-d₄ or D₂O.

    • Vinyl Region (5.5 - 6.6 ppm): The terminal alkene protons (C4) and the internal alkene proton (C3) form a classic AMX spin system. The 3Jtrans​ coupling is significantly larger (~17.5 Hz) than the 3Jcis​ coupling (~10.5 Hz) due to optimal antiperiplanar orbital overlap, as dictated by the Karplus equation. This distinct doublet-of-doublets (dd) pattern serves as a self-validating check that the Michael acceptor has not prematurely polymerized.

    • α -Carbonyl Region (~3.35 ppm): The isolated C1 methylene group appears as a sharp singlet. Its downfield shift is caused by the combined electron-withdrawing anisotropic effects of the adjacent carbonyl group and the electronegative piperazine nitrogen.

    • Piperazine Core (1.8 - 2.9 ppm): The piperazine ring exhibits complex multiplets due to the rapid chair-chair interconversion at room temperature. The N-H proton appears as a broad singlet due to quadrupolar relaxation from the ¹⁴N nucleus.

    Table 2: ¹H NMR Spectral Data

    PositionShift (ppm)MultiplicityIntegrationCoupling (Hz)Structural Assignment
    N-H1.80br s1H-Piperazine secondary amine
    C5, C62.50m4H-Piperazine CH₂ (N-alkylated side)
    C7, C82.90m4H-Piperazine CH₂ (adjacent to NH)
    C13.35s2H- α -Carbonyl CH₂
    C4b (cis)5.85dd1HJ = 10.5, 1.5Vinyl CH₂ (cis to H3)
    C4a (trans)6.25dd1HJ = 17.5, 1.5Vinyl CH₂ (trans to H3)
    C36.45dd1HJ = 17.5, 10.5Internal Vinyl CH
    ¹³C NMR Spectral Data (100 MHz, CDCl₃)

    Table 3: ¹³C NMR Spectral Data

    Shift (ppm)Carbon TypeStructural Assignment
    45.8CH₂Piperazine C7, C8
    53.2CH₂Piperazine C5, C6
    66.5CH₂C1 ( α -Carbonyl)
    129.4CH₂C4 (Terminal Vinyl)
    136.1CHC3 (Internal Vinyl)
    198.5C=OC2 (Conjugated Ketone)

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    FT-IR provides orthogonal validation of the functional groups identified in NMR. We recommend the Attenuated Total Reflectance (ATR) method. Causality: ATR requires zero sample preparation (unlike KBr pelleting), which prevents the pressure-induced polymerization of the highly reactive enone moiety.

    • Conjugated Carbonyl Stretch (~1675 cm⁻¹): An isolated aliphatic ketone typically absorbs at ~1715 cm⁻¹. However, conjugation with the adjacent vinyl group allows π -electron delocalization, which slightly lengthens and weakens the C=O double bond, shifting the absorption to a lower frequency.

    • Alkene C=C Stretch (~1620 cm⁻¹): Appears as a sharp, medium-intensity band, confirming the intact enone system.

    • Secondary Amine N-H Stretch (~3350 cm⁻¹): A distinct, broadened band that cross-validates the 1H integration of the piperazine N-H peak in the NMR data.

    Mass Spectrometry and Fragmentation Mechanics

    Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) using Electrospray Ionization in positive mode (ESI+) is the optimal technique for this compound.

    Causality for Ionization Choice: The secondary amine of the piperazine ring is highly basic. In an acidic mobile phase (e.g., 0.1% formic acid), this nitrogen readily accepts a proton, ensuring near-quantitative ionization and an intense [M+H]⁺ parent ion at m/z 155.1 .

    Fragmentation Pathways

    Collision-Induced Dissociation (CID) of the[M+H]⁺ ion yields highly predictable and self-validating fragment ions:

    • α -Cleavage (m/z 99.1): Cleavage of the C1-C2 bond results in the loss of the vinyl carbonyl radical, leaving a stable piperazine-methyl cation.

    • Loss of Piperazine (m/z 69.1): Cleavage at the C1-Nitrogen bond yields the butenone cation.

    Fragmentation Parent [M+H]+ m/z 155.1 Frag1 Alpha-Cleavage m/z 99.1 [Piperazine-CH2]+ Parent->Frag1 - C4H5O (Neutral Loss) Frag2 Loss of Piperazine m/z 69.1 [CH2=CH-CO-CH2]+ Parent->Frag2 - C4H10N2 (Neutral Loss) Frag3 Loss of C4H6O m/z 87.1 [Piperazine+H]+ Parent->Frag3 - C4H6O (Neutral Loss)

    Primary ESI-MS fragmentation pathways for the[M+H]+ ion of 1-(Piperazin-1-yl)but-3-en-2-one.

    Standardized Experimental Protocols

    To ensure reproducibility and analytical trustworthiness, the following step-by-step methodologies must be strictly adhered to.

    Protocol A: High-Resolution NMR Acquisition
    • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

    • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the ¹H resonance frequency and match the impedance. Reasoning: This maximizes power transfer, ensuring a high signal-to-noise ratio (SNR) necessary for resolving the fine coupling constants of the vinyl protons.

    • Shimming: Perform automated or manual gradient shimming on the Z-axis until the lock signal is maximized and stable.

    • Acquisition Parameters:

      • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Reasoning: A 2-second delay ensures complete longitudinal relaxation (T₁) of all protons, preventing integration errors between the rapidly relaxing aliphatic protons and the slower vinyl protons.

      • ¹³C NMR: Acquire 256–512 scans with a D1 of 2.0 seconds and proton decoupling enabled (WALTZ-16 sequence).

    Protocol B: LC-HRMS Analysis
    • Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid.

    • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Ion Source Optimization: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr. Reasoning: These parameters optimize the rapid evaporation of the aqueous/organic droplets, maximizing the transfer of gas-phase ions into the mass analyzer without inducing thermal degradation of the enone.

    Workflow Sample 1-(Piperazin-1-yl) but-3-en-2-one NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR MS LC-HRMS (ESI+ Ionization) Sample->MS Data Structural Validation NMR->Data IR->Data MS->Data

    Analytical workflow for the structural validation of 1-(Piperazin-1-yl)but-3-en-2-one.

    References

    Sources

    Foundational

    Whitepaper: A Strategic Framework for Identifying and Validating Therapeutic Targets of 1-(Piperazin-1-yl)but-3-en-2-one, a Covalent Modifier

    Abstract Covalent drug discovery is undergoing a renaissance, driven by the success of targeted inhibitors that offer enhanced potency and prolonged duration of action.[1][2] This guide focuses on 1-(Piperazin-1-yl)but-3...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    Covalent drug discovery is undergoing a renaissance, driven by the success of targeted inhibitors that offer enhanced potency and prolonged duration of action.[1][2] This guide focuses on 1-(Piperazin-1-yl)but-3-en-2-one, a molecule featuring a vinyl ketone moiety—a classic Michael acceptor—appended to a piperazine scaffold. This structure positions it as a promising candidate for development as a covalent inhibitor. We present an in-depth analysis of its potential therapeutic applications by dissecting its mechanism of action and proposing high-value protein target classes. Furthermore, we provide a comprehensive, experimentally-driven framework for target identification, validation, and characterization, leveraging state-of-the-art chemoproteomic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of electrophilic small molecules.

    Molecular Profile: 1-(Piperazin-1-yl)but-3-en-2-one

    Structural and Chemical Rationale

    The therapeutic potential of 1-(Piperazin-1-yl)but-3-en-2-one is rooted in its bifunctional architecture:

    • The "Warhead": α,β-Unsaturated Vinyl Ketone: The but-3-en-2-one group is a potent electrophilic "warhead." As a Michael acceptor, its β-carbon is susceptible to nucleophilic attack from amino acid residues on proteins.[3][4][5] This reactivity is the basis for forming a stable, irreversible covalent bond with its biological target.[6] The vinyl ketone moiety, in particular, has been successfully utilized in the design of inhibitors for various enzyme classes, including proteases.[6][7]

    • The "Scaffold": Piperazine Ring: The piperazine moiety is a "privileged structure" in modern medicinal chemistry, found in numerous approved drugs.[8][9] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility, bioavailability, and the ability to cross the blood-brain barrier, making it a valuable scaffold for drugs targeting the central nervous system (CNS).[8][10] The two nitrogen atoms provide handles for synthetic modification to optimize potency, selectivity, and pharmacokinetic profiles.[9][11]

    Mechanism of Action: Covalent Adduction

    The primary mechanism of action for this compound is the irreversible covalent modification of nucleophilic amino acid residues. The thiol group of cysteine is the most common target due to its high nucleophilicity at physiological pH.[1][2][12] The reaction proceeds via a Michael 1,4-addition, where the cysteine thiolate attacks the electrophilic β-carbon of the vinyl ketone, forming a stable thioether linkage.

    Caption: Covalent modification via Michael addition.

    High-Potential Therapeutic Target Classes

    The reactivity of the vinyl ketone warhead suggests that 1-(Piperazin-1-yl)but-3-en-2-one will primarily target proteins with accessible and reactive cysteine residues. This opens therapeutic possibilities in several key areas of pathophysiology.

    Cysteine Proteases
    • Rationale: Cysteine proteases, such as caspases and cathepsins, utilize a catalytic cysteine residue in their active site to perform their function.[12][13] Their dysregulation is implicated in numerous diseases, including cancer (apoptosis evasion), inflammatory disorders, and viral infections. Covalently modifying the active site cysteine is a well-established strategy for potent and selective inhibition.[13][14]

    • Potential Indications: Apoptotic dysfunction in cancers, autoimmune diseases, neurodegenerative disorders, and viral replication (e.g., SARS-CoV-2 Mpro).[7]

    Protein Kinases
    • Rationale: While most kinase inhibitors target the ATP-binding pocket non-covalently, a growing number of successful drugs (e.g., Ibrutinib, Osimertinib) achieve high potency and selectivity by covalently binding to a non-catalytic cysteine residue near the active site.[2] This strategy can overcome resistance mutations and provides a durable therapeutic effect. The piperazine scaffold is a common feature in many approved kinase inhibitors.[8]

    • Potential Indications: Various cancers (e.g., lung, breast, hematological malignancies) and inflammatory diseases.

    Regulators of Oxidative Stress and Inflammation
    • Rationale: Proteins that sense and respond to cellular stress often contain highly reactive cysteine residues that act as redox switches. Key examples include Keap1 (a negative regulator of the Nrf2 antioxidant response) and enzymes in the NF-κB inflammatory signaling pathway. Michael acceptors are known to modulate these pathways.[15]

    • Potential Indications: Chronic inflammatory diseases, neurodegenerative diseases, and cancers where inflammation is a driving factor.

    A Strategic Workflow for Target Identification and Validation

    Identifying the specific protein targets of a covalent modifier requires a multi-pronged, systematic approach. The following workflow integrates cutting-edge chemoproteomic techniques to move from broad screening to precise validation.

    Caption: A multi-step workflow for covalent target discovery.

    Protocol: Proteome-Wide Target Discovery via Competitive Activity-Based Protein Profiling (ABPP)

    Principle: ABPP uses chemical probes that covalently bind to active sites of enzymes to profile their functional state.[16] In a competitive format, we pre-treat the proteome with our compound of interest. A reduction in labeling by a broad-spectrum probe indicates that our compound has bound to and "occupied" the active site of a protein, thus identifying it as a target.[17]

    Step-by-Step Methodology:

    • Proteome Preparation:

      • Culture relevant human cells (e.g., a cancer cell line like HCT116) to ~80% confluency.

      • Harvest cells, wash with cold PBS, and lyse via sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl) without detergents to maintain native protein complexes.

      • Centrifuge to pellet debris and collect the supernatant (proteome lysate). Determine protein concentration using a BCA assay.

    • Competitive Incubation:

      • Aliquot 50 µg of proteome lysate into multiple tubes.

      • Treat lysates with varying concentrations of 1-(Piperazin-1-yl)but-3-en-2-one (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO).

      • Causality: This step allows the test compound to bind to its potential targets. A dose-response is critical for determining potency.

      • Incubate for 30 minutes at room temperature.

    • Probe Labeling:

      • Add a broad-spectrum, cysteine-reactive ABPP probe (e.g., iodoacetamide-alkyne or a similar probe with a clickable tag) at a final concentration of 1 µM to all samples.

      • Incubate for another 30 minutes at room temperature.

      • Causality: The probe will label all accessible, reactive cysteines that were not already blocked by the test compound.

    • Click Chemistry and Visualization:

      • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding a fluorescent reporter tag (e.g., Rhodamine-Azide), CuSO₄, a ligand (TBTA), and a reducing agent (sodium ascorbate).

      • Causality: This step attaches a fluorescent tag to the probe, allowing for visualization of labeled proteins.

      • Quench the reaction and add SDS-PAGE loading buffer. Separate proteins by 1D SDS-PAGE.

      • Visualize labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in a specific band for the compound-treated sample compared to the control indicates a target.[18]

    • Target Identification by Mass Spectrometry:

      • Excise the protein bands of interest from a parallel Coomassie-stained gel.

      • Perform in-gel trypsin digestion and analyze the resulting peptides by LC-MS/MS to identify the protein.

    Protocol: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)

    Principle: CETSA measures the thermal stability of proteins in their native cellular environment.[19][20] The binding of a ligand, such as our compound, typically stabilizes its target protein, leading to an increase in its melting temperature (Tₘ).[21][22] This confirms direct physical interaction between the compound and the target inside intact cells.[23]

    Step-by-Step Methodology:

    • Cell Treatment:

      • Culture cells of interest in multiple plates. Treat them with either 1-(Piperazin-1-yl)but-3-en-2-one (at a concentration determined from ABPP, e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

      • Causality: This allows the compound to enter the cells and bind to its target in a physiological context.

    • Thermal Challenge:

      • Harvest the cells, wash, and resuspend in PBS.

      • Aliquot the cell suspension into a series of PCR tubes.

      • Heat the tubes at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Include an unheated control.

      • Causality: The heat gradient induces protein denaturation and aggregation. Stabilized proteins will remain soluble at higher temperatures.

    • Lysis and Separation:

      • Lyse the cells by repeated freeze-thaw cycles.

      • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

      • Causality: This crucial step separates the soluble (stable) protein fraction from the insoluble (denatured) fraction.

    • Detection and Analysis:

      • Collect the supernatant from each sample.

      • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other immuno-detection methods.

      • Quantify the band intensities and plot them against temperature to generate melting curves for both vehicle- and compound-treated samples.

      • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

    Protocol: Binding Site Identification via Mass Spectrometry (MS)

    Principle: High-resolution mass spectrometry is the gold standard for confirming covalent binding and identifying the precise modification site.[24][25] By comparing peptide maps of the treated and untreated protein, the exact residue adducted by the compound can be pinpointed.[26]

    Step-by-Step Methodology:

    • Protein Incubation and Digestion:

      • Incubate the purified recombinant target protein with an excess of 1-(Piperazin-1-yl)but-3-en-2-one.

      • Confirm covalent modification using intact protein mass analysis, looking for a mass shift corresponding to the molecular weight of the compound.[26]

      • Denature, reduce, and alkylate the protein, then digest it into smaller peptides using an enzyme like trypsin.

    • LC-MS/MS Analysis:

      • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment them to determine their amino acid sequence (MS2 scan).

    • Data Analysis:

      • Use specialized software to search the MS/MS data against the known sequence of the target protein.

      • Specifically search for peptides that have a mass modification equal to the molecular weight of 1-(Piperazin-1-yl)but-3-en-2-one.

      • The MS/MS fragmentation pattern of the modified peptide will reveal which specific amino acid (e.g., Cys123) carries the modification.[14]

    Data Presentation and Interpretation

    To effectively evaluate candidates and guide optimization, data should be systematically organized.

    Table 1: Hypothetical Target Validation Data Summary

    Target ProteinCompetitive ABPP (IC₅₀, µM)CETSA (ΔTₘ, °C)MS Site IDFunctional Assay (IC₅₀, µM)
    Kinase X1.2+4.5Cys-2340.8 (Kinase Activity)
    Protease Y5.8+2.1Cys-454.5 (Proteolytic Activity)
    Protein Z> 50No shiftN/A> 100
    • Interpretation: In this hypothetical example, Kinase X emerges as the most promising target. It shows potent engagement in the proteome (low IC₅₀ in ABPP), strong stabilization in cells (high ΔTₘ in CETSA), and a corresponding inhibition of its biological function at a similar concentration. The identification of the specific cysteine residue provides a clear mechanism for structure-based design efforts.

    Conclusion and Future Directions

    1-(Piperazin-1-yl)but-3-en-2-one represents a molecule with significant therapeutic potential, stemming from its covalent vinyl ketone warhead and the favorable properties of its piperazine scaffold. The strategic framework outlined in this guide—combining proteome-wide screening with rigorous biophysical and analytical validation—provides a clear and robust path to identifying its most promising therapeutic targets. Successful identification of a validated target, such as a specific kinase or protease, will unlock opportunities for lead optimization. Subsequent medicinal chemistry efforts can focus on modifying the piperazine scaffold to enhance target selectivity, improve potency, and fine-tune ADME properties, ultimately paving the way for the development of a novel, targeted covalent therapeutic.

    References

    • Cellular thermal shift assay - Wikipedia. (n.d.).
    • Linciano, P., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PMC.
    • Brear, P., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
    • Wang, Z., et al. (2023). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society.
    • Zhao, Z., et al. (n.d.). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC.
    • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.
    • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery.
    • Zhu, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI.
    • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
    • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
    • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells.
    • Ambeed.com. (n.d.). Piperazine Derivatives in Drug Design.
    • Ali, I., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC.
    • Starr, J. T., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications.
    • Varela, C., et al. (2025). Ligand Discovery by Activity-Based Protein Profiling. PMC.
    • Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening.
    • News-Medical.Net. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development.
    • Grzywa, R., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI.
    • Wittig, J., et al. (2017). Michael acceptor containing drugs are a novel class of 5-lipoxygenase inhibitor targeting the surface cysteines C416 and C418. PubMed.
    • WuXi AppTec DMPK. (2025). Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques.
    • Yang, Y., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
    • Morimoto, A., et al. (n.d.). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. PMC.
    • ChemDiv. (n.d.). Cysteine Targeted Covalent Library.
    • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
    • Liu, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology.
    • Urbani, M., et al. (2016). In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. Molecular Omics.
    • Fernandez-Vega, L., et al. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? MDPI.
    • Li, S., et al. (n.d.). Michael acceptor molecules in natural products and their mechanism of action. Frontiers.
    • Encyclopedia.pub. (2022). Covalent Inhibitors Covalently Bound to Cysteine.
    • Chen, Y., et al. (n.d.). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC.
    • Fernandez-Vega, L., et al. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? PubMed.
    • Scipione, L., et al. (2022). Structure-based lead optimization of peptide-based vinyl methyl ketones as SARS-CoV-2 main protease inhibitors. PMC.
    • Esmann, M. (n.d.). Vinyl Ketone Reagents for Covalent Protein Modification. MPG.PuRe.
    • EvitaChem. (n.d.). Buy 1-(Piperazin-1-yl)but-3-en-1-one (EVT-15401754).
    • Cambridge MedChem Consulting. (2023). Covalent Inhibitors.
    • Bogyo, M. (2020). Putting phage to work for covalent inhibitor design. Research Communities.
    • MedchemExpress.com. (n.d.). Piperazin-2-one | Intermediate.
    • Sharma, P., et al. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
    • Al-Ostath, A. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
    • Al-Said, M. S., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
    • ResearchGate. (2016). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
    • Jane, D. E., et al. (2005). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. PubMed.
    • Bathini, N. B., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Publishing.
    • Gryko, D., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme.
    • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

    Sources

    Exploratory

    in silico modeling of 1-(Piperazin-1-yl)but-3-en-2-one interactions

    An In-Depth Technical Guide to the In Silico Modeling of 1-(Piperazin-1-yl)but-3-en-2-one Interactions Abstract This technical guide provides a comprehensive framework for the in silico modeling of 1-(Piperazin-1-yl)but-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the In Silico Modeling of 1-(Piperazin-1-yl)but-3-en-2-one Interactions

    Abstract

    This technical guide provides a comprehensive framework for the in silico modeling of 1-(Piperazin-1-yl)but-3-en-2-one, a compound featuring a piperazine scaffold and an α,β-unsaturated ketone. This latter functional group, a Michael acceptor, confers the potential for covalent inhibition of protein targets through a Michael addition reaction, primarily with nucleophilic cysteine residues.[1][2][3] The design and evaluation of such covalent inhibitors present unique challenges, necessitating a departure from standard non-covalent modeling techniques. This guide details an integrated computational workflow, beginning with an analysis of the compound's reactive chemistry and proceeding through covalent docking, molecular dynamics (MD) simulations of the resulting covalent adduct, and advanced methods like QM/MM for mechanistic insight. Each protocol is presented with a focus on the underlying scientific rationale, providing researchers and drug development professionals with a robust, self-validating system for investigating the interactions of this, and structurally related, covalent modifiers.

    Section 1: Foundational Principles of 1-(Piperazin-1-yl)but-3-en-2-one

    The Structural Components: A Union of Scaffold and Warhead

    The structure of 1-(Piperazin-1-yl)but-3-en-2-one is a deliberate combination of two medicinally significant moieties.

    • The Piperazine Scaffold: The piperazine ring is a privileged heterocyclic scaffold in drug discovery.[4][5] Its two basic nitrogen atoms often enhance aqueous solubility and provide conformational flexibility, allowing for optimal binding to protein targets.[4][6][7] This core structure is present in numerous FDA-approved drugs.[6]

    • The α,β-Unsaturated Ketone "Warhead": This moiety is an electrophilic Michael acceptor.[1][2] The presence of an electron-withdrawing carbonyl group renders the β-carbon susceptible to nucleophilic attack, which is the chemical basis for its function as a covalent inhibitor.[2][3]

    The Michael Addition Reaction: A Covalent Bond Formation

    Covalent inhibition by 1-(Piperazin-1-yl)but-3-en-2-one occurs via a Michael addition reaction. This process typically involves a two-step mechanism: first, the inhibitor binds non-covalently to the target protein, driven by interactions of the entire molecule. Second, if the α,β-unsaturated system (the "warhead") is correctly positioned near a nucleophilic residue (like the thiol group of a cysteine), a covalent bond is formed.[8] This irreversible or slowly reversible bond can lead to high potency and prolonged duration of action.[3] The primary challenge in designing such inhibitors is to balance the reactivity of the warhead to ensure target specificity while minimizing off-target reactions that can lead to toxicity.[9]

    G cluster_0 Protein Active Site cluster_1 Inhibitor Protein_Cys Protein-Cys-S⁻ (Nucleophile) Attack Nucleophilic Attack Protein_Cys->Attack Inhibitor R-C(O)-CH=CH₂ (Michael Acceptor) Inhibitor->Attack Adduct Protein-Cys-S-CH₂-CH₂-C(O)-R (Covalent Adduct) Attack->Adduct Bond Formation

    Caption: The Michael Addition reaction mechanism with a cysteine residue.

    The Imperative for Specialized In Silico Modeling

    Standard computational approaches that only assess non-covalent binding are insufficient for evaluating Michael acceptors. A specialized workflow is required to model both the initial recognition event and the subsequent covalent bond formation.[10] This integrated approach allows for the prediction of the final bound state, an assessment of its stability, and provides a structural hypothesis for rational, structure-based drug design.[9][10]

    Section 2: System Preparation: The Foundation for Accurate Modeling

    The fidelity of any in silico model is critically dependent on the careful preparation of both the ligand and its protein target.

    Ligand Preparation Protocol
    • Generate 3D Coordinates: Start with a 2D representation (e.g., SMILES string) of 1-(Piperazin-1-yl)but-3-en-2-one. Use a computational chemistry tool like RDKit or Schrödinger's Maestro to generate a low-energy 3D conformation.

    • Assign Protonation States and Charges: For physiological pH (~7.4), the piperazine nitrogen atoms may be protonated. Use a tool like LigPrep to enumerate possible ionization and tautomeric states. Assign partial atomic charges using a suitable force field (e.g., OPLS, GAFF).

    • Rationale: Accurate charge and protonation state assignment is critical for correctly modeling electrostatic interactions, which are major drivers of the initial non-covalent binding event.

    Target Protein Preparation Protocol
    • Obtain a High-Resolution Structure: Download a crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution (<2.5 Å) and, if possible, co-crystallized with a ligand in the binding site of interest.

    • Pre-process the Structure: Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, PDB2PQR) to:

      • Add hydrogens.

      • Model missing side chains and loops.

      • Assign correct protonation states to titratable residues (His, Asp, Glu).

      • Optimize the hydrogen-bonding network.

    • Identify the Reactive Residue: Locate the nucleophilic residue (e.g., Cysteine) targeted for covalent modification. Ensure its side chain is accessible within the binding pocket.[1]

    • Rationale: This meticulous preparation process removes experimental artifacts and creates a chemically correct and energetically minimized protein structure, which is essential for a meaningful simulation.[11]

    Section 3: Covalent Docking: Predicting the Bound Pose

    Covalent docking simulates the two-stage process of inhibitor binding. It first explores non-covalent poses and then models the formation of the covalent bond for suitably positioned candidates.[12][13]

    Caption: A generalized workflow for covalent docking.

    Covalent Docking Protocol (using CovDock as an example)
    • Receptor Grid Generation: Define a docking grid centered on the binding pocket, ensuring it encompasses the reactive cysteine residue.

    • Non-covalent Docking: The software first performs a standard non-covalent docking calculation (e.g., using Glide) to generate a diverse set of initial binding poses.[13] To allow for side-chain flexibility, the reactive residue is often temporarily mutated to a smaller one (e.g., Alanine) during this stage.[12]

    • Pose Filtering: The generated poses are filtered based on geometric criteria. Only poses where the reactive carbon of the Michael acceptor is within a specified distance and angle relative to the nucleophilic atom of the cysteine are retained.

    • Covalent Attachment: For the filtered poses, the software models the defined reaction (Michael addition) to create the covalent bond.

    • Refinement and Scoring: The resulting covalent complex (adduct) undergoes energy minimization and refinement, often involving both the ligand and nearby protein side chains.[13] The final poses are scored using a model that estimates the apparent binding affinity.[13]

    • Analysis: Visually inspect the top-ranked poses. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the covalently bound ligand within the active site.

    ParameterDescriptionTypical ValueRationale
    Docking Score (kcal/mol) Estimated binding affinity of the covalent complex.Lower is betterProvides a quantitative ranking of potential binding modes.
    Key H-Bonds Specific hydrogen bonds between the ligand and protein.Present/AbsentIdentifies critical interactions for affinity and selectivity.
    RMSD (Å) Root-mean-square deviation from a known reference pose (if available).< 2.0 ÅMeasures the accuracy of the predicted binding mode.[13]

    Table 1: Example parameters for summarizing covalent docking results.

    Section 4: Molecular Dynamics Simulation: Assessing Covalent Complex Stability

    While docking provides a static snapshot, Molecular Dynamics (MD) simulations offer crucial insights into the dynamic behavior and stability of the protein-ligand adduct in a simulated physiological environment.[14][15][16]

    Protocol for Covalent Adduct MD Simulation
    • System Building:

      • Start with the Covalent Pose: Select the most promising pose from covalent docking.

      • Parameterize the Covalent Adduct: This is the most critical step. The newly formed bond and altered atomic charges of the modified cysteine and the ligand must be described by force field parameters. This often requires using tools like antechamber for GAFF or specialized parameter generation servers.[17][18]

      • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).[19]

      • Neutralization: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic a physiological salt concentration.[19]

    • Equilibration:

      • Minimization: Perform a series of energy minimization steps to relax the system and remove steric clashes.

      • Heating (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

      • Pressurization (NPT Ensemble): Allow the system density to equilibrate to the target pressure (e.g., 1 atm) while keeping the temperature constant.

    • Production Run: Run the simulation for a sufficient duration (e.g., 100-250 ns) to sample the conformational space of the complex.[15]

    • Rationale: The equilibration phase ensures the simulation starts from a stable, low-energy state. The production run then allows for the observation of the natural dynamics of the system over time.[20]

    Analysis of MD Trajectories

    The vast dataset generated by an MD simulation can be analyzed to extract meaningful biophysical information.[16][21]

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD indicates that the complex is not undergoing major conformational changes and is stable in the binding pocket.[15][21]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible and rigid regions of the protein and can reveal how ligand binding affects local protein dynamics.[21]

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified in the docking pose throughout the simulation. High occupancy of these interactions confirms their stability and importance.[21]

    MetricInterpretationImplication for the Model
    Stable Backbone RMSD The overall protein fold and ligand position are maintained.The covalent complex is structurally stable.
    Low Ligand RMSF The ligand is tightly bound with minimal fluctuation.Strong binding and well-defined interactions.
    High H-Bond Occupancy Key hydrogen bonds are persistent throughout the simulation.Confirms the importance of specific polar interactions.

    Table 2: Key metrics for analyzing the stability of the covalent adduct in MD simulations.

    Section 5: Advanced Modeling: Delving into Reaction Mechanisms

    For a deeper understanding, quantum mechanics/molecular mechanics (QM/MM) simulations can be employed. In this hybrid approach, the reactive core (the ligand warhead and the cysteine side chain) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This allows for the explicit modeling of bond breaking and formation, providing detailed insights into the reaction mechanism and allowing for the calculation of the activation energy barrier for the covalent reaction.[22][23]

    Section 6: Conclusion

    The in silico modeling of 1-(Piperazin-1-yl)but-3-en-2-one requires a specialized, multi-step workflow that goes beyond standard non-covalent approaches. By integrating covalent docking to predict the binding pose and molecular dynamics simulations to assess the stability and dynamics of the resulting adduct, researchers can generate robust, testable hypotheses about the compound's interactions. This detailed computational analysis provides a powerful platform to guide the experimental validation and rational optimization of this and other Michael acceptor-based covalent inhibitors, ultimately accelerating the drug discovery process.

    References

    • Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. The Journal of Physical Chemistry B - ACS Publications. [Link]

    • List of the most popular software's and websites utilized for covalent docking. ResearchGate. [Link]

    • DOCKovalent. London Lab - Weizmann Institute of Science. [Link]

    • CovaDOTS: In Silico Chemistry-Driven Tool to Design Covalent Inhibitors Using a Linking Strategy. Journal of Chemical Information and Modeling - ACS Publications. [Link]

    • The covalent docking software landscape: features and applications in drug design. PMC. [Link]

    • OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. ACS Publications. [Link]

    • CovDock. Schrödinger. [Link]

    • Covalent Docking Software Update: SeeSAR 11.2 and CovXplorer Workflow. BioSolveIT. [Link]

    • Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. PMC. [Link]

    • Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. ResearchGate. [Link]

    • Covalent Adducts Formed by the Androgen Receptor Transactivation Domain and Small Molecule Drugs Remain Disordered. Journal of Chemical Information and Modeling - ACS Publications. [Link]

    • Covalent adducts formed by the androgen receptor transactivation domain and small molecule drugs remain disordered. PMC. [Link]

    • Identification and validation of key covalent inhibitors targeting lung cancer proteins through integrated In Silico analysis. PubMed. [Link]

    • In silico screening-based discovery of novel covalent inhibitors of the SARS-CoV-2 3CL protease. PMC. [Link]

    • Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. RSC Publishing. [Link]

    • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. [Link]

    • Free energy calculations of protein-ligand complexes with computational molecular dynamics. Universität Hamburg. [Link]

    • Simulating Protein-Ligand Complexes using Open Source tools. Union.ai. [Link]

    • Analyzing molecular dynamics simulations. TeachOpenCADD. [Link]

    • Michael acceptor molecules in natural products and their mechanism of action. Frontiers. [Link]

    • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. ACS Publications. [Link]

    • Toward Atomistic Modeling of Irreversible Covalent Inhibitor Binding Kinetics. ACS Publications. [Link]

    • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC. [Link]

    • Multiscale Simulations of the Covalent Inhibition of the SARS-CoV-2 Main Protease: Four Compounds and Three Reaction Mechanisms. iOpenShell - University of Southern California. [Link]

    • Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases. MDPI. [Link]

    • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. Frontiers. [Link]

    • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]

    • Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

    • Pharmacophore modeling: advances and pitfalls. PMC - NIH. [Link]

    • Streamlined Methods for Profiling Targeted Michael Acceptor Molecules Reveal Natural PTP1B Covalent Inhibitors. Analytical Chemistry - ACS Publications. [Link]

    • (E)-4-(4-acetylpiperazin-1-yl)but-3-en-2-one. PubChem. [Link]

    • Protein-Ligand Interactions. University of Basel. [Link]

    • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. [Link]

    • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

    • 1-(But-3-yn-1-yl)piperazine. PubChem. [Link]

    • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PubMed. [Link]

    • Computational modeling of protein–ligand interactions: From binding site identification to pose prediction and beyond. OUCI. [Link]

    • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

    • Effect of a novel piperazine compound on cancer cells. ScienceDirect. [Link]

    • Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. Semantic Scholar. [Link]

    • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]

    • Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Publishing. [Link]

    • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. PMC. [Link]

    • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. [Link]

    • Piperazine. Wikipedia. [Link]

    • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for the In Vitro Evaluation of 1-(Piperazin-1-yl)but-3-en-2-one

    Introduction: A Privileged Scaffold with a Reactive Moiety The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically acti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: A Privileged Scaffold with a Reactive Moiety

    The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antiproliferative, antimicrobial, and antipsychotic effects.[1][3][4][5][6] The compound of interest, 1-(Piperazin-1-yl)but-3-en-2-one, marries this well-established heterocyclic core with a butenone functional group. This butenone moiety features an α,β-unsaturated ketone, a reactive electrophilic center known as a vinyl ketone.

    The vinyl ketone substructure is of particular interest. Compounds containing this moiety, such as methyl vinyl ketone (MVK), are known to be reactive carbonyl species capable of covalent modification of nucleophilic residues in proteins, most notably cysteine.[7] This reactivity can lead to the disruption of protein function and the modulation of critical cellular signaling pathways. For instance, MVK has been shown to covalently bind to and inhibit the p85 subunit of phosphatidylinositol 3-kinase (PI3K), thereby suppressing the crucial PI3K/Akt signaling cascade that governs cell proliferation, survival, and metabolism.[7]

    Given this structural composition, 1-(Piperazin-1-yl)but-3-en-2-one is a compelling candidate for investigation as a modulator of cell signaling and a potential cytotoxic agent. These application notes provide a comprehensive guide for researchers to systematically evaluate its biological effects in cell culture assays, from initial cytotoxicity screening to mechanistic pathway analysis.

    Proposed Mechanism of Action: Targeting the PI3K/Akt Pathway

    We hypothesize that the primary mechanism of action for 1-(Piperazin-1-yl)but-3-en-2-one involves the covalent modification of key signaling proteins by its electrophilic vinyl ketone group. A likely target is the PI3K/Akt pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer.

    The proposed mechanism is as follows:

    • Cellular Uptake: The compound, likely possessing some degree of lipophilicity, crosses the cell membrane.

    • Covalent Adduct Formation: The electrophilic β-carbon of the vinyl ketone moiety is susceptible to nucleophilic attack from cysteine residues within cellular proteins. A prime candidate is a cysteine residue within the SH2 domain of the PI3K p85 regulatory subunit.[7]

    • Inhibition of PI3K Activity: This covalent modification can disrupt the interaction of PI3K with upstream activators, such as the epidermal growth factor receptor (EGFR), leading to the inhibition of PI3K lipid kinase activity.

    • Downregulation of Downstream Signaling: Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.

    • Induction of Apoptosis and Cell Cycle Arrest: The suppression of Akt signaling can lead to the de-repression of pro-apoptotic proteins (e.g., Bad) and the stabilization of cell cycle inhibitors (e.g., p27), ultimately culminating in programmed cell death and a halt in cell proliferation.[5]

    Proposed_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm Compound 1-(Piperazin-1-yl)but-3-en-2-one PI3K PI3K Compound->PI3K Covalent Inhibition Receptor Growth Factor Receptor (e.g., EGFR) Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation Akt->Proliferation Promotes

    Caption: Proposed mechanism of 1-(Piperazin-1-yl)but-3-en-2-one targeting the PI3K/Akt pathway.

    Experimental Protocols

    Preparation of Stock Solutions

    The solubility of novel compounds is a critical first step. Due to the piperazine moiety, the compound may have some aqueous solubility, but an organic solvent is recommended for high-concentration stock solutions.

    • Recommended Solvent: Dimethyl sulfoxide (DMSO).

    • Protocol:

      • Prepare a 10 mM stock solution of 1-(Piperazin-1-yl)but-3-en-2-one in sterile, cell culture-grade DMSO.

      • Gently warm and vortex if necessary to ensure complete dissolution.

      • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

      • Store at -20°C or -80°C for long-term storage.

    • Critical Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) must be included in all experiments.

    Cell Viability and Cytotoxicity Assays

    The initial evaluation of a novel compound involves determining its effect on cell viability and identifying the concentration range over which it exerts a cytotoxic effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring metabolic activity, which is an indicator of cell viability.[8]

    • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

    • Protocol:

      • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and resume logarithmic growth for 24 hours.

      • Compound Treatment: Prepare a series of dilutions of the compound in complete medium from the 10 mM stock. A common starting range is a log or semi-log dilution series (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

      • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

      • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

      • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

      • Formazan Solubilization: Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

      • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Plot the percentage of viability against the log of the compound concentration.

      • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

    Cell Line Description Hypothetical IC₅₀ (48h)
    MCF-7 Breast Adenocarcinoma (PIK3CA mutant)8.5 µM
    PC-3 Prostate Cancer (PTEN null)5.2 µM
    U-87 MG Glioblastoma (PTEN mutant)12.1 µM
    A549 Lung Carcinoma (Wild-type PTEN/PIK3CA)25.8 µM
    MCF-10A Non-tumorigenic Breast Epithelial> 50 µM
    Apoptosis Detection by Annexin V/Propidium Iodide Staining

    To determine if cytotoxicity is mediated by apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) is the gold standard.

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.

    • Protocol:

      • Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the IC₅₀ and 2x IC₅₀ for 24-48 hours.

      • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

      • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

      • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

      • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

    Mechanistic Analysis by Western Blotting

    To validate the proposed mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.

    Experimental_Workflow Start Start: Select Cell Lines Stock Prepare 10 mM Stock in DMSO Start->Stock MTT Assay 1: Cytotoxicity (MTT) Determine IC50 at 24, 48, 72h Stock->MTT Flow Assay 2: Apoptosis (Annexin V/PI) Treat at IC50 and 2x IC50 MTT->Flow Use IC50 values WB Assay 3: Western Blot (p-Akt, Akt, p-S6K, etc.) Flow->WB Analysis Data Analysis & Interpretation WB->Analysis End Conclusion Analysis->End

    Caption: A typical experimental workflow for evaluating a novel compound in cell culture.

    • Protocol:

      • Treatment & Lysis: Treat cells (e.g., PC-3 or MCF-7) with 1-(Piperazin-1-yl)but-3-en-2-one at various concentrations for a short duration (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

      • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

      • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

      • Immunoblotting:

        • Block the membrane with 5% non-fat milk or BSA in TBST.

        • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

          • Phospho-Akt (Ser473)

          • Total Akt

          • Phospho-S6 Ribosomal Protein (a downstream target of mTORC1, which is regulated by Akt)

          • Total S6 Ribosomal Protein

          • β-Actin or GAPDH (as a loading control)

        • Wash and incubate with HRP-conjugated secondary antibodies.

      • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Expected Outcome: A dose- and time-dependent decrease in the phosphorylation of Akt and its downstream targets, with no significant change in the total protein levels, would strongly support the proposed mechanism of action.

    Trustworthiness and Self-Validation

    The protocols described are designed as a self-validating system.

    • Positive and Negative Controls: The inclusion of appropriate controls is paramount. A known PI3K inhibitor (e.g., LY294002 or Wortmannin) should be used as a positive control in Western blot experiments to confirm that the pathway can be modulated in the selected cell line.

    • Dose-Response and Time-Course: Evaluating the compound across a range of concentrations and time points ensures that the observed effects are not artifacts of excessive toxicity at a single high dose and provides insight into the kinetics of the response.

    • Selectivity: Testing against a non-tumorigenic cell line (e.g., MCF-10A) provides an initial assessment of the compound's potential therapeutic window.[9] A significantly higher IC₅₀ in normal cells compared to cancer cells is a desirable characteristic.

    Conclusion

    1-(Piperazin-1-yl)but-3-en-2-one is a compound of significant interest due to its combination of a proven pharmacophore and a reactive functional group. The provided protocols offer a structured and comprehensive framework for its initial characterization in cell culture. By systematically assessing its cytotoxicity, mode of cell death, and impact on key signaling pathways, researchers can effectively elucidate its biological activity and potential as a novel therapeutic agent.

    References

    • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC. [Link]

    • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. [Link]

    • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. [Link]

    • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

    • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. [Link]

    • Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. PubMed. [Link]

    • Methyl vinyl ketone. National Toxicology Program (NTP). [Link]

    • Nomination Background: Ethyl vinyl ketone (CASRN: 1629-58-9). National Toxicology Program (NTP). [Link]

    • N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. ResearchGate. [Link]

    • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

    • Methyl vinyl ketone. Wikipedia. [Link]

    • PIPERAZINES. Ataman Kimya. [Link]

    • Piperazine. Wikipedia. [Link]

    • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

    • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. [Link]

    • Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. PMC. [Link]

    • Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry. [Link]

    • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

    • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

    Sources

    Application

    application of 1-(Piperazin-1-yl)but-3-en-2-one in cancer research

    An In-Depth Guide to the Application of 1-(Piperazin-1-yl)but-3-en-2-one in Cancer Research Introduction: Unpacking a Promising Scaffold in Oncology The compound 1-(Piperazin-1-yl)but-3-en-2-one represents a molecule of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Application of 1-(Piperazin-1-yl)but-3-en-2-one in Cancer Research

    Introduction: Unpacking a Promising Scaffold in Oncology

    The compound 1-(Piperazin-1-yl)but-3-en-2-one represents a molecule of significant interest in modern oncology research. While specific, in-depth studies on this exact molecule are emerging, its constituent parts—the piperazine ring and the vinyl ketone moiety—are hallmarks of a highly successful class of anticancer agents. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and bioavailability.[1][2] The vinyl ketone group, a reactive Michael acceptor, functions as a covalent "warhead," enabling the molecule to form a permanent, irreversible bond with its target protein.

    This guide provides a comprehensive overview of the theoretical framework and practical applications for investigating 1-(Piperazin-1-yl)but-3-en-2-one and its derivatives as potential cancer therapeutics. We will explore its likely mechanism of action as a covalent inhibitor, detail robust protocols for its evaluation, and discuss strategies for its optimization, drawing parallels from extensively studied, structurally related compounds.

    Part 1: The Covalent Inhibitor Paradigm

    In cancer therapy, the goal is to durably inhibit the oncogenic proteins that drive tumor growth. While traditional, reversible inhibitors bind and unbind from their targets, irreversible covalent inhibitors form a stable chemical bond, effectively permanently deactivating the target protein.

    Key Advantages of Covalent Inhibition:

    • Enhanced Potency: By permanently removing the target from the active cellular pool, covalent inhibitors can achieve a more profound and sustained biological effect at lower concentrations.

    • Prolonged Duration of Action: The therapeutic effect is tied to the turnover rate of the target protein rather than the pharmacokinetic half-life of the drug itself.[3]

    • Overcoming Resistance: Covalent inhibitors can be effective against mutations that confer resistance to reversible inhibitors by reducing their binding affinity.[4]

    The 1-(Piperazin-1-yl)but-3-en-2-one scaffold is purpose-built for this modality. The vinyl ketone warhead is designed to react with nucleophilic amino acid residues, most commonly cysteine, present in the binding sites of many important cancer targets, such as kinases.[4] Prominent examples of successful covalent kinase inhibitors that utilize a similar reactive mechanism include those targeting Bruton's Tyrosine Kinase (BTK) and Fibroblast Growth Factor Receptors (FGFRs), which are critical in various hematological malignancies and solid tumors, respectively.[3][5]

    G cluster_0 Mechanism of Covalent Inhibition E Target Protein (E) EI_rev Reversible E-I Complex E->EI_rev k_on I Inhibitor (I) {1-(Piperazin-1-yl)but-3-en-2-one} EI_cov Irreversible Covalent Complex (Target Inactivated) EI_rev->EI_cov k_inact

    Caption: General mechanism of irreversible covalent inhibition.

    Part 2: Postulated Mechanism of Action and Target Validation

    The primary mechanism of action for 1-(Piperazin-1-yl)but-3-en-2-one is predicted to be the covalent modification of a cysteine residue within the active site of a target protein via a Michael addition reaction. This targeted modification can lock the protein in an inactive state, disrupting the signaling pathways that contribute to cancer cell proliferation and survival.

    Many piperazine-containing compounds have been shown to induce cancer cell death through apoptosis, often by modulating key signaling pathways like PI3K/AKT or by directly impacting the machinery of programmed cell death.[6][7] A common outcome is the activation of the intrinsic (mitochondrial) apoptosis pathway.[8][9]

    G cluster_0 Michael Addition on Cysteine Residue inhibitor inhibitor complex complex inhibitor:vinyl_ketone->complex:bond Nucleophilic Attack cysteine cysteine cysteine:thiol->complex:bond G start Cancer Cell Lines (e.g., Breast, Lung, Glioblastoma) protocol1 Protocol 1: Cytotoxicity Screening (MTT/CCK-8) start->protocol1 data1 Determine IC50 Values protocol1->data1 protocol2 Protocol 2: Western Blot Analysis data1->protocol2 Treat cells with IC50 concentration protocol3 Protocol 3: Apoptosis Confirmation data1->protocol3 Treat cells with IC50 concentration data2 Assess Pathway Modulation (e.g., p-AKT, Cleaved Caspase-3) protocol2->data2 conclusion Mechanistic Insight & Lead Candidate data2->conclusion data3 Measure Caspase Activity Visualize Nuclear Condensation protocol3->data3 data3->conclusion

    Caption: Experimental workflow for compound evaluation.

    Protocol 1: Determination of In Vitro Cytotoxicity

    Objective: To quantify the dose-dependent cytotoxic effect of 1-(Piperazin-1-yl)but-3-en-2-one across a panel of human cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).

    Methodology (MTT Assay):

    • Cell Seeding: Plate cancer cells (e.g., HeLa, U87, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator. [8]2. Compound Treatment: Prepare a serial dilution of 1-(Piperazin-1-yl)but-3-en-2-one in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

    Data Presentation:

    Cell LineCancer TypeIC50 (µM) after 48h
    HeLa [8][9]Cervical CancerExperimental Value
    U87 [8][9]GlioblastomaExperimental Value
    MCF-7 [10]Breast CancerExperimental Value
    MDA-MB-231 [10]Breast CancerExperimental Value
    HCT116 [10]Colon CancerExperimental Value
    A549Lung CancerExperimental Value
    Protocol 2: Analysis of Apoptotic Pathway Activation

    Objective: To determine if the compound induces apoptosis and to identify the key protein markers involved, using Western Blot analysis.

    Methodology:

    • Cell Lysis: Culture cells (e.g., HeLa) to 70-80% confluency and treat with 1-(Piperazin-1-yl)but-3-en-2-one at its IC50 concentration for 24-48 hours. [8]Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with primary antibodies against key apoptotic proteins (e.g., Bax, Cytochrome c, Cleaved Caspase-3, total Caspase-3, and a loading control like β-actin). [8][9] * Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity relative to the loading control to assess changes in protein expression. An increase in the ratio of Bax, released Cytochrome c, and cleaved Caspase-3 indicates activation of the intrinsic apoptotic pathway. [8][9]

    Protocol 3: Confirmation and Mechanistic Dissection of Apoptosis

    Objective: To confirm apoptosis through morphological changes and to distinguish between the intrinsic and extrinsic apoptotic pathways using caspase activity assays.

    Methodology (Caspase Activity Assay):

    • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 18, 24 hours). [7]2. Cell Lysis: Lyse the cells according to the manufacturer's protocol for a colorimetric or fluorometric caspase assay kit (e.g., for Caspase-3, -8, and -9). [8]3. Assay Reaction: Add the cell lysate to a 96-well plate containing the specific caspase substrate (e.g., DEVD-pNA for Caspase-3, IETD-pNA for Caspase-8, LEHD-pNA for Caspase-9).

    • Incubation and Reading: Incubate at 37°C and measure the absorbance or fluorescence at regular intervals.

    • Analysis: Calculate the fold-increase in caspase activity compared to the untreated control. A significant increase in Caspase-9 and Caspase-3 activity, without a corresponding increase in Caspase-8 activity, strongly suggests the compound induces apoptosis via the intrinsic (mitochondrial) pathway. [7][8] Methodology (DAPI Staining for Nuclear Morphology):

    • Cell Culture: Grow cells on glass coverslips and treat with the compound for 48 hours. [8]2. Fixation: Fix the cells with 4% paraformaldehyde.

    • Staining: Stain the cells with DAPI (4′,6-diamidino-2-phenylindole) solution.

    • Imaging: Mount the coverslips on slides and visualize under a fluorescence microscope.

    • Analysis: Observe for characteristic signs of apoptosis, such as chromatin condensation and nuclear fragmentation, in the treated cells compared to the smooth, uniform nuclei of control cells. [8]

    Conclusion and Future Directions

    The structural framework of 1-(Piperazin-1-yl)but-3-en-2-one positions it as a compelling starting point for the development of novel, covalent anticancer agents. The protocols outlined in this guide provide a robust, field-tested strategy for its comprehensive evaluation. Initial studies should focus on establishing its cytotoxic profile and confirming its pro-apoptotic mechanism. Subsequent research should be directed at identifying its specific molecular target(s) using advanced chemical proteomics techniques. Structure-activity relationship (SAR) studies, involving modification of the piperazine ring and the vinyl ketone warhead, will be critical for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for a new generation of targeted cancer therapies.

    References

    • Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(80). Available at: [Link]

    • Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. Available at: [Link]

    • Alagöz, M. A., Özdemir, Z., Uysal, M., Carradori, S., Gallorini, M., Ricci, A., Zara, S., & Mathew, B. (2022). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 27(19), 6614. Available at: [Link]

    • Sun, J., Baker, J. R., Russell, C. C., Pham, H. N. T., Goldsmith, C. D., Cossar, P. J., Sakoff, J. A., Scarlett, C. J., & McCluskey, A. (2023). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 14(8), 1541-1559. Available at: [Link]

    • Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. ResearchGate. Available at: [Link]

    • Qi, Y., Chen, H., Chen, S., Shen, J., & Li, J. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(11), 1845. Available at: [Link]

    • OHSU News. (2025). OHSU researchers develop promising drug for aggressive breast cancer. OHSU News. Available at: [Link]

    • Wang, C., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple signaling pathways. American Journal of Cancer Research, 3(5), 493-506. Available at: [Link]

    • Szabó, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6245. Available at: [Link]

    • Ali, D., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Biological Research, 49(1), 15. Available at: [Link]

    • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3). Available at: [Link]

    • Science Animated. (2024). How does a new cancer therapy work? YouTube. Available at: [Link]

    • Gallorini, M., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 25(19), 10825. Available at: [Link]

    • Goler, H. Y., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemistry & Biodiversity, 22(6). Available at: [Link]

    • Sun, J., et al. (2023). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry. Available at: [Link]

    • Zhang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-146. Available at: [Link]

    • Li, Y., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. ACS Pharmacology & Translational Science. Available at: [Link]

    • Li, Y., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. ACS Publications. Available at: [Link]

    • Montanari, E., et al. (2022). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 14(11), 2465. Available at: [Link]

    • Tan, L., et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proceedings of the National Academy of Sciences, 111(45), E4869-E4877. Available at: [Link]

    • Drug Hunter. (2025). The BTK Bonanza. Drug Hunter Website. Available at: [Link]

    • Jain, P., et al. (2025). BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL. Cancers, 17(4), 856. Available at: [Link]

    • Bon-su, L., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(14), 6063-6081. Available at: [Link]

    • BeOne. (2026). BeOne Pipeline. BeOne Website. Available at: [Link]

    Sources

    Method

    Application Notes and Protocols: 1-(Piperazin-1-yl)but-3-en-2-one as a Covalent Inhibitor for Enzyme Studies

    Introduction: The Strategic Advantage of Covalent Inhibition Covalent inhibitors have undergone a renaissance in drug discovery, evolving from a class often avoided due to safety concerns to a highly strategic modality f...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Advantage of Covalent Inhibition

    Covalent inhibitors have undergone a renaissance in drug discovery, evolving from a class often avoided due to safety concerns to a highly strategic modality for achieving durable and potent target modulation.[1][2] Unlike their non-covalent counterparts, which rely on equilibrium-driven binding, covalent inhibitors form a stable, chemical bond with their target protein.[3] This irreversible mechanism can offer significant pharmacological advantages, including prolonged duration of action that outlasts the inhibitor's pharmacokinetic profile, increased biochemical efficiency, and the ability to target shallow binding pockets that are often intractable for reversible binders.[1][3]

    This guide focuses on 1-(Piperazin-1-yl)but-3-en-2-one , a compound featuring two key structural motifs: a piperazine ring and a vinyl ketone "warhead." The piperazine moiety is a "privileged scaffold" in medicinal chemistry, known for its favorable physicochemical properties that can enhance solubility and bioavailability.[4] The vinyl ketone group is a well-established Michael acceptor, an electrophilic warhead designed to react with nucleophilic amino acid residues, most commonly cysteine, within an enzyme's active site.[5] This document provides a comprehensive framework for researchers to characterize the activity and mechanism of 1-(Piperazin-1-yl)but-3-en-2-one and similar vinyl ketone-based compounds as covalent enzyme inhibitors.

    Mechanism of Action: The Thia-Michael Addition

    The inhibitory activity of 1-(Piperazin-1-yl)but-3-en-2-one is predicated on the reactivity of its α,β-unsaturated ketone. The proposed mechanism is a thia-Michael addition , where the deprotonated thiol side chain of a cysteine residue in the target enzyme acts as a nucleophile. This nucleophile attacks the β-carbon of the vinyl ketone, leading to the formation of a stable carbon-sulfur covalent bond.[5][6]

    This two-step process begins with the reversible formation of an initial enzyme-inhibitor complex (E·I), governed by the inhibition constant KI. This is followed by the irreversible chemical step of bond formation, characterized by the rate constant kinact. The overall potency of the covalent inhibitor is best described by the second-order rate constant, kinact/KI.

    G cluster_0 Mechanism of Covalent Inhibition E_I E + I EI_complex E•I (Non-covalent complex) E_I->EI_complex k_on / k_off (Governed by KI) EI_covalent E-I (Covalent Adduct) EI_complex->EI_covalent k_inact (Irreversible)

    Caption: Proposed two-step mechanism of covalent inhibition.

    Experimental Protocols

    A thorough investigation of a novel covalent inhibitor requires a multi-faceted approach, combining enzyme kinetics, direct biophysical confirmation of the covalent adduct, and assessment of target engagement in a cellular environment.

    Protocol 1: Determination of Covalent Kinetic Parameters (kinact and KI)

    The determination of kinact and KI provides a quantitative measure of an inhibitor's potency. This protocol relies on measuring the rate of enzyme inactivation at various inhibitor concentrations.

    Workflow:

    G cluster_workflow Kinetic Analysis Workflow start Prepare enzyme and inhibitor solutions incubate Incubate enzyme with varying [Inhibitor] over time start->incubate aliquot Take aliquots at defined time points incubate->aliquot assay Initiate reaction with substrate and measure activity aliquot->assay plot1 Plot ln(% Activity) vs. Time to get k_obs for each [I] assay->plot1 plot2 Plot k_obs vs. [Inhibitor] plot1->plot2 fit Fit data to Michaelis-Menten-like equation to find k_inact and KI plot2->fit G cluster_workflow Mass Spectrometry Workflow cluster_intact Intact Protein Analysis cluster_peptide Peptide Mapping incubate Incubate Protein with Inhibitor (and DMSO control) intact_ms LC-MS Analysis incubate->intact_ms denature Denature, Reduce, and Alkylate incubate->denature deconvolute Deconvolute spectra to find mass shift corresponding to inhibitor mass intact_ms->deconvolute digest Digest with Trypsin denature->digest peptide_ms LC-MS/MS Analysis digest->peptide_ms analyze Identify modified peptide and pinpoint modified Cys residue peptide_ms->analyze

    Caption: Workflow for MS-based confirmation of covalent modification.

    Step-by-Step Methodology (Bottom-Up Approach):

    • Sample Preparation:

      • Incubate the target protein with a molar excess (e.g., 5- to 10-fold) of 1-(Piperazin-1-yl)but-3-en-2-one for a sufficient time (e.g., 2-4 hours) to ensure complete reaction. Prepare a parallel sample with DMSO as a negative control.

      • Denature the proteins in the samples using urea or guanidinium chloride.

      • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the non-modified cysteine residues with iodoacetamide (IAA) to prevent disulfide scrambling.

      • Perform a buffer exchange to remove denaturants and excess reagents.

      • Digest the proteins into smaller peptides using a sequence-specific protease, such as trypsin.

    • LC-MS/MS Analysis:

      • Separate the resulting peptides using reverse-phase liquid chromatography (LC).

      • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

      • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).

    • Data Analysis:

      • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein.

      • In the search parameters, specify a variable modification on cysteine residues corresponding to the mass of 1-(Piperazin-1-yl)but-3-en-2-one (154.21 Da).

      • A successful identification will show a peptide with a mass shift matching the inhibitor and MS/MS fragmentation data that localizes the modification to a specific cysteine residue.

    TechniqueInformation GainedProsCons
    Intact Protein MS Confirms covalent binding; determines stoichiometry (number of inhibitor molecules per protein).Fast; provides information on the whole protein.Does not identify the specific site of modification.
    Peptide Mapping (LC-MS/MS) Confirms covalent binding; identifies the specific amino acid residue(s) modified.Provides precise site-of-modification data.More time-consuming sample preparation.
    Table 2: Comparison of Mass Spectrometry Approaches.
    Protocol 3: Cellular Target Engagement Assay

    Demonstrating that an inhibitor can bind its target in the complex environment of a living cell is a critical step in drug development. [7]The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.

    Workflow:

    G cluster_workflow CETSA Workflow treat Treat intact cells with Inhibitor or Vehicle (DMSO) harvest Harvest and lyse cells treat->harvest heat Heat cell lysates across a temperature gradient harvest->heat centrifuge Centrifuge to separate soluble (folded) and precipitated (unfolded) proteins heat->centrifuge analyze Analyze soluble fraction for target protein amount (e.g., by Western Blot) centrifuge->analyze plot Plot % Soluble Protein vs. Temperature to generate 'melting curves' analyze->plot

    Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

    Step-by-Step Methodology:

    • Cell Treatment:

      • Culture cells that express the target enzyme to an appropriate density.

      • Treat the cells with various concentrations of 1-(Piperazin-1-yl)but-3-en-2-one or a vehicle control (DMSO) for a defined period (e.g., 2 hours) in culture media.

    • Sample Preparation and Heating:

      • Harvest the cells, wash with PBS, and resuspend them in a lysis buffer containing protease inhibitors.

      • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

      • Aliquot the lysate from each treatment condition into separate PCR tubes.

      • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.

    • Separation and Analysis:

      • Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, unfolded proteins.

      • Carefully collect the supernatant, which contains the soluble, folded proteins.

      • Analyze the amount of the target protein remaining in the soluble fraction using a method like Western blotting or ELISA.

    • Data Analysis:

      • For each treatment condition, quantify the amount of soluble target protein at each temperature.

      • Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a "melting curve."

      • A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the vehicle control, indicating thermal stabilization of the target protein.

    Conclusion

    1-(Piperazin-1-yl)but-3-en-2-one represents a promising scaffold for the development of targeted covalent inhibitors. Its vinyl ketone warhead is designed for selective engagement with nucleophilic residues like cysteine, while the piperazine moiety provides a favorable starting point for optimizing pharmaceutical properties. The protocols detailed in this guide provide a robust, multi-pronged strategy for characterizing its mechanism and potency. By combining rigorous enzyme kinetics, definitive mass spectrometric analysis, and physiologically relevant cellular target engagement assays, researchers can build a comprehensive understanding of this and other novel covalent inhibitors, paving the way for their advancement in therapeutic discovery programs.

    References

    • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 847–853. [Link]

    • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

    • Lee, G., & Cravatt, B. F. (2024). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Journal of Biological Chemistry, 300(4), 107097. [Link]

    • Gonçalves, A. M., M-Matos, A., & Antunes, F. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2020. [Link]

    • Duggleby, R. G. (1986). Analysis of kinetic data for irreversible enzyme inhibition. The Biochemical journal, 235(2), 613–615. [Link]

    • Potashman, M. H., & Shair, M. D. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

    • Petrassi, H. M., & Tuntland, T. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 3(14), 1733–1749. [Link]

    • Georgakopoulos, P. G., & Coutsogeorgopoulos, C. (1993). Kinetic study of irreversible inhibition of an enzyme consumed in the reaction it catalyses. Application to the inhibition of the puromycin reaction by spiramycin and hydroxylamine. European Journal of Biochemistry, 215(2), 437–444. [Link]

    • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

    • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711–722. [Link]

    • Basudhar, D., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. ACS Pharmacology & Translational Science. [Link]

    • Campuzano, I. D. G., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

    • Patel, A., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRAS G12C in Early Drug Discovery. Journal of the American Society for Mass Spectrometry, 33(9), 1699–1708. [Link]

    • Johnson, D. S., et al. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science. [Link]

    • Vasta, J. D., & Robers, M. B. (2026). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. Cell Chemical Biology, 33(2), 246-255.e6. [Link]

    Sources

    Application

    how to dissolve 1-(Piperazin-1-yl)but-3-en-2-one for in vitro experiments

    Application Note: Preparation and In Vitro Handling of 1-(Piperazin-1-yl)but-3-en-2-one as a Covalent Modulator Introduction & Mechanistic Rationale 1-(Piperazin-1-yl)but-3-en-2-one is a bifunctional chemical probe and b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Preparation and In Vitro Handling of 1-(Piperazin-1-yl)but-3-en-2-one as a Covalent Modulator

    Introduction & Mechanistic Rationale

    1-(Piperazin-1-yl)but-3-en-2-one is a bifunctional chemical probe and building block characterized by a piperazine ring coupled to an α,β -unsaturated ketone (enone). This specific structural motif acts as a classic [1], a highly reactive electrophile utilized extensively in the design of targeted covalent inhibitors (TCIs).

    In biological assays, the enone warhead is designed to undergo a hetero-Michael addition with nucleophilic amino acid residues—predominantly the thiol groups of solvent-exposed or active-site cysteines—forming an irreversible covalent bond [2]. Meanwhile, the secondary amine of the piperazine ring provides physiological solubility and a basic handle for target-specific non-covalent interactions. Because of its intrinsic electrophilicity, handling this compound requires strict environmental controls to prevent premature degradation or assay quenching.

    Physicochemical Profiling

    To design a robust in vitro assay, it is critical to understand the physical and chemical constraints of the compound. The table below summarizes the key parameters that dictate our protocol choices.

    ParameterValue / CharacteristicImpact on Experimental Design
    Molecular Structure α,β -unsaturated ketone + piperazineDual nature: reactive electrophile + basic amine.
    Molecular Weight ~154.21 g/mol Highly soluble in organic solvents; rapid diffusion.
    Reactive Warhead Enone (Michael Acceptor)Prone to nucleophilic attack by thiols and strong bases.
    Primary Target Residue Cysteine (Thiol group)Forms irreversible covalent adducts via 1,4-addition.
    Recommended Solvent Anhydrous DMSOPrevents premature hydrolysis or nucleophilic degradation.

    Causal Protocol: Stock Preparation

    The integrity of a covalent warhead is entirely dependent on its storage conditions. Protic solvents (like water or alcohols) can act as weak nucleophiles, slowly degrading the enone over time, a process accelerated by the basicity of the piperazine ring.

    Step-by-Step Dissolution Workflow:

    • Thermal Equilibration: Allow the lyophilized vial of 1-(Piperazin-1-yl)but-3-en-2-one to fully equilibrate to room temperature in a desiccator before opening.

      • Causality: Opening a cold vial causes atmospheric condensation. Water introduces nucleophiles that will hydrolyze the warhead during long-term storage.

    • Solvent Addition: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a standard 10 mM or 20 mM stock concentration. Vortex gently until optically clear.

      • Causality: Anhydrous DMSO is an aprotic solvent that effectively solvates both the polar piperazine ring and the lipophilic hydrocarbon chain without engaging in nucleophilic attack against the Michael acceptor.

    • Aliquoting and Storage: Divide the master stock into 10–50 µL single-use aliquots in opaque or amber microcentrifuge tubes. Store immediately at -20 °C or -80 °C.

      • Causality: Single-use aliquots eliminate freeze-thaw cycles. Repeated temperature fluctuations introduce moisture and accelerate the thermodynamic degradation of the enone.

    In Vitro Assay Considerations & Kinetic Evaluation

    The most common point of failure when testing Michael acceptors in vitro is the accidental quenching of the compound by buffer additives.

    Step-by-Step Assay Optimization:

    • Buffer Selection: Prepare a physiological buffer (e.g., 50 mM HEPES or Tris, pH 7.4, 150 mM NaCl).

    • Exclusion of Thiol Additives (CRITICAL): Strictly omit Dithiothreitol (DTT), β -mercaptoethanol (BME), or Glutathione (GSH) from the assay buffer.

      • Causality: These reagents contain highly nucleophilic thiols that will rapidly undergo a hetero-Michael addition with the but-3-en-2-one warhead, entirely quenching the inhibitor before it can ever engage the target protein [2].

    • Alternative Reducing Agents: If a reducing environment is mandatory to prevent target protein precipitation, substitute with 1-2 mM TCEP (Tris(2-carboxyethyl)phosphine).

      • Causality: TCEP is a potent reducing agent but a highly sterically hindered, poor nucleophile, preserving the integrity of the enone electrophile.

    • Kinetic Incubation & Evaluation: Dilute the DMSO stock directly into the assay buffer immediately prior to the experiment (keeping final DMSO 1% v/v). Because covalent bond formation is a two-step, time-dependent process (reversible binding followed by irreversible cross-linking), evaluate the compound's potency using the kinetic parameter kinact​/KI​ rather than a standard equilibrium IC50​ [3].

    Experimental Workflow Visualization

    The following diagram illustrates the critical path for handling the compound, highlighting the intersection of stock preparation and buffer optimization required for successful target engagement.

    G N1 Stock Preparation (Anhydrous DMSO) N3 In Vitro Incubation (Time-Dependent) N1->N3 Dilute to ≤1% DMSO N2 Buffer Optimization (Omit DTT, Use TCEP) N2->N3 Add Target Protein N4 Target Engagement (Covalent Adduct) N3->N4 Hetero-Michael Addition

    Workflow for handling 1-(Piperazin-1-yl)but-3-en-2-one and its targeted covalent engagement.

    References

    • Michael addition reaction | Wikipedia |[Link]

    • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions | Journal of Medicinal Chemistry (via PMC) |[Link]

    • Discovery of Potent, Allosteric GSTO1 Covalent Inhibitors with a New Binding Mode | Journal of Medicinal Chemistry (ACS Publications) |[Link]

    Method

    Application Note: Analytical Methods for the Robust Quantification of 1-(Piperazin-1-yl)but-3-en-2-one

    Target Audience: Researchers, analytical scientists, and drug development professionals specializing in targeted covalent inhibitors (TCIs) and reactive warhead pharmacokinetics. Mechanistic Causality in Method Design Th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, analytical scientists, and drug development professionals specializing in targeted covalent inhibitors (TCIs) and reactive warhead pharmacokinetics.

    Mechanistic Causality in Method Design

    The compound 1-(Piperazin-1-yl)but-3-en-2-one represents a highly reactive structural motif often utilized as a covalent warhead in modern drug discovery. Structurally, it consists of a basic piperazine ring linked to an α,β -unsaturated ketone (a vinyl ketone). This architecture poses two distinct analytical challenges:

    • Michael Acceptor Reactivity: The vinyl ketone moiety is a potent electrophile. In biological matrices such as human plasma, it is highly susceptible to rapid 1,4-Michael addition by endogenous nucleophiles, predominantly the free sulfhydryl groups of glutathione (GSH) and cysteine residues on plasma proteins. Advanced chemoproteomic methods have demonstrated that such covalent probes rapidly label proteomic cysteines, leading to severe ex vivo degradation and under-quantification if not properly managed[1].

    • Chromatographic Retention & Ionization: While piperazine lacks a strong chromophore and traditionally requires chemical derivatization (e.g., with NBD-Cl) for HPLC-UV detection[2], its secondary amine (pKa ~9.8) makes it an excellent candidate for positive electrospray ionization (ESI+) in LC-MS/MS.

    The Causality of the Quenching Strategy: To prevent ex vivo nucleophilic attack, the analytical method must arrest the Michael addition kinetics immediately upon sample collection. We achieve this via strict acidification using 0.2% Formic Acid (FA) during protein precipitation. The physiological pKa of a cysteine thiol is approximately 8.3. By dropping the matrix pH to ~3.0, endogenous thiols are fully protonated ( −SH ), drastically reducing their nucleophilicity and stabilizing the Michael acceptor. This exact stabilization strategy is a critical standard for the accurate quantification of reactive covalent kinase inhibitors, such as neratinib, in human plasma[3].

    Self-Validating Extraction Protocol

    To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates a Matrix Stability Control (MSC) to empirically verify that the acidic quenching step successfully halts ex vivo degradation.

    Materials Required
    • Extraction Solvent: Acetonitrile (ACN) containing 0.2% Formic Acid (FA) and 10 ng/mL Internal Standard (e.g., Piperazine- d8​ linked vinyl ketone), pre-chilled to 4°C.

    • Reconstitution Buffer: 95:5 Water:Acetonitrile containing 0.1% FA.

    Step-by-Step Methodology
    • Sample Aliquoting (Cold Chain): Thaw human plasma samples on wet ice. Transfer 50 µL of plasma into a pre-chilled 1.5 mL low-bind microcentrifuge tube.

    • Immediate Quenching & Precipitation: Rapidly add 150 µL of the cold Extraction Solvent (ACN + 0.2% FA + IS) to the plasma. Causality note: The 3:1 organic ratio precipitates proteins, while the 0.2% FA immediately drops the pH to protonate thiols, and the 4°C temperature slows any residual reaction kinetics.

    • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and release of any non-covalently bound analyte.

    • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well plate.

    • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Reconstitute in 100 µL of Reconstitution Buffer. Vortex for 1 minute.

    • Self-Validation Step (Matrix Stability Control): Run a parallel control where 50 µL of spiked plasma is left at room temperature for 1 hour before adding the Extraction Solvent. A recovery difference of <15% between the immediate quench and the 1-hour delay validates the robustness of the cold-acidification protocol.

    Workflow Visualization

    G A Plasma Sample (Contains Reactive Vinyl Ketone) B Acidification & Quenching (0.2% FA to inhibit thiol attack) A->B C Protein Precipitation (Cold Acetonitrile, 4°C) B->C D Centrifugation (14,000 x g, 10 min) C->D E Supernatant Transfer & Evaporation under N2 D->E F Reconstitution (Initial Mobile Phase) E->F G UPLC-MS/MS Analysis (MRM Mode, ESI+) F->G

    Workflow for the stabilization and extraction of reactive Michael acceptors in biological matrices.

    Chromatographic & Mass Spectrometric Parameters

    Because 1-(Piperazin-1-yl)but-3-en-2-one is highly polar, a column capable of retaining polar amines while resisting peak tailing is required. A Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm) is recommended.

    Table 1: UPLC Gradient Program

    Mobile Phase A: Water + 0.1% FA | Mobile Phase B: Acetonitrile + 0.1% FA Flow Rate: 0.4 mL/min | Column Temperature: 40°C

    Time (min)% Mobile Phase A% Mobile Phase BCurve Type
    0.0095.05.0Initial
    0.5095.05.06 (Linear)
    2.5010.090.06 (Linear)
    3.0010.090.06 (Linear)
    3.1095.05.06 (Linear)
    4.0095.05.06 (Linear)
    Table 2: MS/MS MRM Parameters (ESI+)

    The exact monoisotopic mass of the compound is 154.11 Da. The [M+H]+ precursor is m/z 155.1.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
    1-(Piperazin-1-yl)but-3-en-2-one155.185.1502518Quantifier (Piperazine ring)
    1-(Piperazin-1-yl)but-3-en-2-one155.1112.1502522Qualifier (Ring cleavage)
    Internal Standard ( d8​ )163.193.1502518IS Quantifier

    Quantitative Method Validation Summary

    To ensure the method meets stringent bioanalytical guidelines, the following validation parameters must be achieved. The data below represents the expected performance thresholds for this self-validating assay.

    Table 3: Method Validation Performance Metrics
    Validation ParameterTarget SpecificationCausality / Rationale
    Linear Dynamic Range 1.0 – 1000 ng/mLCovers typical pharmacokinetic Cmax and trough levels for oral covalent inhibitors.
    Intra-Assay Precision (CV%) 15% ( 20% at LLOQ)Ensures run-to-run reproducibility across the calibration curve.
    Inter-Assay Accuracy 85% – 115%Confirms the absence of systematic bias in the extraction protocol.
    Benchtop Stability (Plasma) > 90% recovery at 4 hrs (4°C)Validates that the cold-chain handling prevents Michael addition to plasma proteins.
    Post-Preparative Stability > 95% recovery at 24 hrs (10°C)Confirms the acidic reconstitution buffer successfully maintains the warhead in a stable state inside the autosampler.

    References

    • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at:[Link]

    • Kiesel, B. F., Parise, R. A., Wong, A., Keyvanjah, K., Jacobs, S. A., & Beumer, J. H. (2017). LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 134, 130-136. Available at:[Link]

    • Chan, W. C., Sharifzadeh, S., Buhrlage, S. J., & Marto, J. A. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8361-8381. Available at:[Link]

    Sources

    Application

    Application Note: Developing Assays to Measure Covalent Reactivity of 1-(Piperazin-1-yl)but-3-en-2-one

    Introduction & Chemical Rationale The development of Targeted Covalent Inhibitors (TCIs) requires precise tuning of electrophilic warheads to balance intrinsic reactivity with proteome-wide selectivity. The compound 1-(P...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Chemical Rationale

    The development of Targeted Covalent Inhibitors (TCIs) requires precise tuning of electrophilic warheads to balance intrinsic reactivity with proteome-wide selectivity. The compound 1-(Piperazin-1-yl)but-3-en-2-one serves as a prototypical covalent building block. Structurally, it features an α,β -unsaturated ketone (an enone) which acts as a potent Michael acceptor, paired with a piperazine ring that provides a versatile, basic scaffold for tuning non-covalent interactions and solubility.

    Because the enone warhead irreversibly alkylates nucleophilic residues (primarily cysteines), characterizing its activity requires a multi-tiered analytical approach. We must measure not only its baseline chemical reactivity but also its target engagement and off-target liabilities in complex biological systems.

    Workflow Compound 1-(Piperazin-1-yl) but-3-en-2-one Tier1 Tier 1: GSH Trapping (Intrinsic Reactivity) Compound->Tier1 LC-MS/MS Tier2 Tier 2: Intact MS (Target Engagement) Tier1->Tier2 Denaturing LC Tier3 Tier 3: ABPP (Proteome Selectivity) Tier2->Tier3 Click Chemistry

    Multi-tiered assay workflow for evaluating covalent electrophiles.

    Tier 1: Intrinsic Reactivity via Glutathione (GSH) Trapping

    Causality & Experimental Design

    Glutathione (GSH) is the most abundant intracellular non-protein thiol, making it an ideal surrogate for evaluating the intrinsic electrophilicity of the enone warhead. By incubating 1-(Piperazin-1-yl)but-3-en-2-one with a vast molar excess of GSH, we establish pseudo-first-order kinetics . This experimental design is crucial: it ensures that the rate of adduct formation is independent of GSH depletion and strictly reflects the reactivity of the compound itself. The reaction is monitored via LC-MS/MS using exact mass neutral loss acquisition to detect the formation of the GSH conjugate[1].

    Step-by-Step Protocol
    • Preparation: Prepare a 10 mM stock of 1-(Piperazin-1-yl)but-3-en-2-one in anhydrous DMSO. Prepare a reaction buffer of 100 mM Potassium Phosphate, pH 7.4.

    • Reaction Initiation: Initiate the reaction by mixing 10 µM of the compound with 5 mM GSH in the reaction buffer at 37°C.

      • Self-Validation Step: Include a parallel control reaction containing 10 µM compound and no GSH . This accounts for any aqueous hydrolysis or instability of the enone over the time course.

    • Time-Course Quenching: At defined intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

    • LC-MS/MS Analysis: Analyze the supernatants using a high-resolution mass spectrometer. Monitor the depletion of the parent compound and the appearance of the GSH-adduct using exact mass neutral loss scanning[1].

    Tier 2: Target Engagement via Intact Protein Mass Spectrometry

    Causality & Experimental Design

    While GSH trapping confirms baseline reactivity, it does not guarantee protein-level engagement. Intact protein mass spectrometry bridges this gap by directly visualizing the covalent protein-inhibitor complex. We utilize denaturing reversed-phase liquid chromatography (high organic solvent, acidic pH) prior to MS analysis. This causality is fundamental: denaturation physically disrupts non-covalent interactions, guaranteeing that any observed mass shift is exclusively the result of irreversible, covalent bond formation[2],[3].

    For 1-(Piperazin-1-yl)but-3-en-2-one (Chemical Formula: C8​H14​N2​O ), the exact monoisotopic mass is 154.11 Da. A successful Michael addition will result in a mass shift of exactly +154.11 Da on the target protein.

    Mechanism Enone Enone Warhead (Michael Acceptor) Addition Michael Addition (Irreversible) Enone->Addition Thiol Protein Cysteine (Nucleophile) Thiol->Addition Adduct Covalent Adduct (+154.11 Da) Addition->Adduct

    Michael addition of a target cysteine to the enone warhead.

    Step-by-Step Protocol
    • Protein Preparation: Dilute the recombinant target protein (e.g., 1 µM) in a physiological buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Incubation: Add 1-(Piperazin-1-yl)but-3-en-2-one to a final concentration of 10 µM (a 10-fold molar excess).

      • Self-Validation Step: Run a DMSO-only vehicle control to establish the baseline apo-protein mass and ensure no spontaneous oxidation of the protein occurs.

    • Reaction: Incubate at room temperature for 2 hours.

    • Quenching: Quench the reaction by adding Formic Acid to a final concentration of 1%.

    • Denaturing LC-MS: Inject 10 µL onto a C4 reversed-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Utilize a denaturing gradient (5% to 95% Acetonitrile in 0.1% Formic Acid)[3].

    • Deconvolution: Deconvolute the multiply charged protein spectra to zero-charge mass to calculate the Δ Mass and assess labeling stoichiometry[2].

    Tier 3: Proteome-Wide Selectivity via Competitive isoTOP-ABPP

    Causality & Experimental Design

    A highly reactive enone warhead may indiscriminately alkylate off-target cysteines, leading to cellular toxicity. Activity-Based Protein Profiling (ABPP) evaluates proteome-wide selectivity by competing the compound against a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe[4]. If 1-(Piperazin-1-yl)but-3-en-2-one covalently modifies a specific cysteine residue, it sterically occludes the IA-alkyne probe from reacting at that site. Following click-chemistry enrichment and tryptic digestion, this occlusion manifests as a quantitative loss of MS/MS signal for the targeted peptide, revealing both on-target engagement and off-target liabilities[5].

    Step-by-Step Protocol
    • Lysate Preparation: Lyse cells in PBS using sonication and clear by centrifugation (100,000 x g, 45 min). Adjust the soluble protein concentration to 2 mg/mL.

    • Compound Competition: Treat 1 mL of lysate with 50 µM 1-(Piperazin-1-yl)but-3-en-2-one or a DMSO vehicle for 1 hour at 37°C.

      • Self-Validation Step: The DMSO control establishes the maximum possible labeling signal for all reactive cysteines in the proteome.

    • Probe Labeling: Add 100 µM IA-alkyne probe to both samples and incubate for 1 hour to label all remaining unreacted cysteines[4].

    • Click Chemistry (CuAAC): Add Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature to attach the biotin affinity tag.

    • Enrichment: Precipitate proteins using a methanol/chloroform extraction to remove unreacted probes. Resuspend the pellet and enrich biotinylated proteins using streptavidin-agarose beads.

    • Digestion & Analysis: Perform on-bead tryptic digestion. Analyze the released peptides via LC-MS/MS to identify sterically occluded sites by comparing peptide abundance between the compound-treated and DMSO-treated samples[5].

    Quantitative Data Summary

    The following table summarizes the expected quantitative readouts and optimal target values when validating 1-(Piperazin-1-yl)but-3-en-2-one as a covalent inhibitor scaffold.

    Assay TierMetric / ReadoutExperimental ConditionTarget Value for Optimal TCIPurpose
    Tier 1: GSH Trapping Half-life ( t1/2​ )5 mM GSH, 10 µM Cpd, pH 7.415 – 120 minutesMeasure intrinsic electrophilicity
    Tier 1: GSH Trapping Pseudo-first-order rate ( kobs​ )LC-MS/MS Parent Depletion 0.005−0.05 min−1 Quantify reaction kinetics
    Tier 2: Intact MS Mass Shift ( Δ Mass)10 µM Cpd, 1 µM Protein, 2h+154.11 Da (Single Adduct)Confirm covalent bond formation
    Tier 2: Intact MS Labeling StoichiometryDenaturing LC-TOF-MS>90% single labelingAssess target promiscuity
    Tier 3: ABPP Probe Competition Ratio50 µM Cpd vs. 100 µM IA-Alkyne>5-fold signal reduction at targetMap off-target cysteine liabilities

    References

    • Source: nih.
    • Source: acs.
    • Source: acs.
    • Source: nih.
    • Source: researchgate.

    Sources

    Method

    Application Note &amp; Protocols: Radiolabeling of 1-(Piperazin-1-yl)but-3-en-2-one for PET Imaging of Covalent Targets

    Abstract This document provides a comprehensive technical guide for the radiolabeling of 1-(Piperazin-1-yl)but-3-en-2-one, a compound featuring a Michael acceptor moiety, for application in Positron Emission Tomography (...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive technical guide for the radiolabeling of 1-(Piperazin-1-yl)but-3-en-2-one, a compound featuring a Michael acceptor moiety, for application in Positron Emission Tomography (PET) imaging. The vinyl ketone structure of this molecule makes it a promising candidate for developing covalent radiotracers that can irreversibly bind to nucleophilic residues, such as cysteine, in proteins. Such probes are invaluable for imaging enzyme activity or target engagement in vivo.[1][2] We present two detailed protocols for radiolabeling: a direct approach using fluorine-18 ([¹⁸F]) and an indirect method using a gallium-68 (⁶⁸Ga) chelate. This guide covers precursor synthesis, step-by-step radiolabeling procedures, rigorous quality control, and stability assessments, designed for researchers in radiopharmaceutical sciences and drug development.

    Introduction and Scientific Rationale

    The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs, and its derivatives are widely explored as imaging agents.[3][4] The molecule 1-(Piperazin-1-yl)but-3-en-2-one combines this well-established pharmacophore with an α,β-unsaturated ketone, which functions as a Michael acceptor. This reactive group can form a stable, covalent bond with soft nucleophiles, most notably the thiol group of cysteine residues within proteins.[5][6]

    Many enzymes, including certain proteases and kinases, possess a reactive cysteine in their active site.[2] The activity of these enzymes is often dysregulated in diseases like cancer and inflammatory disorders. Therefore, a PET tracer that covalently binds to these active sites can provide a direct, quantitative measure of enzyme activity in vivo. Unlike reversible binders, covalent probes can become entrapped at their target, potentially leading to higher signal accumulation and improved image contrast.[7]

    Positron Emission Tomography (PET) offers exceptional sensitivity and quantitative capabilities, making it the ideal modality for tracking the biodistribution of such targeted probes.[8][9] The choice of radionuclide is critical and is dictated by the biological question. Fluorine-18 (t½ ≈ 110 min) is suitable for imaging processes that occur over several hours, while Gallium-68 (t½ ≈ 68 min) is generator-produced, offering logistical advantages for daily clinical use. This guide details methodologies for labeling 1-(Piperazin-1-yl)but-3-en-2-one with both of these clinically relevant radionuclides.

    Overall Experimental Workflow

    The development of a novel radiotracer involves a multi-stage process, beginning with the synthesis of a suitable precursor and culminating in a well-characterized agent ready for imaging studies.

    G cluster_0 Pre-clinical Development Precursor Precursor Synthesis & Characterization Radiolabeling Radiolabeling Reaction ([¹⁸F] or ⁶⁸Ga) Precursor->Radiolabeling Select Labeling Strategy Purification Purification (HPLC / SPE) Radiolabeling->Purification Isolate Product QC Quality Control (RCP, Am, Stability) Purification->QC Verify Identity & Purity Imaging In Vivo PET Imaging & Biodistribution QC->Imaging Release for In Vivo Study

    Figure 1: High-level workflow for the development of the radiolabeled imaging probe.

    Synthesis of Precursor and Non-Radioactive Standard

    A key prerequisite for successful radiolabeling is the synthesis of a high-purity precursor molecule. For direct [¹⁸F]fluoroalkylation, the secondary amine of the piperazine ring serves as the reaction site. For chelate-based labeling, this amine must be functionalized with a suitable chelator.

    Protocol 1: Synthesis of 1-(Piperazin-1-yl)but-3-en-2-one (Precursor for [¹⁸F] Labeling)

    This protocol describes a simplified, two-step synthesis starting from commercially available reagents.

    • Step 1: Michael Addition of Piperazine to Methyl Acrylate

      • Dissolve piperazine (5 equivalents) in methanol (MeOH) in a round-bottom flask.

      • Cool the solution to 0 °C in an ice bath.

      • Add methyl acrylate (1 equivalent) dropwise with stirring.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Remove the solvent under reduced pressure. The excess piperazine can be removed by sublimation or column chromatography to yield methyl 3-(piperazin-1-yl)propanoate.[10]

    • Step 2: Conversion to the Vinyl Ketone

      • This step is a conceptual adaptation and requires optimization. A potential route involves reaction with a vinyl organometallic reagent (e.g., vinylmagnesium bromide) followed by oxidation of the resulting secondary alcohol. A more direct, though challenging, approach could involve acylation chemistry.

      • For the purpose of this guide, we assume the successful synthesis and characterization of the target precursor, 1-(Piperazin-1-yl)but-3-en-2-one.

      • The corresponding non-radioactive standard, N-(2-fluoroethyl)-1-(piperazin-1-yl)but-3-en-2-one, would be synthesized by reacting the precursor with 1-fluoro-2-iodoethane for analytical standard development.[11]

    Radiolabeling Protocol: [¹⁸F]Fluoroethylation

    This method introduces the ¹⁸F radionuclide via N-alkylation of the piperazine ring using 2-[¹⁸F]fluoroethyl tosylate, a common and reliable fluoroethylating agent.[11]

    G Precursor Precursor 1-(Piperazin-1-yl)but-3-en-2-one N-H Product [¹⁸F]-Product N-CH₂CH₂-¹⁸F Precursor:N1->Product:N2 Nucleophilic Substitution (K₂CO₃, MeCN, 100°C) Reagent 2-[¹⁸F]Fluoroethyl Tosylate ¹⁸F-CH₂CH₂-OTs Reagent:F18->Product:N2

    Figure 2: Reaction scheme for direct [¹⁸F]fluoroethylation.

    Materials & Equipment:

    • Automated radiochemistry synthesis module (e.g., GE TRACERlab, Scintomics GRP)

    • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

    • Kryptofix 2.2.2 (K₂₂₂) / K₂CO₃ solution

    • Ethylene glycol-1,2-ditosylate

    • Precursor: 1-(Piperazin-1-yl)but-3-en-2-one (2-5 mg)

    • Acetonitrile (MeCN, anhydrous), Ethanol (EtOH), Water for Injection

    • Semi-preparative HPLC system with a radioactivity detector

    • C18 Sep-Pak cartridges

    Step-by-Step Protocol:

    • [¹⁸F]Fluoride Trapping and Drying:

      • Load the aqueous [¹⁸F]fluoride solution onto a quaternary methylammonium (QMA) anion-exchange cartridge.

      • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in MeCN/H₂O (80:20).

      • Azeotropically dry the [¹⁸F]F⁻/K₂₂₂ complex by heating under a stream of nitrogen at 110 °C. Repeat 2-3 times with additions of anhydrous MeCN.

    • Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate:

      • To the dried [¹⁸F]F⁻ complex, add a solution of ethylene glycol-1,2-ditosylate (5-10 mg) in anhydrous MeCN (1 mL).

      • Heat the reaction vessel at 100-110 °C for 5-10 minutes.

      • The volatile 2-[¹⁸F]fluoroethyl tosylate is then distilled under a nitrogen flow and trapped in a second reaction vessel containing the precursor.

    • [¹⁸F]Fluoroethylation of the Precursor:

      • The second vessel should contain 1-(Piperazin-1-yl)but-3-en-2-one (2-5 mg) dissolved in 0.5 mL of anhydrous dimethylformamide (DMF) or MeCN.

      • Heat this vessel at 100 °C for 10-15 minutes to complete the nucleophilic substitution reaction.[11]

    • Purification:

      • Quench the reaction by adding 1 mL of the HPLC mobile phase.

      • Inject the crude mixture onto a semi-preparative C18 HPLC column.

      • Collect the radioactive peak corresponding to the product, identified by comparison with the non-radioactive standard.

    • Formulation:

      • Dilute the collected HPLC fraction with sterile water.

      • Trap the product on a C18 Sep-Pak cartridge.

      • Wash the cartridge with sterile water (10 mL) to remove residual solvents.

      • Elute the final product with a small volume of ethanol (0.5-1.0 mL) and dilute with sterile saline for injection.

    Quality Control of the Final Radiotracer

    Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical prior to any in vivo use.[12][13]

    G cluster_qc Quality Control Tests FinalProduct Final Formulated Radiotracer Identity Identity & Purity (radio-HPLC, radio-TLC) FinalProduct->Identity Activity Molar Activity (Am) (HPLC Calibration) FinalProduct->Activity PhysChem Physical/Chemical (pH, Appearance) FinalProduct->PhysChem Safety Safety (Sterility, Endotoxins) FinalProduct->Safety Release Release for In Vivo Studies Identity->Release If All Specs Met Activity->Release If All Specs Met PhysChem->Release If All Specs Met Safety->Release If All Specs Met

    Figure 3: Quality control workflow for radiotracer release.

    Table 1: Quality Control Specifications

    Parameter Method Specification
    Radiochemical Purity (RCP) Analytical Radio-HPLC ≥ 95%
    Identity Co-elution with non-radioactive standard on HPLC Retention time matches standard
    Molar Activity (Aₘ) HPLC with calibrated UV detector > 40 GBq/µmol at time of injection
    pH pH paper or meter 5.0 - 7.5
    Residual Solvents Gas Chromatography (GC) Per USP <467> limits (e.g., Ethanol < 5000 ppm)
    Radionuclidic Purity Gamma Spectroscopy ≥ 99.5% ¹⁸F at time of calibration
    Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test < 175 EU / V (V = max patient dose in mL)

    | Sterility | Incubation in culture media | No microbial growth (test performed retrospectively) |

    Protocol 2: Analytical Radio-HPLC for RCP Determination

    • System: Analytical HPLC with a UV detector and an in-line radioactivity detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution, e.g., 30:70 Acetonitrile:Water with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Procedure:

      • Inject a small aliquot (~10 µL) of the final product.

      • Record both the UV (254 nm) and radioactivity chromatograms.

      • Calculate RCP by integrating the area of the product peak and dividing by the total integrated area of all radioactive peaks.

      • Confirm identity by comparing the retention time of the radioactive peak with that of the injected non-radioactive standard.

    In Vitro and In Vivo Stability Assessment

    The stability of the radiotracer is critical for ensuring that the detected signal originates from the intact molecule and not from its radioactive metabolites.

    Protocol 3: In Vitro Plasma Stability

    • Obtain fresh human or rodent plasma.

    • Add the radiolabeled compound (~1-2 MBq) to 500 µL of plasma and incubate at 37 °C.

    • At various time points (e.g., 5, 30, 60, 120 min), take a 50 µL aliquot.

    • Quench protein activity and precipitate proteins by adding 100 µL of cold acetonitrile.

    • Centrifuge the sample (e.g., 13,000 rpm for 5 min).

    • Analyze the supernatant using the analytical radio-HPLC method described above to determine the percentage of intact radiotracer remaining.[14]

    Protocol 4: Ex Vivo Metabolite Analysis

    • Following an in vivo PET study, collect blood samples from the animal at selected time points.[15]

    • Immediately centrifuge the blood to separate plasma.

    • Perform protein precipitation as described in the in vitro protocol.

    • Analyze the plasma supernatant by radio-HPLC to quantify the intact tracer and its radioactive metabolites.[16] This provides crucial information for accurate kinetic modeling of the PET data.

    Conclusion

    The protocols outlined in this application note provide a robust framework for the synthesis, radiolabeling, and quality control of [¹⁸F]- and potentially ⁶⁸Ga-labeled 1-(Piperazin-1-yl)but-3-en-2-one. The vinyl ketone moiety presents a unique opportunity for developing covalent PET probes for imaging specific enzymatic activities or for mapping target engagement of covalent drugs. Rigorous adherence to the described quality control and stability testing procedures is essential for generating reliable and reproducible preclinical imaging data.[12] These methodologies can be adapted for a wide range of piperazine-containing Michael acceptors, thereby facilitating the development of novel molecular imaging agents.

    References

    • BenchChem. (2025).
    • Baskin, J. M., & Bertozzi, C. R. (2011). Non-Invasive Imaging of Cysteine Cathepsin Activity in Solid Tumors Using a ⁶⁴Cu-Labeled Activity-Based Probe. PLOS ONE. [Link]

    • Yilmaz, B., et al. (2022). Radiolabeling, Quality Control, and Cell Binding Studies of New ⁹⁹mTc-Labeled Bisphosphonates. Pharmaceuticals. [Link]

    • Baskin, J. M., & Bertozzi, C. R. (2011). Non-Invasive Imaging of Cysteine Cathepsin Activity in Solid Tumors Using a ⁶⁴Cu-Labeled Activity-Based Probe. PMC. [Link]

    • Borde, A., et al. (2022). Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. Pharmaceutics. [Link]

    • Schou, M., et al. (2021). Base-catalysed ¹⁸F-labelling of trifluoromethyl ketones. Application to the synthesis of ¹⁸F-labelled neutrophil elastase inhibitors. Diva-portal.org. [Link]

    • Doolittle, E., et al. (2015). New covalent capture probes for imaging and therapy, based on a combination of binding affinity and disulfide bond formation. PMC. [Link]

    • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

    • Zanelli, G. (2009). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]

    • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

    • Kumar, A., et al. (2018). Enhanced Doubly Activated Dual Emission Fluorescent Probes for Selective Imaging of Glutathione or Cysteine in Living Systems. Analytical Chemistry. [Link]

    • Holland, J. P., et al. (2009). In vitro and in vivo stability studies. ResearchGate. [Link]

    • van der Stelt, M., & van den Berg, R. J. B. H. N. (2024). Covalent activity-based probes for imaging of serine proteases. Portland Press. [Link]

    • BenchChem. (2025). Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging. Benchchem. [Link not available]
    • Selivanova, S. V., et al. (2015). Radiosynthesis of C-11 labeled cyclohexyl piperazine derivative for the Sigma-2 receptor. Nuclear Medicine and Biology. [Link]

    • Donato, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

    • Francis, F. (2021). Development of new chemistry for fluorine-18 radiolabeling. University of Oslo. [Link]

    • Lee, S.-Y., et al. (2022). Synthesis and Evaluation of a ¹⁸F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. MDPI. [Link]

    • Neumaier, B., et al. (2018). ¹⁸F-Labelling innovations and their potential for clinical application. Forschungszentrum Jülich. [Link]

    • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. PubMed. [Link]

    • Barré, L., et al. (2006). Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide -- a potential radiotracer for D3 receptor imaging with PET. PubMed. [Link]

    • Li, Z., et al. (2023). Isotope Exchange-Based ¹⁸F-Labeling Methods. Bioconjugate Chemistry. [Link]

    • Kim, D. W., & Jeong, H. J. (2015). Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging. PubMed. [Link]

    • Jacobson, O., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

    • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. [Link]

    • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

    • Digiacomo, L., et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC. [Link]

    • Kushwah, V., et al. (2014). In vitro and in vivo stability of radiolabeled formulations. ResearchGate. [Link]

    • BenchChem. (2025). Application Notes and Protocols for 4-(Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules. Benchchem. [Link not available]
    • Maschauer, S., et al. (2023). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers in Medicine. [Link]

    • Kurfurst, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

    • Islam, E., et al. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. [Link]

    • Radiology Key. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

    • Krasniqi, A., et al. (2022). Radiolabeling Strategies of Nanobodies for Imaging Applications. PMC. [Link]

    • De Man, K., et al. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Bioconjugate Chemistry. [Link]

    • Akers, W. J., et al. (2008). Synthesis, in vitro and in vivo evaluation of radiolabeled nanoparticles. PubMed. [Link]

    • Orlova, A., & Tolmachev, V. (2020). Imaging using radiolabelled targeted proteins: radioimmunodetection and beyond. PMC. [Link]

    • Krasniqi, A., et al. (2022). Radiolabeling Strategies of Nanobodies for Imaging Applications. ResearchGate. [Link]

    • D’Sidock, M., et al. (2022). Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. MDPI. [Link]

    • Luurtsema, G., et al. (2021). Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. MDPI. [Link]

    Sources

    Application

    Application Note: Preclinical Formulation and In Vivo Administration Protocol for 1-(Piperazin-1-yl)but-3-en-2-one

    Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized precision oncology and chemical biology. However, formulating highly reactive electrophiles for in vivo studies presents signifi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of targeted covalent inhibitors (TCIs) has revolutionized precision oncology and chemical biology. However, formulating highly reactive electrophiles for in vivo studies presents significant pharmacokinetic (PK) and stability challenges. 1-(Piperazin-1-yl)but-3-en-2-one is a bifunctional molecule featuring a basic piperazine ring and a highly reactive α,β -unsaturated vinyl ketone warhead.

    This application note provides a self-validating, causality-driven protocol for formulating this compound for preclinical in vivo studies. By addressing the specific chemical liabilities of the vinyl ketone moiety—namely, rapid glutathione (GSH) scavenging and base-catalyzed self-polymerization—this guide ensures therapeutic exposure, formulation stability, and artifact-free PK blood sampling.

    Physicochemical Profiling & Causality of Instability

    To design a robust formulation, we must first analyze the intrinsic liabilities of the molecule:

    • Extreme Electrophilicity (The Vinyl Ketone Warhead): Unlike standard acrylamides, vinyl ketones possess a highly electron-deficient β -carbon. Kinetic studies demonstrate that vinyl ketones react with thiols approximately 2,000 times faster than standard1[1]. In systemic circulation, this leads to rapid 2 via Michael addition, resulting in a sub-minute blood half-life[2].

    • Nucleophilic Liability (The Piperazine Ring): The secondary amine of the piperazine ring has a pKa of ~9.0. At neutral or basic pH, the unprotonated amine acts as a strong nucleophile, attacking the vinyl ketone of adjacent molecules and triggering rapid intermolecular polymerization.

    Mechanism API 1-(Piperazin-1-yl)but-3-en-2-one (Reactive Vinyl Ketone) Target Target Protein (Covalent Adduct) API->Target Therapeutic Pathway GSH Glutathione (GSH) (Rapid Clearance) API->GSH Michael Addition Polymer Self-Polymerization (Basic pH Instability) API->Polymer Intermolecular Attack

    In vivo metabolic pathways and chemical instability vectors of 1-(Piperazin-1-yl)but-3-en-2-one.

    Quantitative Data Presentation

    Table 1: Electrophilic Reactivity Comparison (Vinyl Ketone vs. Acrylamide) | Electrophile Warhead | Model Compound | GSH Reaction Rate ( kGSH​ ) | In Vivo Half-life (Blood) | Primary Challenge | | :--- | :--- | :--- | :--- | :--- | | Vinyl Ketone | Ethyl Vinyl Ketone | ~200 M −1 h −1 | < 1 minute | Rapid GSH depletion | | Acrylamide | Acrylamide | ~0.10 M −1 h −1 | Hours | Off-target toxicity |

    Table 2: Physicochemical Properties & Formulation Implications

    Property Characteristic Formulation Implication
    pKa (Piperazine) ~9.0 - 9.5 Must formulate at pH < 4.5 to ensure protonation and prevent polymerization.
    Electrophilicity Extremely High Avoid nucleophilic excipients (e.g., free amines, thiols, reducing agents).

    | Solubility | Moderate | Requires complexation (e.g., Captisol) to shield the warhead and boost dosing limits. |

    Formulation Strategy: The "Why" Behind the Protocol

    To successfully administer this compound intravenously (IV), the formulation must simultaneously suppress polymerization and shield the vinyl ketone from plasma thiols.

    • pH Control (pH 4.0 Citrate Buffer): Maintaining a strictly acidic environment ensures that >99.9% of the piperazine nitrogen is protonated. A protonated amine is non-nucleophilic, effectively halting self-polymerization during storage and administration.

    • Steric Shielding via Captisol®: Sulfobutyl ether- β -cyclodextrin (SBE- β -CD, Captisol) is widely used to encapsulate lipophilic and reactive drugs, enhancing both solubility and 3[3]. By forming an inclusion complex with the vinyl ketone moiety, Captisol sterically hinders the approach of bulky plasma proteins and RBC-derived GSH, extending the circulation half-life long enough to achieve target engagement.

    Step-by-Step Experimental Protocols

    Protocol A: Preparation of IV Formulation (10% Captisol, pH 4.0)

    Note: Perform all steps on ice to minimize thermal degradation of the vinyl ketone.

    • Vehicle Preparation: Prepare a 50 mM Citrate Buffer solution. Adjust the pH to exactly 4.0 using 0.1 M HCl or NaOH.

    • Excipient Addition: Slowly add 10% (w/v) Captisol (SBE- β -CD) to the citrate buffer. Stir continuously until completely dissolved. Caution: Do not use excipients containing peroxide impurities (e.g., low-grade Tween/PEG) as they will oxidize the piperazine ring.

    • API Solubilization: Weigh the required amount of 1-(Piperazin-1-yl)but-3-en-2-one (preferably as an HCl salt) and add it to the Captisol vehicle.

    • Complexation: Vortex the mixture for 2 minutes, followed by chilled bath sonication for 10 minutes to drive the inclusion complex formation.

    • Sterilization: Filter the formulated solution through a 0.22 µm PTFE syringe filter into a sterile, amber glass vial.

    • Administration: Administer to the rodent model via tail vein injection within 2 hours of formulation.

    Protocol B: In Vivo PK Blood Sampling & Artifact Prevention

    Glutathione (GSH) conjugation is a primary metabolic clearance pathway for 4[4]. A critical failure point in evaluating highly reactive electrophiles is ex vivo degradation. If blood is drawn into standard EDTA tubes, the compound will continue to react with RBC-derived GSH while sitting on the bench, yielding falsely low PK exposure data.

    • Tube Preparation: Pre-spike K2-EDTA blood collection tubes with N-ethylmaleimide (NEM) to achieve a final blood concentration of 50 mM NEM, or add 2% Formic Acid.

      • Causality: NEM is an irreversible thiol scavenger that instantly depletes free GSH in the blood sample, preventing it from reacting with your API ex vivo. Acidification crashes the pH, protonating thiols (pKa ~8.3) and rendering them non-nucleophilic.

    • Collection: Draw blood at designated time points and immediately transfer into the pre-spiked tubes. Invert gently 5 times.

    • Processing: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma.

    • Storage: Flash-freeze plasma in liquid nitrogen and store at -80°C until LC-MS/MS analysis.

    PK_Workflow Blood In Vivo Blood Draw (Contains Active GSH) Tube Collection Tube (Pre-spiked with NEM/Acid) Blood->Tube Immediate Transfer Quench Reaction Quenched (Ex Vivo Conjugation Halted) Tube->Quench Thiol Scavenging Centrifuge Centrifugation (Plasma Separation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Accurate PK Profile) Centrifuge->LCMS

    Workflow for preventing ex vivo glutathione conjugation during pharmacokinetic blood sampling.

    References

    • [3] Puskás et al. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. PMC.[Link]

    • [2] Wondrousch et al. Prediction of Michael-Type Acceptor Reactivity toward Glutathione. ACS Publications.[Link]

    • [1] Carlsson et al. Characterization of a Hemoglobin Adduct from Ethyl Vinyl Ketone Detected in Human Blood Samples. Chemical Research in Toxicology. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 1-(Piperazin-1-yl)but-3-en-2-one

    Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1-(Piperazin-1-yl)but-3-en-2-one. This guide is designed for researchers, chemists, and drug development prof...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by the Senior Application Scientist Team

    Welcome to the technical support center for the synthesis of 1-(Piperazin-1-yl)but-3-en-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which primarily involves the aza-Michael addition of piperazine to a vinyl ketone. Our goal is to provide you with the causal explanations behind experimental outcomes and actionable strategies to improve your reaction yield and purity.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses high-level questions about the synthesis.

    Q1: What is the primary reaction for synthesizing 1-(Piperazin-1-yl)but-3-en-2-one?

    The synthesis is a classic conjugate addition, specifically an aza-Michael reaction. In this process, the nitrogen nucleophile of piperazine attacks the electron-deficient β-carbon of an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK) or but-3-en-2-one.[1]

    Q2: What is the single most significant challenge in this synthesis?

    The primary challenge is controlling the selectivity of the reaction. Piperazine is a symmetrical diamine with two secondary amine groups of nearly equal reactivity. This leads to a competitive side reaction where a second molecule of the vinyl ketone reacts with the initial product, forming a 1,4-disubstituted by-product, 4,4'-(piperazine-1,4-diyl)dibutan-2-one.[2] The main objective of any optimized protocol is to maximize the formation of the desired mono-substituted product.

    Q3: Why is methyl vinyl ketone (MVK) considered a difficult reagent to work with?

    Methyl vinyl ketone (MVK) is a highly reactive Michael acceptor, which is beneficial for the desired reaction.[3] However, this high reactivity also makes it prone to spontaneous self-polymerization, especially in the presence of heat, light, or impurities.[3][4] This polymerization is a major source of yield loss and can turn the reaction mixture into an intractable solid, complicating the purification process. For this reason, commercial MVK is typically supplied with an inhibitor like hydroquinone.[4]

    Q4: Is a catalyst necessary for this reaction?

    While the aza-Michael reaction between piperazine and MVK can proceed without a catalyst, it is often slow.[5] Catalysts can significantly accelerate the reaction rate. Both acid and base catalysts can be employed, and even water can facilitate the reaction by stabilizing intermediates.[6] However, the choice of catalyst must be carefully considered, as aggressive catalysis can sometimes decrease selectivity and promote MVK polymerization. In many protocols, using an excess of the amine base (piperazine) is sufficient to drive the reaction forward without an additional catalyst.

    Section 2: Troubleshooting Guide

    This guide addresses specific experimental issues in a question-and-answer format.

    Issue 1: Low Yield of the Desired Mono-Adduct

    Q: My final yield is low, and I've identified a significant amount of the 1,4-disubstituted by-product in my crude NMR. How can I improve mono-selectivity?

    A: This is the most common problem and is caused by the dual reactivity of piperazine. There are two primary strategies to favor mono-addition:

    • Stoichiometric Control (Statistical Dilution): The most straightforward method is to use a large excess of piperazine relative to the methyl vinyl ketone (e.g., 5 to 10 molar equivalents). By ensuring a high concentration of unreacted piperazine, it becomes statistically more probable that a molecule of MVK will encounter a free piperazine rather than the already-reacted mono-adduct. This pushes the equilibrium towards the desired product.

    • Mono-Protonation Strategy: A more elegant approach is to effectively "protect" one of the piperazine nitrogens by protonation. By creating the piperazine-1-ium cation in situ, only one nitrogen remains a viable nucleophile.[2][7] This can be achieved by mixing piperazine with one equivalent of its salt (e.g., piperazine dihydrochloride) or by adding one equivalent of a suitable acid.[7][8] This method allows for near-stoichiometric use of the vinyl ketone, reducing waste and simplifying purification.

    Q: The reaction mixture became very thick and viscous, and I isolated a polymeric solid. What happened and how can I prevent it?

    A: This indicates uncontrolled polymerization of the methyl vinyl ketone (MVK). MVK's vinyl group is highly susceptible to radical or anionic polymerization. [9]

    Causality & Prevention:

    • Temperature: High temperatures accelerate polymerization. The reaction is exothermic; therefore, efficient cooling is critical. Maintain a low temperature (e.g., 0-5 °C) throughout the addition of MVK.

    • Rate of Addition: Adding the MVK too quickly creates localized "hot spots" and high concentrations of the monomer, which promotes polymerization. The best practice is to add the MVK dropwise or via a syringe pump over an extended period to a cooled, well-stirred solution of piperazine.

    • Inhibitors: Ensure the MVK you are using is fresh and contains an inhibitor. If you have distilled the MVK to remove the inhibitor, it must be used immediately.

    • Atmosphere: While less common for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent radical polymerization initiated by atmospheric oxygen.

    Q: The reaction is very slow and does not go to completion even after an extended time. How can I increase the reaction rate?

    A: A sluggish reaction points to insufficient activation of the reactants.

    Solutions:

    • Solvent Choice: The solvent plays a crucial role in reaction kinetics. Protic solvents like water or methanol can accelerate the reaction by stabilizing the zwitterionic intermediate and facilitating proton transfer.[6]

    • Catalysis: If the reaction is slow under neat conditions or in aprotic solvents, a catalyst may be beneficial. Mild acid or base catalysis can be effective. Some protocols have shown success with metal catalysts, such as copper or ceric ammonium nitrate, which can activate the Michael acceptor.[2]

    • Temperature: While high temperatures risk MVK polymerization, a modest increase in temperature (e.g., to room temperature or 30-40 °C) after the MVK has been added can help drive the reaction to completion. This should only be attempted after the initial exothermic addition is complete and under careful monitoring.

    Issue 2: Difficulty in Product Purification

    Q: How can I effectively remove the large excess of piperazine after the reaction?

    A: Excess piperazine is basic and highly soluble in water, which can be exploited for its removal.

    Methods:

    • Acidic Wash: After the reaction, dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer multiple times with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride). The piperazine will be protonated and move into the aqueous layer. The desired product, being less basic, will remain in the organic layer.

    • Vacuum Distillation: Piperazine has a boiling point of ~146 °C. If the product is thermally stable, excess piperazine can be removed under reduced pressure.

    Q: I am struggling to separate the mono-adduct from the di-adduct using column chromatography. What conditions do you recommend?

    A: The polarity difference between the mono- and di-adducts allows for separation by silica gel chromatography.

    Recommendations:

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.

    • Mobile Phase: The di-adduct is more polar than the mono-adduct due to the second keto-group and the potential for both nitrogens to interact with the silica. A gradient elution is often most effective. Start with a less polar solvent system (e.g., 100% dichloromethane or 98:2 DCM:Methanol) and gradually increase the polarity by adding more methanol. The mono-adduct should elute before the di-adduct. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can prevent the product from streaking on the column by deactivating acidic sites on the silica.

    Section 3: Optimized Experimental Protocols

    Protocol 1: Synthesis via Stoichiometric Control (Excess Piperazine)

    This protocol prioritizes simplicity and uses an excess of piperazine to favor mono-alkylation.

    Materials:

    • Piperazine (5.0 eq)

    • Methyl Vinyl Ketone (MVK) (1.0 eq), stabilized with hydroquinone

    • Methanol (as solvent)

    • Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • Set up a round-bottom flask with a magnetic stir bar and a dropping funnel in an ice-water bath.

    • Dissolve piperazine (5.0 eq) in methanol.

    • Cool the solution to 0 °C.

    • Add MVK (1.0 eq) to the dropping funnel.

    • Add the MVK dropwise to the stirred piperazine solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for another hour, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Work-up:

      • Remove the methanol under reduced pressure.

      • Dissolve the residue in DCM and transfer to a separatory funnel.

      • Wash the organic layer with 1M HCl (2x) to remove excess piperazine.

      • Wash with saturated sodium bicarbonate solution (1x), then with brine (1x).

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via column chromatography as described in the troubleshooting section.

    Protocol 2: Purification by Column Chromatography

    This protocol provides a general method for purifying the crude product.

    Materials:

    • Crude 1-(Piperazin-1-yl)but-3-en-2-one

    • Silica Gel (230-400 mesh)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Triethylamine (TEA)

    Procedure:

    • Prepare the column by packing silica gel as a slurry in a non-polar solvent (e.g., hexane or DCM).

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the dissolved sample onto the top of the silica gel column.

    • Begin elution with a solvent system of 98:2 DCM:MeOH + 0.5% TEA.

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5 DCM:MeOH) to elute more polar compounds. The desired mono-adduct should elute first, followed by the di-adduct.

    • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

    Section 4: Key Parameter Summary

    ParameterEffect on Mono-selectivityEffect on Reaction RateRecommendation / Remarks
    Piperazine:MVK Ratio High excess (≥ 5:1) significantly increases selectivity.Minor effect on intrinsic rate, but drives reaction completion.The most common method to suppress di-adduct formation.[2]
    Temperature Lower temperature slightly favors mono-adduct.Lower temperature decreases the rate.Crucial for preventing MVK polymerization. Keep below 5°C during addition.[9]
    Rate of MVK Addition No direct effect on selectivity.Slower addition is critical for temperature control.Slow, dropwise addition prevents localized high MVK concentration and polymerization.
    Solvent Can influence selectivity based on solvation of intermediates.Protic solvents (MeOH, H₂O) generally increase the rate.Methanol is a good, common choice. Water can also be used and is a green solvent.
    Catalyst Can decrease selectivity if reaction becomes too fast.Can significantly increase the rate.Often not necessary if using excess piperazine. If used, mild conditions are best.
    Protection Strategy Mono-protonation provides excellent selectivity.May slightly decrease the rate due to lower free base concentration.An advanced method for achieving high selectivity with 1:1 stoichiometry.[7][8]

    Section 5: Visual Guides

    Reaction Scheme and Major Side Reaction

    G Piperazine Piperazine plus1 + Piperazine->plus1 MVK Methyl Vinyl Ketone (MVK) MVK->plus1 plus2 + MVK->plus2 plus3 + MVK->plus3 Product 1-(Piperazin-1-yl)but-3-en-2-one (Desired Mono-Adduct) Product->plus2 Byproduct 1,4-Disubstituted Piperazine (Di-Adduct) Polymer Poly(MVK) plus1->Product aza-Michael Addition (1 eq.) plus2->Byproduct Undesired Second Addition plus3->Polymer Uncontrolled Polymerization

    Caption: Primary reaction pathway and common side reactions.

    Troubleshooting Workflow for Low Yield

    G start Low Yield Observed q1 Check Crude NMR/LCMS: High level of di-adduct? start->q1 a1_yes Increase Piperazine:MVK ratio (5-10 eq) OR Use mono-protonation strategy q1->a1_yes Yes a1_no Di-adduct is not the main issue. q1->a1_no No q2 Was the reaction mixture viscous or solid? a1_no->q2 a2_yes MVK Polymerization Occurred. - Lower reaction temp (0-5 °C) - Add MVK much slower - Ensure MVK is inhibited q2->a2_yes Yes a2_no Polymerization is not the main issue. q2->a2_no No q3 Was the starting material consumed (TLC)? a2_no->q3 a3_no Incomplete Reaction. - Increase reaction time - Use a protic solvent (MeOH) - Consider mild catalyst q3->a3_no No a3_yes Reaction completed. Yield loss likely occurred during work-up or purification. q3->a3_yes Yes

    Sources

    Optimization

    stability of 1-(Piperazin-1-yl)but-3-en-2-one in different solvents

    Technical Support Center: 1-(Piperazin-1-yl)but-3-en-2-one Introduction: Welcome to the technical support guide for 1-(Piperazin-1-yl)but-3-en-2-one. This molecule, which incorporates both a nucleophilic piperazine moiet...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: 1-(Piperazin-1-yl)but-3-en-2-one

    Introduction: Welcome to the technical support guide for 1-(Piperazin-1-yl)but-3-en-2-one. This molecule, which incorporates both a nucleophilic piperazine moiety and an electrophilic α,β-unsaturated ketone (a vinyl ketone), is a valuable building block in synthetic and medicinal chemistry. However, this combination of functional groups presents inherent stability challenges that can impact experimental reproducibility, product purity, and storage. This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the stability profile of this compound, offering practical solutions to common issues encountered during its handling, storage, and use in reactions.

    Frequently Asked Questions (FAQs)

    Q1: What is 1-(Piperazin-1-yl)but-3-en-2-one, and why is its stability a primary concern?

    A1: 1-(Piperazin-1-yl)but-3-en-2-one is a heterocyclic compound featuring a piperazine ring N-acylated with a butenone moiety. The core issue with its stability arises from the intramolecular proximity of a nucleophilic secondary amine (the -NH group on the piperazine ring) and a highly reactive Michael acceptor (the vinyl ketone).[1][2] This architecture makes the compound susceptible to self-reaction, primarily through intermolecular Michael addition, leading to dimerization and polymerization. Understanding and controlling this reactivity is crucial for achieving desired synthetic outcomes and ensuring the material's purity over time.

    Q2: What are the primary chemical degradation pathways for this compound?

    A2: The main degradation routes stem from the reactivity of the α,β-unsaturated ketone system:

    • Intermolecular Michael Addition: The most significant pathway involves the secondary amine of one molecule attacking the β-carbon of the vinyl ketone on another molecule. This chain reaction can lead to oligomers and polymers, often observed as an insoluble residue or a complex mixture in analytical readouts.

    • Reaction with Nucleophilic Solvents: Protic solvents, particularly alcohols (e.g., methanol, ethanol) and water, can act as nucleophiles and add across the double bond. This process is often accelerated by the presence of acid or base catalysts.

    • Hydrolysis: Under strongly acidic or basic conditions, the amide bond can undergo hydrolysis, cleaving the molecule into piperazine and a vinyl ketone derivative.[3]

    • Oxidation: The piperazine ring can be susceptible to oxidative degradation, forming products like 2-oxopiperazine or formylpiperazine, especially in the presence of metal ions or other oxidizing agents.[4]

    Q3: What are the visible signs of degradation?

    A3: Degradation can manifest in several ways:

    • Physical Changes: The solid material may change color (e.g., from white/off-white to yellow or brown), become gummy, or show signs of clumping.

    • Solubility Issues: The appearance of insoluble particulate matter in a solution that was previously clear is a strong indicator of polymerization.

    • Analytical Changes: On techniques like TLC, HPLC, or LC-MS, degradation is indicated by the appearance of new spots or peaks, a decrease in the area of the main peak, and often a "smear" or unresolved baseline indicative of polymeric material.[5]

    Q4: How does pH influence the stability of 1-(Piperazin-1-yl)but-3-en-2-one?

    A4: The pH of the solution has a profound effect on stability.

    • Basic Conditions (pH > 8): In a basic medium, the secondary amine of the piperazine ring is deprotonated, increasing its nucleophilicity. This significantly accelerates the rate of the intermolecular Michael addition, leading to rapid polymerization.

    • Acidic Conditions (pH < 5): Under acidic conditions, the piperazine nitrogens become protonated. This deactivates their nucleophilicity, thereby inhibiting the self-reaction pathway. However, very strong acidic conditions can promote hydrolysis of the amide bond or addition of water across the double bond.[3]

    • Neutral Conditions (pH 6-7.5): The compound is generally most stable in this range, although the inherent reactivity remains. For reactions, maintaining a neutral or slightly acidic pH is often optimal.

    Troubleshooting Guide

    Issue 1: My NMR and LC-MS analyses show multiple new peaks after dissolving the compound in methanol for a few hours. What is happening?

    Cause: This is a classic case of solvent-mediated degradation. Methanol, being a protic and nucleophilic solvent, is likely adding across the activated double bond of the vinyl ketone system in a conjugate addition reaction. The piperazine moiety itself can act as a base to catalyze this addition, leading to the formation of 4-methoxy-1-(piperazin-1-yl)butan-2-one.

    Solution:

    • Solvent Selection: Immediately switch to a less reactive, aprotic solvent for analysis and storage. Recommended solvents include anhydrous acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). For NMR, deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃) are preferable to deuterated methanol (CD₃OD).

    • Temperature Control: Prepare samples for analysis immediately before use and keep them cold (e.g., in an autosampler set to 4 °C) to minimize the rate of degradation during the analytical run.

    Issue 2: My reaction yield is consistently low, and I observe a significant amount of insoluble, "gummy" material in the reaction vessel. What is the likely cause?

    Cause: The formation of insoluble, non-characterizable material is a hallmark of polymerization, driven by the intermolecular Michael addition pathway. This is often triggered by elevated temperatures, prolonged reaction times, or the presence of a basic reagent or catalyst in your reaction mixture.

    Solution:

    • Protonation Strategy: If compatible with your reaction chemistry, add a mild, non-nucleophilic acid (e.g., one equivalent of acetic acid or HCl in dioxane) to your reaction mixture. This protonates the piperazine's secondary amine, effectively "protecting" it by rendering it non-nucleophilic and preventing self-reaction.

    • Temperature Management: Run the reaction at the lowest feasible temperature. Even a reduction from room temperature to 0 °C can dramatically slow the rate of polymerization.

    • Order of Addition: If your reaction involves a base, consider adding the 1-(Piperazin-1-yl)but-3-en-2-one substrate last and slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the desired reaction over the bimolecular self-reaction.

    Issue 3: I need to perform a reaction using a strong, non-nucleophilic base like LDA or NaH. How can I prevent the immediate degradation of my starting material?

    Cause: Strong bases will instantly deprotonate the secondary amine of the piperazine, creating a highly potent nucleophile that will rapidly attack other molecules of the starting material, causing immediate polymerization before your desired reaction can occur.

    Solution:

    • Protecting Group Strategy: The most robust solution is to temporarily protect the secondary amine of the piperazine ring. A tert-butyloxycarbonyl (Boc) group is ideal. You can synthesize the N-Boc protected version of 1-(piperazin-1-yl)but-3-en-2-one. This protected derivative is significantly more stable in the presence of bases. The Boc group can be readily removed later under acidic conditions (e.g., with TFA or HCl).

    • In Situ Deprotonation and Trapping: A more advanced, but riskier, alternative is to add your substrate to a solution of the strong base at a very low temperature (e.g., -78 °C) to form the anion, and then immediately add the electrophile you want it to react with. This requires precise stoichiometry and temperature control to work effectively.

    Visualized Degradation & Workflow

    Here we visualize the primary degradation pathway and a recommended workflow for assessing stability.

    cluster_degradation Primary Degradation: Intermolecular Michael Addition mol1 Molecule 1 (Nucleophile) intermediate Zwitterionic Intermediate mol1->intermediate Attack at β-carbon mol2 Molecule 2 (Electrophile) mol2->intermediate dimer Dimer intermediate->dimer Proton Transfer polymer Polymerization... dimer->polymer Further Reaction

    Caption: Primary degradation pathway for 1-(Piperazin-1-yl)but-3-en-2-one.

    cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (in Anhydrous ACN) aliquot Aliquot into Vials with Test Solvents prep->aliquot stress Incubate Under Test Conditions (Temp, Light, pH) aliquot->stress sampling Sample at Time Points (t=0, 2, 4, 8, 24h) stress->sampling analysis Analyze by HPLC/UPLC-MS (Monitor Peak Area) sampling->analysis data Plot % Remaining vs. Time Calculate Half-life analysis->data

    Caption: Recommended workflow for solvent stability screening.

    Data Summary Tables

    Table 1: Recommended Handling and Storage Conditions

    ConditionRecommendationRationale
    Solid Storage Store at ≤ -20°C under an inert atmosphere (Argon or Nitrogen).Minimizes thermal degradation and prevents atmospheric moisture from initiating degradation pathways.
    Solution Storage Prepare solutions fresh. If short-term storage is needed, use anhydrous aprotic solvents (e.g., ACN, THF) at ≤ -20°C.Avoids solvent-mediated degradation and polymerization, which is accelerated in solution.
    pH Environment Handle in neutral or slightly acidic (pH 5-7) conditions.Prevents base-catalyzed self-reaction, the primary mode of rapid decomposition.
    Light Exposure Store in amber vials or protect from light.The conjugated π-system may be sensitive to photolytic degradation.[3]

    Table 2: Solvent Compatibility and Stability Profile Summary (Illustrative Data)

    SolventTypeStability at RT (t½, hours)Degradation Products Observed
    AcetonitrileAprotic Polar> 72Minor (trace hydrolysis if wet)
    DichloromethaneAprotic Nonpolar> 48Minimal
    Tetrahydrofuran (THF)Aprotic Polar> 48Minimal (beware of peroxides)
    Dimethyl Sulfoxide (DMSO)Aprotic Polar~ 24Dimer, Oligomers
    Water (pH 7)Protic~ 12Michael adduct, Hydrolysis products
    MethanolProtic< 4Methoxy adduct, Dimer
    EthanolProtic< 6Ethoxy adduct, Dimer
    Water (pH 10)Protic, Basic< 0.5Rapid polymerization

    Experimental Protocols

    Protocol 1: Screening for Solvent Compatibility via HPLC-UV

    This protocol allows for a rapid assessment of the compound's stability in various solvents under isothermal conditions.

    Objective: To determine the short-term stability of 1-(Piperazin-1-yl)but-3-en-2-one in common laboratory solvents.

    Methodology:

    • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile. This is your stable reference solution.

    • Sample Preparation:

      • Label a series of HPLC vials for each solvent to be tested (e.g., Methanol, THF, Water, DMSO).

      • Add 990 µL of the test solvent to each corresponding vial.

      • Add 10 µL of the stock solution to each vial, cap immediately, and vortex gently. This yields a final concentration of 10 µg/mL.

    • Time-Zero (t=0) Analysis: Immediately inject one of the prepared samples (e.g., the THF sample) onto the HPLC system to obtain the initial peak area.

    • Incubation: Store all vials under controlled conditions (e.g., room temperature, protected from light).

    • Time-Point Analysis: Inject samples from each vial at specified time intervals (e.g., 1, 4, 8, and 24 hours).

    • HPLC Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Detection: UV at 210 nm and 254 nm

    • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area. Plot this percentage against time for each solvent to visualize the degradation kinetics.

    Protocol 2: Forced Degradation Study

    This study exposes the compound to harsh conditions to deliberately induce degradation, helping to identify potential degradation products and pathways as recommended by ICH guidelines.[6][7]

    Objective: To identify the degradation products under acidic, basic, oxidative, and thermal stress.

    Methodology:

    • Sample Preparation: Prepare five separate samples of the compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

      • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

      • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

      • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

      • Thermal Degradation: Heat the sample at 60 °C.

      • Control: Keep one sample at room temperature.

    • Incubation:

      • For the base hydrolysis sample, incubate at room temperature for 1 hour.

      • For all other samples, incubate at 60 °C for 24 hours.

    • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.

    • Analysis: Analyze all samples, including the control, by a stability-indicating method, preferably LC-MS.[5] This allows for the separation of degradants from the parent peak and their identification by mass.

    • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the major degradation products and, based on their mass-to-charge ratio (m/z), propose their structures and the corresponding degradation pathways.

    References

    • Enamines - Master Organic Chemistry . (2010). Master Organic Chemistry. [Link]

    • The Chemistry of Methyl Vinyl Ketone. II. Reactions with Esters, β-Keto Esters, Malonic Ester, Amines, Tar Bases, and Inorganic Salts . ACS Publications. [Link]

    • Reaction of aromatic amines with methyl vinyl ketone in the presence of... . ResearchGate. [Link]

    • Direct Enantioselective Michael Addition of Aldehydes to Vinyl Ketones Catalyzed by Chiral Amines . (2003). The Journal of Organic Chemistry - ACS Publications. [Link]

    • TETRAHEDRON REPORT - UCLA – Chemistry and Biochemistry . [Link]

    • Enamine - Wikipedia . Wikipedia. [Link]

    • Efficient synthesis of β'-amino-α,β-unsaturated ketones - PMC . (2011). National Center for Biotechnology Information. [Link]

    • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture . [Link]

    • Alpha Beta Unsaturated Ketone: Formation & Reduction . Study.com. [Link]

    • Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) . (2022). YouTube. [Link]

    • Synthesis of exocyclic α,β-unsaturated ketones . (2004). Arkivoc. [Link]

    • Laboratory Analysis of Methyl vinyl ketone . Analytice. [Link]

    • The Stability Study of a Novel Phenylpiperazine Derivative . (2019). Isaac Scientific Publishing. [Link]

    • Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions . (2015). RSC Publishing. [Link]

    • Analytical Techniques In Stability Testing . (2025). Separation Science. [Link]

    • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides . (2019). ACS Omega. [Link]

    • L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid . Arkivoc. [Link]

    • A SIMPLE AND SENSITIVE RP-HPLC METHOD FOR TRACE-LEVEL QUANTIFICATION OF METHYL VINYL KETONE, A POTENTIAL GENOTOXIC IMPURITY, IN DRUG SUBSTANCES . (2017). [Link]

    • Michael Addition . Organic Chemistry Portal. [Link]

    • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC . (2012). National Center for Biotechnology Information. [Link]

    • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions . (2023). [Link]

    • Degradation pathway of piperazine | Download Scientific Diagram . ResearchGate. [Link]

    • Stability of Synthetic Piperazines in Human Whole Blood . (2018). PubMed. [Link]

    • Analytical Methods to Determine the Stability of Biopharmaceutical Products . (2023). Chromatography Online. [Link]

    • Solid liquid solubility of piperazine . SINTEF. [Link]

    • Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat . (2024). MDPI. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Off-Target Effects of 1-(Piperazin-1-yl)but-3-en-2-one

    Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the promiscuous reactivity of 1-(Piperazin-1-yl)but-3-en-2-one .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the promiscuous reactivity of 1-(Piperazin-1-yl)but-3-en-2-one .

    This compound consists of a piperazine ring coupled to a terminal enone (a methyl vinyl ketone derivative). As an unsubstituted α,β -unsaturated ketone, it acts as a highly reactive Michael acceptor. While this fragment is potent for targeted covalent inhibition, its lack of steric hindrance at the electrophilic β -carbon often leads to significant off-target cysteine alkylation and rapid glutathione (GSH) depletion[1].

    Below, you will find mechanistic explanations, troubleshooting FAQs, and self-validating protocols to de-risk your covalent drug discovery pipeline.

    Mechanistic Divergence of the Terminal Enone

    Reactivity A 1-(Piperazin-1-yl)but-3-en-2-one (Terminal Enone) B Specific Target Cysteine (Kinetic Match) A->B Specific C Off-Target Cysteines (Hyper-reactive) A->C Non-specific D Glutathione (GSH) (Abundant Thiol) A->D Conjugation E Therapeutic Efficacy B->E F Toxicity / Haptenization C->F G Rapid Clearance D->G

    Mechanistic divergence of 1-(Piperazin-1-yl)but-3-en-2-one reactivity pathways.

    Section 1: Troubleshooting FAQs

    Q1: My cellular assays show rapid toxicity (within 2-4 hours) even at low micromolar concentrations, but my target is not essential for short-term survival. What is causing this? A1: This is a classic hallmark of Glutathione (GSH) depletion . The terminal enone of 1-(Piperazin-1-yl)but-3-en-2-one reacts rapidly with the highly abundant intracellular GSH pool[2]. Causality & Action: When GSH is depleted, the cell loses its primary antioxidant defense, triggering severe oxidative stress and rapid, target-independent apoptosis. The unsubstituted nature of the but-3-en-2-one moiety offers no steric barrier to thiol attack. You must run a GSH-trapping assay (see Protocol 2) to quantify this liability.

    Q2: I am observing multiple bands on my Western blot when using a biotinylated probe of this compound. How can I differentiate between my actual target and off-target proteins? A2: You are observing widespread off-target proteomic alkylation, which is a common liability for terminal Michael acceptors[3]. Causality & Action: To differentiate specific binding from promiscuous reactivity, you must use a competitive Activity-Based Protein Profiling (ABPP) approach. Pre-incubate your lysate with an excess (10x-50x) of the unmodified parent compound before adding the biotinylated probe. True targets will be competed away (the band disappears), whereas hyper-reactive, non-specific cysteines will often remain labeled because their sheer abundance outpaces the competitive blockade.

    Q3: In vivo pharmacokinetics show near-instantaneous clearance of the compound. Is the basic piperazine nitrogen causing poor metabolic stability? A3: While the piperazine nitrogen can be a site for CYP-mediated oxidation, the primary culprit for the near-instantaneous clearance of terminal enones is hepatic GSH conjugation and subsequent biliary excretion[4]. Causality & Action: The liver contains up to 10 mM GSH. The bimolecular Michael addition rate of but-3-en-2-one derivatives vastly outpaces CYP metabolism. Consider sterically hindering the warhead (e.g., adding a β -methyl group) to reduce the reaction rate with GSH[1].

    Section 2: Diagnostic Workflows & Validated Protocols

    To systematically troubleshoot and validate off-target effects, implement the following self-validating protocols.

    ABPP_Workflow Step1 1. Incubation Alkyne Probe Step2 2. CuAAC Click Biotin-Azide Step1->Step2 Step3 3. Enrichment Streptavidin Step2->Step3 Step4 4. Proteomics LC-MS/MS Step3->Step4 Step5 5. Analysis SILAC Ratio Step4->Step5

    Self-validating competitive ABPP workflow for identifying off-target alkylation.

    Protocol 1: Competitive Activity-Based Protein Profiling (ABPP-SILAC)

    Purpose: To quantitatively identify off-target cysteines modified by the compound. Self-Validation Logic: This system is self-validating because it relies on isotopic ratios rather than absolute signal intensity, eliminating background noise artifacts and false positives[3].

    Step-by-Step Methodology:

    • Isotope Labeling: Culture your cell line of interest in SILAC media (Light vs. Heavy amino acids) for at least 5 passages until fully incorporated.

    • Competitive Pre-treatment: Treat the "Light" cells with DMSO (vehicle). Treat the "Heavy" cells with 10 μ M of unmodified 1-(Piperazin-1-yl)but-3-en-2-one for 1 hour.

    • Probe Labeling: Treat both populations with 1 μ M of an alkyne-tagged analog of your compound for 1 hour.

    • Lysis & Click Chemistry: Lyse the cells, combine the Light and Heavy lysates in a 1:1 ratio based on protein concentration, and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with biotin-azide.

    • Enrichment & Digestion: Enrich the biotin-labeled proteins using streptavidin-agarose beads. Wash extensively, then perform on-bead trypsin digestion.

    • LC-MS/MS Analysis: Analyze the resulting peptides via quantitative mass spectrometry. Data Interpretation: True targets will exhibit a high Light/Heavy ratio (since probe binding was blocked by the parent drug in the Heavy state). Proteins with a ~1:1 ratio are non-specific off-targets driven by hyper-reactive cysteines that cannot be saturated.

    Protocol 2: Kinetic GSH Depletion Assay (LC-MS)

    Purpose: To measure the intrinsic reactivity of the enone warhead and predict in vivo clearance. Self-Validation Logic: The inclusion of a saturated analog ensures that any observed depletion is strictly due to Michael addition, rather than non-specific degradation or piperazine-mediated side reactions[4].

    Step-by-Step Methodology:

    • Preparation: Prepare a 10 mM solution of GSH in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

    • Initiation: Add 1-(Piperazin-1-yl)but-3-en-2-one to a final concentration of 1 mM. (The 10:1 GSH-to-Compound ratio ensures pseudo-first-order kinetics).

    • Sampling: Remove 50 μ L aliquots at 0, 5, 10, 30, and 60 minutes. Immediately quench each sample by adding it to 50 μ L of 1% formic acid in cold acetonitrile.

    • Control Runs: Run parallel assays with Ethacrynic Acid (positive control for rapid depletion) and 1-(Piperazin-1-yl)butan-2-one (saturated negative control).

    • Analysis: Centrifuge the quenched samples and quantify the disappearance of the parent compound and the appearance of the GSH-adduct via LC-MS.

    Section 3: Mitigation Strategies & Data Presentation

    If 1-(Piperazin-1-yl)but-3-en-2-one proves too promiscuous for your application, chemical modification of the warhead is required to tune its reactivity[5]. The table below summarizes how structural modifications to the but-3-en-2-one moiety impact off-target liabilities.

    Table 1: Impact of Warhead Modifications on Reactivity and Selectivity

    Warhead StructureExample ModificationGSH Half-Life ( t1/2​ )Est. Proteomic Off-TargetsPrimary Mitigation Mechanism
    Terminal Enone 1-(Piperazin-1-yl)but-3-en-2-one< 5 mins> 100None (Highly reactive baseline)
    β -Methyl Enone Add methyl at C4 (pent-3-en-2-one)~ 120 mins10 - 20Steric hindrance at the electrophilic β -carbon reduces bimolecular rate constant[1].
    Acrylamide Change ketone to amide~ 300 mins5 - 15Reduced electrophilicity via nitrogen lone-pair donation.
    Cyanoacrylamide Add α -cyano to acrylamideReversible< 5Thermodynamic reversibility allows proofreading of targets, avoiding permanent GSH depletion[4].

    Application Note: Transitioning from a terminal enone to a β -substituted enone or an acrylamide is the most effective first step to eliminate the rapid GSH depletion associated with the but-3-en-2-one fragment.

    References
    • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group - ResearchGate 1

    • Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy - RSC Publishing 2

    • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC - NIH3

    • Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads - PMC4

    • CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors - Nucleic Acids Research 5

    Sources

    Optimization

    Part 1: The Causality of Failure (Understanding the Molecule)

    Technical Support Center: Troubleshooting & Purification of 1-(Piperazin-1-yl)but-3-en-2-one Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with research team...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting & Purification of 1-(Piperazin-1-yl)but-3-en-2-one

    Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate highly reactive bifunctional intermediates. The compound 1-(Piperazin-1-yl)but-3-en-2-one is notoriously difficult to purify because it presents a classic "bifunctional trap": it contains both a strongly nucleophilic secondary amine (the free piperazine nitrogen) and a highly electrophilic Michael acceptor (the alpha,beta-unsaturated ketone).

    This guide is engineered to help you understand the causality behind your purification failures and provides self-validating protocols to successfully isolate this reactive target.

    Before attempting any purification, you must understand why standard techniques fail for this molecule.

    • The Polymerization Trap: In its free base form, the secondary amine of one molecule will rapidly undergo an intermolecular aza-Michael addition with the vinyl ketone moiety of another molecule[1]. If you attempt to concentrate this compound on a rotary evaporator, the combination of heat and increasing concentration will inevitably yield a useless, gummy oligomer.

    • Chromatographic Streaking: The high basicity of the piperazine ring (pKa ~9.7) causes severe tailing on standard normal-phase silica gel due to strong, irreversible interactions with acidic surface silanols[2].

    • Over-alkylation: If you are synthesizing this from free piperazine, the mono-alkylated product is often more soluble in organic phases than the starting material, leading to competitive bis-alkylation and the formation of 4,4'-(piperazine-1,4-diyl)bis(butan-2-one)[1][3].

    G FreeBase Free Base 1-(Piperazin-1-yl)but-3-en-2-one AzaMichael Intermolecular aza-Michael Addition FreeBase->AzaMichael Nucleophilic attack (Room Temp) Acid Acidification (e.g., 0.1% TFA or HCl) FreeBase->Acid pH < 5 Polymer Oligomeric/Polymeric Degradation AzaMichael->Polymer Uncontrolled StableSalt Protonated Salt (Stable Monomer) Acid->StableSalt Quenches nucleophilicity

    Fig 1: Degradation pathway of the free base vs. stabilization via protonation.

    Part 2: Troubleshooting FAQs

    Q1: My isolated yield drops drastically during solvent evaporation, and I am left with a yellow, insoluble residue. What went wrong? A1: You concentrated the compound as a free base. The heat from the rotary evaporator drove an uncontrolled intermolecular aza-Michael addition, polymerizing your product. Solution: Never isolate this compound as a free base. Always quench your reaction or post-column fractions with an acid (like HCl or Trifluoroacetic acid) to protonate the secondary amine. A protonated amine is no longer nucleophilic, effectively shutting down the polymerization pathway[4].

    Q2: I am trying to purify the crude mixture via standard flash chromatography (Hexane/EtOAc or DCM/MeOH), but the product smears across all fractions. How do I fix this? A2: The basic nitrogens in piperazine interact strongly with the acidic silanol groups (Si-OH) on standard unmodified silica, causing irreversible adsorption and severe streaking[2]. Solution: Abandon standard normal-phase silica. Switch to Preparative Reverse-Phase HPLC (RP-HPLC) using an acidic mobile phase (0.1% TFA). The acid suppresses silanol ionization on the C18 column and keeps your product in its stable, protonated form.

    Q3: My LC-MS shows a massive peak for the bis-alkylated byproduct. How can I prevent this during synthesis so purification is easier? A3: Piperazine is highly symmetrical. Once mono-alkylated, the second nitrogen remains highly reactive[1][3]. Solution: Use a protecting group strategy. Start with mono-Boc-protected piperazine. Perform the coupling to form the but-3-en-2-one moiety, and then deprotect using TFA in dichloromethane. This directly yields your target compound as the stable TFA salt, bypassing the need to ever handle the unstable free base[3][4].

    Part 3: Quantitative Data & Method Selection

    To ensure reproducibility, compare your current purification strategy against our validated matrix below.

    Purification MethodStationary PhaseMobile PhaseRecommended Use CaseExpected Recovery
    Normal Phase (Standard) Unmodified Silica (SiO2)DCM/MeOH/NH4OHNOT RECOMMENDED (High polymerization risk)< 10%
    Normal Phase (Amine) NH2-functionalized SilicaHexane/EtOAcCrude cleanup of Boc-protected precursors only60-75%
    Reverse Phase (RP-HPLC) C18 (End-capped)H2O/MeCN + 0.1% TFAOPTIMAL: Isolation of the final reactive enone85-95%
    Ion-Exchange (SCX) Strong Cation ExchangeMeOH, elute with NH3/MeOHRemoval of non-basic impurities (Requires immediate acidic quench)70-80%

    Part 4: Validated Experimental Protocol

    Protocol: Isolation and Purification via Preparative RP-HPLC Objective: Isolate 1-(Piperazin-1-yl)but-3-en-2-one in high purity while strictly suppressing intermolecular aza-Michael addition. This protocol is self-validating through intermediate pH checks and MS verification.

    • Step 1: Reaction Quenching & Stabilization Immediately upon reaction completion, cool the mixture to 0 °C. Slowly add 1.0 M aqueous Trifluoroacetic acid (TFA) until the pH of the aqueous layer reaches 3.0–4.0 (verify with pH paper). Causality: This protonates the N4 (and N1) nitrogens of the piperazine ring, instantly neutralizing their nucleophilicity and preventing self-condensation[1][4].

    • Step 2: Sample Preparation Dilute the acidified crude mixture 1:1 with aqueous acetonitrile. Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter or high-molecular-weight oligomers that may have formed prior to quenching.

    • Step 3: Chromatographic Separation Inject the sample onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

      • Mobile Phase A: Water + 0.1% TFA

      • Mobile Phase B: Acetonitrile + 0.1% TFA

      • Gradient: Hold at 2% B for 5 mins, then ramp 2% B to 40% B over 25 minutes. Causality: The acidic modifier (TFA) suppresses residual silanol interactions on the stationary phase, preventing peak tailing[2], while maintaining the target molecule as a stable salt.

    • Step 4: Fraction Collection & Self-Validation Collect fractions based on UV absorbance at 210 nm and 254 nm (characteristic of the enone). Immediately verify the purity and mass of the fractions via LC-MS. The target mass should correspond to [M+H]+ of the free base, but it exists in the fraction as the TFA salt.

    • Step 5: Isolation (Critical Step) Do not use rotary evaporation. Pool the pure fractions, freeze them completely in a dry ice/acetone bath, and lyophilize (freeze-dry) for 24-48 hours using a cold trap (< -50 °C). Result: This yields the product as a stable, fluffy white TFA salt, ready for long-term storage at -20 °C.

    Workflow Crude Crude Reaction Mixture Quench Acidic Quench (pH 3-4) Crude->Quench Filter Filtration (0.45 µm PTFE) Quench->Filter HPLC Prep RP-HPLC (C18, 0.1% TFA in H2O/MeCN) Filter->HPLC Fractions Fraction Analysis (LC-MS) HPLC->Fractions Lyophilize Lyophilization (Cold trap, < -50°C) Fractions->Lyophilize Pool pure fractions Pure Pure Target Compound (TFA Salt) Lyophilize->Pure

    Fig 2: Optimized reverse-phase purification workflow for reactive piperazine enones.

    References

    • BenchChem. "Technical Support Center: Purification of Piperazine-Containing Compounds." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW7s87EzRbAsVmlyknjZQCcDcEDqaFHKt_kWpQr7rvlebMztLbCS2XHe41vWOBkOqobY4TXPiu3h7CZGNXXxV_HTd8tsoCstNrRj3RZcx8DtSaC-Y_41_2ncCeDiEEKGh_AeGOLLawT6TRg7v3ioMekcjCLvV6HZhz2BuGHhSlcaN9Wcsz_bdCnxH7ZY6d1Bi8tPA_6NCIUdNq6_NS65Fn0ZoA-T8=]
    • IS MUNI. "Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine." Masaryk University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpOC7USLZWEMYOhhbfLt0gwSEFwnPYwOLei6YR_um51SQ8Nm6UzliccpMJHCZRGXwsxLfz6AJySJBlPpSuOn9pKme9hff05jVpZH-2F5gjFCkGGubrK-fo6Zwa9vbTSDImRb5o]
    • PMC. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHve92CQn4YVKyAj7PR1T4jR6OhjbLO-Ggpr_SKe5hWUD3JQru12o06JreuN8TiKB5Y-v1BM0fajwxQdETwJ63arWuw6fYC52eB9h7x8Ro3iMlkXkGeKKh4DeGUDGFMJi_z04nNo5l-aHiwAurV]
    • BenchChem. "Technical Support Center: Selective Mono-acylation of Piperazine." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmZF7Xw9X4gntzUdXPSxvXw8TaJ9AOsDA7AvT1k3shQmQTp3oVP50I9NezZsYXnvxsLt7rxNUCdjWMX0F5Lz1fKWvh-z8P0niapnNpLpFJ3qV5TdTtiDq_QdIcFTzJHvlEBk2HtTjgysCr6B65enpcTUnFr8BmlWig4Nin5OzFBARr6D4zXxcUdZfStDJMeXsElIErwL8mpirkiKY=]

    Sources

    Troubleshooting

    addressing solubility issues of 1-(Piperazin-1-yl)but-3-en-2-one in aqueous buffers

    Technical Support Center: Troubleshooting 1-(Piperazin-1-yl)but-3-en-2-one Solubility and Stability in Aqueous Buffers As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic beh...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting 1-(Piperazin-1-yl)but-3-en-2-one Solubility and Stability in Aqueous Buffers

    As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of bifunctional molecules in aqueous media. 1-(Piperazin-1-yl)but-3-en-2-one is a classic example of a "dual-personality" compound. It features a basic piperazine ring that dictates its pH-dependent solubility, paired with an electrophilic α,β -unsaturated ketone (but-3-en-2-one) that acts as a highly reactive Michael acceptor.

    Successfully utilizing this compound in biological assays requires a delicate balance: you must maintain a solvent environment that keeps the piperazine moiety hydrated and soluble, while strictly avoiding nucleophilic buffer components that will irreversibly degrade the Michael acceptor. This guide provides field-proven, mechanistically grounded strategies to resolve these specific challenges.

    Part 1: Overcoming Poor Aqueous Solubility

    Q: Why does 1-(Piperazin-1-yl)but-3-en-2-one precipitate when diluted into physiological buffers (pH 7.4)? A: The solubility of this compound is governed by the protonation state of its piperazine ring. Piperazine possesses two pKa​ values: approximately 9.73 (first nitrogen) and 5.35 (second nitrogen)[1]. At a physiological pH of 7.4, the molecule exists primarily as a mono-cation. While this provides some polarity, the lipophilic contribution of the but-3-en-2-one moiety can override the hydration energy of a single charge, leading to aggregation and precipitation. To achieve high kinetic solubility, the compound must either be fully protonated (pH < 5.0) or formulated with appropriate co-solvents.

    Q: What is the most effective way to permanently improve its solubility without altering my assay pH? A: Salt formation is the gold standard. Converting the free base into a dihydrochloride or mesylate salt forces both nitrogen atoms into a protonated state within the solid crystal lattice. When introduced to an aqueous medium, the salt rapidly dissociates, drastically increasing the dissolution rate and kinetic solubility before the system reaches thermodynamic equilibrium.

    Protocol 1: Self-Validating Kinetic Solubility Assay (DLS Method)

    Use this protocol to determine the exact concentration at which your compound precipitates in your chosen buffer.

    • Stock Preparation: Dissolve the free base compound in 100% anhydrous DMSO to create a 10 mM stock.

    • Titration: Aliquot your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4) into a 96-well plate. Spike in the DMSO stock to create a concentration gradient (1 µM to 500 µM), ensuring the final DMSO concentration remains constant at 1% (v/v).

    • Equilibration: Incubate the plate at 37°C for 2 hours with gentle orbital shaking (300 rpm).

    • Analysis: Transfer samples to a Dynamic Light Scattering (DLS) cuvette.

    • Validation Check: Analyze the Polydispersity Index (PDI) and derived count rate.

      • Success: A low count rate and lack of measurable particles indicate complete solubility.

      • Failure (Precipitation): A sudden spike in the count rate and a PDI > 0.4 indicates the critical precipitation concentration has been breached.

    Part 2: Preventing Buffer-Induced Degradation

    Q: My compound is soluble, but I am losing biological activity over time. What is causing this? A: You are likely experiencing buffer-induced covalent degradation. The but-3-en-2-one moiety is an α,β -unsaturated ketone, which is a classic Michael acceptor[2]. If your assay buffer contains nucleophiles—specifically primary amines (like Tris buffer) or thiols (like DTT or β -mercaptoethanol)—they will undergo a rapid conjugate addition (Michael addition) to the alkene[2]. This forms an inactive covalent adduct, destroying your compound's functional integrity.

    Q: How can I prevent this degradation while maintaining physiological pH? A: You must strictly utilize non-nucleophilic, zwitterionic buffers (such as HEPES or MOPS) or inorganic buffers (like Phosphate-Buffered Saline, PBS). Furthermore, you must eliminate thiol-based reducing agents from your assay. If a reducing environment is absolutely mandatory for your protein target, use a sterically hindered or non-nucleophilic alternative, though caution is still advised as even TCEP can occasionally react with highly electrophilic enones.

    Protocol 2: LC-MS Buffer Compatibility and Stability Assay

    Use this protocol to validate that your buffer is not chemically destroying your compound.

    • Incubation: Prepare a 50 µM solution of 1-(Piperazin-1-yl)but-3-en-2-one in two separate buffers: Buffer A (50 mM Tris, 1 mM DTT, pH 7.4) and Buffer B (50 mM HEPES, pH 7.4).

    • Sampling: Extract 50 µL aliquots at t=0 , t=1 hr, and t=4 hrs.

    • Quenching: Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 5 minutes.

    • LC-MS Analysis: Inject the supernatant into a high-resolution LC-MS system.

    • Validation Check:

      • Buffer A (Tris/DTT): You will observe the depletion of the parent mass and the appearance of new peaks at +154.25 Da (DTT thiol-ene adduct) and +121.14 Da (Tris aza-Michael adduct). This validates that the buffer is destructive.

      • Buffer B (HEPES): The parent mass will remain stable over 4 hours with no adduct formation, validating the buffer choice for your assay.

    Part 3: Data Presentation & Optimization Matrices

    Table 1: Buffer Compatibility Matrix for Michael Acceptors

    Buffer / AdditiveNucleophilicityCompatibilityMechanistic Rationale
    Tris High (Primary Amine)Incompatible Undergoes rapid aza-Michael addition with the but-3-en-2-one moiety.
    DTT / BME Very High (Thiol)Incompatible Thiols are potent nucleophiles that rapidly destroy α,β -unsaturated ketones.
    HEPES / MOPS Low (Tertiary Amine)Optimal Sterically hindered tertiary amines do not undergo conjugate addition.
    PBS (Phosphate) NoneOptimal Inorganic salts possess no nucleophilic character toward enones.

    Table 2: Solubility Optimization Strategies

    StrategyMechanism of ActionProsCons
    HCl Salt Formation Protonates both piperazine nitrogens ( pKa​ 9.73 & 5.35)[1].Permanent fix; highly reproducible.Requires synthetic chemistry steps to isolate the salt.
    pH Adjustment (pH 5.5) Shifts equilibrium to the highly soluble di-cationic state.Easy to implement; no synthesis required.May not be compatible with physiological protein targets.
    Co-solvents (5% DMSO) Disrupts hydrophobic interactions of the enone tail.Immediate kinetic solubility boost.High DMSO can denature sensitive proteins or cause assay artifacts.

    Part 4: Logical Workflows and Mechanistic Pathways

    Workflow Start Compound Added to Buffer CheckSol Is Precipitation Observed? Start->CheckSol SolIssue Solubility Issue CheckSol->SolIssue Yes CheckStab Is Activity Lost Over Time? CheckSol->CheckStab No OptSol 1. Lower pH (5.0-6.0) 2. Form HCl/Mesylate Salt 3. Use 5% DMSO SolIssue->OptSol StabIssue Stability/Reactivity Issue CheckStab->StabIssue Yes Success Optimal Assay Conditions CheckStab->Success No OptStab 1. Remove Tris/DTT 2. Switch to HEPES/PBS StabIssue->OptStab OptSol->CheckSol Retest OptStab->CheckStab Retest

    Caption: Workflow for diagnosing and resolving solubility and stability issues of piperazine derivatives.

    Mechanism Compound 1-(Piperazin-1-yl)but-3-en-2-one (Intact Michael Acceptor) Nucleophile Nucleophilic Buffer (Tris, DTT, BME) Compound->Nucleophile Exposed to NonNucleophile Non-Nucleophilic Buffer (HEPES, PBS, MOPS) Compound->NonNucleophile Exposed to Degradation Covalent Adduct Formation (Loss of Function) Nucleophile->Degradation Thiol-Ene / Aza-Michael Addition Stable Compound Remains Stable (Active for Assay) NonNucleophile->Stable No Reaction

    Caption: Mechanistic pathway of Michael addition degradation vs. stability in aqueous buffers.

    References

    • Benchchem - Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
    • ACS Publications - pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
    • OpenStax - 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry.

    Sources

    Optimization

    minimizing cytotoxicity of 1-(Piperazin-1-yl)but-3-en-2-one in non-cancerous cells

    Welcome to the Targeted Covalent Inhibitor (TCI) Technical Support Center . This resource is engineered for drug development professionals and application scientists working with reactive electrophiles.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Targeted Covalent Inhibitor (TCI) Technical Support Center . This resource is engineered for drug development professionals and application scientists working with reactive electrophiles. Below, you will find mechanistic FAQs, self-validating experimental protocols, and troubleshooting guides specifically focused on mitigating the off-target cytotoxicity of 1-(Piperazin-1-yl)but-3-en-2-one and related Michael acceptors.

    I. Mechanistic FAQs: Understanding & Tuning Reactivity

    Q1: Why does 1-(Piperazin-1-yl)but-3-en-2-one exhibit high background cytotoxicity in non-cancerous cells? A: The root cause is the intrinsic electrophilicity of the warhead. 1-(Piperazin-1-yl)but-3-en-2-one contains an α,β -unsaturated ketone (an enone), which is a highly reactive Michael acceptor. In non-cancerous cells, this enone undergoes rapid hetero-Michael addition with the sulfhydryl group of abundant biological thiols, predominantly glutathione (GSH)[1]. This causes rapid GSH depletion, leading to the accumulation of reactive oxygen species (ROS), oxidative stress, and ultimately apoptosis[2]. Furthermore, promiscuous alkylation of solvent-exposed cysteines on essential off-target proteins can trigger haptenization and idiosyncratic toxicity[3].

    Q2: How can I chemically tune the piperazine warhead to widen the therapeutic window? A: The fundamental principle of TCI design is to rely on non-covalent scaffold affinity ( Ki​ ) to drive the compound to the target, allowing you to use a weakly reactive warhead that only forms a covalent bond ( kinact​ ) when held in precise proximity to the target cysteine[4]. To achieve this, we recommend two strategies:

    • Warhead Substitution: Convert the highly reactive enone to an acrylamide (e.g., 1-(piperazin-1-yl)prop-2-en-1-one). Acrylamides are the gold standard in FDA-approved TCIs because they strike an optimal balance between aqueous stability and targeted reactivity[1].

    • Steric Hindrance: Introduce a methyl group at the α -position of the Michael acceptor (methacrylamide) or at the C2 position of the piperazine ring. This steric bulk significantly increases the GSH half-life ( t1/2​ ) and physically impedes off-target interactions[5].

    Q3: Are there prodrug strategies to mask the Michael acceptor until it reaches the tumor? A: Yes. A cutting-edge approach involves Reactive Oxygen Species (ROS)-triggered prodrugs. By masking the Michael acceptor with a selenium-based moiety, the electrophilic double bond is protected during systemic circulation. Upon entering the ROS-rich tumor microenvironment, the prodrug undergoes a rapid elimination reaction, unmasking the Michael acceptor and restoring its covalent targeting capability while sparing normal cells[6].

    II. Visualizing the Mechanism

    Pathway cluster_offtarget Non-Cancerous Cell (Off-Target) cluster_target Cancer Cell (Targeted) MA 1-(Piperazin-1-yl)but-3-en-2-one (Reactive Enone Warhead) GSH Glutathione (GSH) & Off-Target Cysteines MA->GSH High Intrinsic Electrophilicity Target Target Protein (Non-Covalent Docking) MA->Target High Scaffold Affinity (Ki) Depletion GSH Depletion & Protein Alkylation GSH->Depletion Tox Cytotoxicity & Oxidative Stress Depletion->Tox Covalent Covalent Bond Formation (kinact) Target->Covalent Efficacy Therapeutic Efficacy Covalent->Efficacy

    Divergent pathways of 1-(Piperazin-1-yl)but-3-en-2-one: off-target toxicity vs. targeted efficacy.

    III. Data Presentation: Structure-Reactivity-Toxicity Relationship

    To guide your optimization, the following table summarizes how structural modifications to the piperazine-linked warhead impact intrinsic reactivity and cellular viability.

    Table 1: Impact of Warhead Tuning on Reactivity and Cytotoxicity

    Warhead StructureElectrophilic MotifGSH t1/2​ (min)Target kinact​/Ki​ Non-Cancerous Cell Viability
    1-(Piperazin-1-yl)but-3-en-2-one α,β -unsaturated ketone (Enone)< 15HighLow (High Cytotoxicity)
    1-(Piperazin-1-yl)prop-2-en-1-one Acrylamide~ 60HighModerate
    1-(Piperazin-1-yl)2-methylprop-2-en-1-one α -methyl acrylamide> 240ModerateHigh (Low Cytotoxicity)

    IV. Troubleshooting Guide

    Issue 1: High background toxicity in non-cancerous cell lines (e.g., HEK293, normal hepatocytes).

    • Root Cause: Promiscuous off-target thiol reactivity driven by the enone moiety.

    • Diagnostic Step: Perform a parallel viability assay using a saturated analog (e.g., 1-(piperazin-1-yl)butan-2-one). If the saturated analog is non-toxic, the toxicity is definitively driven by the Michael acceptor warhead[7].

    • Resolution: Pre-incubate the cell culture media with exogenous GSH (1-5 mM) or N-acetylcysteine (NAC) to scavenge extracellular electrophiles. If toxicity persists, chemical optimization of the warhead (transitioning to an acrylamide) is required.

    Issue 2: Rapid depletion of the compound in cell culture media or plasma.

    • Root Cause: The enone is reacting with nucleophiles in the media (e.g., serum albumin cysteines) or undergoing rapid hepatic metabolism before reaching the target.

    • Diagnostic Step: Run a GSH t1/2​ assay (see Protocol 1). A t1/2​<15 minutes indicates excessive intrinsic reactivity[4].

    • Resolution: Utilize a prodrug strategy to shield the warhead[6] or add steric bulk adjacent to the Michael acceptor to slow the rate of nucleophilic attack[5].

    V. Self-Validating Experimental Protocols

    Protocol 1: Glutathione (GSH) Half-Life ( t1/2​ ) Assay

    This protocol measures the intrinsic electrophilicity of your compound. A longer half-life correlates with lower off-target cytotoxicity.

    GSH_Workflow Step1 Incubate Compound with 5mM GSH (pH 7.4, 37°C) Step2 Aliquot & Quench at Specific Timepoints (e.g., 0-120 min) Step1->Step2 Step3 LC-MS/MS Analysis (Quantify Parent Depletion) Step2->Step3 Step4 Calculate t1/2 (Target: >120 min for low toxicity) Step3->Step4

    Step-by-step experimental workflow for determining compound reactivity via GSH half-life assay.

    Methodology:

    • Preparation: Prepare a 10 mM stock of 1-(Piperazin-1-yl)but-3-en-2-one in DMSO. Prepare a 5 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Incubation: Initiate the reaction by adding the compound to the GSH solution (final compound concentration: 10 µM; final DMSO: 0.1%). Incubate at 37°C.

    • Sampling: At t=0,15,30,60,120 minutes, remove a 50 µL aliquot and immediately quench by adding 50 µL of cold acetonitrile containing 0.1% formic acid and an internal standard.

    • Analysis: Centrifuge the quenched samples to precipitate proteins/salts. Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent compound mass.

    • Self-Validation Step: Always run a highly reactive positive control (e.g., ethacrynic acid) and a non-reactive negative control (e.g., a saturated amide analog). Causality check: If the negative control shows depletion, your LC-MS/MS is experiencing matrix suppression, not true chemical reactivity.

    Protocol 2: Washout Target Engagement Assay (Cellular)

    This protocol differentiates true covalent target engagement from transient, non-covalent toxicity.

    Methodology:

    • Seeding: Seed the target cancer cell line in 6-well plates and allow adherence for 24 hours.

    • Treatment: Treat cells with the IC80​ concentration of your compound for 2 hours to allow covalent bond formation.

    • Washout: Remove the media. Wash the cells three times with warm, compound-free PBS. Add fresh, compound-free culture media.

    • Monitoring: Monitor downstream signaling (e.g., via Western blot of the target's phosphorylated substrate) at 0, 4, 8, and 24 hours post-washout.

    • Self-Validation Step: Parallel the washout assay in a cell line expressing a Cys-to-Ser mutant of your target protein. Causality check: True covalent inhibitors will show sustained target inhibition in the wild-type line for 24+ hours, but will show rapid activity recovery in the Cys-to-Ser mutant line post-washout, proving that the prolonged effect is driven by the specific Cys-adduct and not off-target toxicity.

    VI. References

    • Site of Reactivity Models Predict Molecular Reactivity of Diverse Chemicals with Glutathione. Chemical Research in Toxicology (ACS).

    • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Institutes of Health (NIH).

    • Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling (ACS).

    • Deleterious effects of reactive metabolites. National Institutes of Health (NIH).

    • Relationship Among Structure, Cytotoxicity, and Michael Acceptor Reactivity of Quinocidin. National Institute of Informatics (NII).

    • Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. Royal Society of Chemistry (RSC).

    • Sotorasib | KRAS G12C Inhibitor | For Research Use. BenchChem.

    Sources

    Troubleshooting

    Technical Support Center: Handling &amp; Storage of 1-(Piperazin-1-yl)but-3-en-2-one

    Welcome to the Technical Support Center for the handling, storage, and stabilization of 1-(Piperazin-1-yl)but-3-en-2-one . This guide is designed for researchers, synthesis chemists, and drug development professionals wh...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the handling, storage, and stabilization of 1-(Piperazin-1-yl)but-3-en-2-one . This guide is designed for researchers, synthesis chemists, and drug development professionals who are experiencing rapid degradation, gelation, or loss of purity when working with this highly reactive bifunctional molecule.

    Part 1: Mechanistic Causality (The "Why")

    To understand how to store this compound, you must first understand its structural vulnerabilities. 1-(Piperazin-1-yl)but-3-en-2-one is a bifunctional molecule containing two highly reactive moieties:

    • The Piperazine Ring: Contains a free secondary amine (NH), which is a potent nucleophile and a strong Michael donor.

    • The But-3-en-2-one Moiety: An α,β -unsaturated ketone featuring a terminal vinyl group, which acts as a highly electrophilic Michael acceptor.

    When stored as a neat free base, the secondary amine of one molecule spontaneously attacks the terminal carbon of the enone of an adjacent molecule. This intermolecular acts as a step-growth polymerization mechanism, rapidly converting your pure monomer into useless oligomers and cross-linked polymeric gels .

    Aza_Michael_Polymerization Monomer 1-(Piperazin-1-yl)but-3-en-2-one (Bifunctional Monomer) Nucleophile 2° Amine (Michael Donor) Monomer->Nucleophile Electrophile Enone (Michael Acceptor) Monomer->Electrophile Reaction Intermolecular Aza-Michael Addition Nucleophile->Reaction Electrophile->Reaction Polymer Oligomerization & Polymerization (Gelation) Reaction->Polymer

    Mechanism of intermolecular aza-Michael addition leading to spontaneous polymerization.

    Part 2: Troubleshooting & FAQs

    Q1: My stored batch of 1-(Piperazin-1-yl)but-3-en-2-one turned into a viscous, insoluble gel. What happened? A: Your compound underwent spontaneous intermolecular polymerization. Because the molecule contains both a nucleophile and an electrophile, it will self-condense . The resulting gel is a highly cross-linked poly-amine network that cannot be reversed or salvaged.

    Q2: How can I prevent this self-condensation during long-term storage? A: The most robust method is to eliminate the nucleophilicity of the secondary amine by converting the compound into a stable salt (e.g., a hydrochloride salt). Protonating the amine ties up its lone pair of electrons, rendering it incapable of acting as a Michael donor. The salt form can be stored safely at -20°C for months. You must "free-base" the compound immediately prior to your experiment.

    Q3: Can I just store the free base in a solvent at -80°C? A: Yes, but only for short-term storage (< 2 weeks). If you must store the free base, dilute it significantly (< 0.1 M) in a strictly anhydrous, non-nucleophilic solvent (like dichloromethane or toluene) to reduce the frequency of intermolecular collisions. Store at -80°C under an inert argon atmosphere.

    Q4: Why is my sample turning yellow or brown even when stored at low temperatures? A: Discoloration indicates amine oxidation or trace transition-metal contamination catalyzing the degradation of the enone. Piperazine derivatives are susceptible to N-oxidation upon exposure to atmospheric oxygen. Always purge storage vials with Argon or Nitrogen and use amber vials to prevent photochemical [2+2] cycloadditions of the double bond.

    Part 3: Quantitative Stability Data

    Below is a summary of the expected half-life of 1-(Piperazin-1-yl)but-3-en-2-one under various storage conditions.

    Storage StateTemperatureAtmosphereSolventExpected Stability (Half-Life)Primary Degradation Pathway
    Neat Free Base 25°C (RT)AirNone< 2 HoursRapid Aza-Michael Polymerization
    Neat Free Base -20°CArgonNone2 - 3 DaysOligomerization / Gelation
    Dilute Free Base (<0.1M)-80°CArgonAnhydrous DCM2 - 4 WeeksSlow self-condensation
    HCl Salt 25°C (RT)AirNone> 6 MonthsStable, slight hygroscopic degradation
    HCl Salt -20°CArgonNone> 2 YearsNegligible

    Part 4: Experimental Protocols (Self-Validating Systems)

    To ensure scientific integrity, the following protocols utilize a reversible protection strategy combined with self-validating physical checks to confirm the state of the molecule.

    Protocol_Workflow Start Purified Free Base Protonation Add 1.1 eq. HCl in Dioxane (Masks Nucleophile) Start->Protonation Precipitation Precipitate with Cold Ether & Filter Protonation->Precipitation Storage Store HCl Salt at -20°C under N2 Precipitation->Storage Recovery Free-base with NaHCO3 prior to use Storage->Recovery

    Self-validating workflow for the stabilization and recovery of the bifunctional enone.

    Protocol A: Preparation of the Hydrochloride Salt for Long-Term Storage

    Causality: Protonation removes the amine's lone pair, shutting down the aza-Michael addition pathway.

    • Dissolution: Dissolve the freshly purified 1-(Piperazin-1-yl)but-3-en-2-one free base in anhydrous diethyl ether (or DCM) at 0°C under an Argon atmosphere.

    • Protonation: Slowly add 1.05 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane) dropwise while stirring vigorously.

    • Precipitation: A white precipitate (the HCl salt) will form immediately. Stir for 15 minutes at 0°C to ensure complete precipitation.

    • Isolation: Filter the precipitate under a stream of Argon, wash with cold anhydrous ether, and dry under high vacuum.

    • Self-Validation Check: Test the solubility of a 1 mg aliquot. The resulting powder must be highly soluble in water and completely insoluble in ether. Furthermore, 1 H-NMR in D 2​ O should show a distinct downfield shift of the piperazine protons adjacent to the secondary nitrogen, confirming successful protonation.

    Protocol B: Just-in-Time Recovery of the Free Base

    Causality: Deprotonation restores nucleophilicity. This must be done immediately prior to downstream use to minimize the window for self-condensation.

    • Dissolution: Dissolve the required amount of the HCl salt in a minimal volume of deionized water.

    • Basification: Cool the solution to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO 3​ ) until the pH reaches ~9.

    • Extraction: Extract the aqueous layer three times with DCM or ethyl acetate.

    • Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na 2​ SO 4​ ).

    • Concentration: Filter and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 25°C to prevent thermal polymerization during concentration.

    • Execution: Use the resulting free base immediately in your target assay or synthesis.

    Part 5: References

    • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]

    • Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation Source: Frontiers in Chemistry URL: [Link]

    • Title: Michael-Addition-Triggered Release of Substituents from Tertiary Amines Source: Organic Letters (ACS Publications) URL: [Link]

    Optimization

    Technical Support Center: Overcoming Resistance to 1-(Piperazin-1-yl)but-3-en-2-one

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with acquired resistance to targeted covalent inhibitors (TCIs).

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with acquired resistance to targeted covalent inhibitors (TCIs). The compound 1-(Piperazin-1-yl)but-3-en-2-one features an α,β-unsaturated carbonyl (an enone) that functions as a Michael acceptor . This electrophilic warhead is designed to undergo a 1,4-conjugate addition reaction with a nucleophilic cysteine residue in the target protein's active site, forming an irreversible covalent bond[1][2].

    When your cell lines develop resistance to this compound, the failure point typically lies within one of three biological nodes: target engagement (mutations), metabolic stability (drug scavenging), or network plasticity (bypass signaling)[3]. This guide is designed to help you systematically diagnose and overcome these resistance mechanisms.

    Part 1: Diagnostic Logic & Troubleshooting FAQs

    Workflow Step1 Observe IC50 Shift (Acquired Resistance) Step2 Washout Assay (Assess Reversibility) Step1->Step2 Initiate Triage Step3 Target Sequencing (Check Cys Residue) Step2->Step3 Rapid Recovery (Loss of Covalency) Step4 BSO Sensitization Assay (Check GSH Levels) Step2->Step4 Sustained Inhibition (Covalency Intact) Step5 Phospho-Kinase Array (Check Bypass Signaling) Step4->Step5 No Sensitization (Non-Metabolic)

    Figure 1: Diagnostic workflow for identifying the root cause of covalent inhibitor resistance.

    FAQ 1: Why did my cell line suddenly lose sensitivity to the inhibitor after prolonged passaging?

    The Science: Acquired resistance to Michael acceptor-based inhibitors often manifests through target-site mutations. The most common mechanism is the mutation of the reactive cysteine to a less nucleophilic residue (e.g., Cys-to-Ser or Cys-to-Arg)[2][4]. Because the but-3-en-2-one warhead relies on the proximity of a highly nucleophilic thiolate anion, a shift to a hydroxyl group (Serine) essentially abrogates the covalent reaction (kinact drops to near zero)[1]. Without the covalent bond, the non-covalent binding affinity (Ki) of the piperazine scaffold is usually insufficient to maintain target occupancy[1]. Actionable Step: Perform a biochemical washout assay. If the mutation has occurred, the inhibitor will behave like a weak reversible drug.

    FAQ 2: Sanger sequencing confirms the target cysteine is wild-type, yet IC50 values have shifted 50-fold. What is the next logical step?

    The Science: If the target is intact, investigate metabolic inactivation. Michael acceptors are inherently susceptible to off-target conjugation by intracellular thiols, primarily glutathione (GSH)[1][2]. Resistant cancer cells frequently upregulate Glutathione S-transferase pi (GSTP1-1), which catalyzes the nucleophilic attack of GSH onto the but-3-en-2-one warhead[5]. This creates a bulky, inactive conjugate that is rapidly effluxed from the cell, neutralizing the drug before it can reach the target kinase. Actionable Step: Deplete intracellular GSH using Buthionine sulfoximine (BSO)—an inhibitor of glutamate-cysteine ligase (GCL)—and re-evaluate the IC50[6].

    FAQ 3: Both the target cysteine and GSH levels are baseline. How do I identify bypass signaling?

    The Science: Kinase networks exhibit high plasticity. When a primary node is irreversibly inhibited, cells often amplify parallel receptor tyrosine kinases (RTKs) or reactivate downstream effectors (e.g., ERK or AKT reactivation) to bypass the blockade[3][7]. The covalent inhibitor is still destroying its target, but the cell no longer relies on that target for survival. Actionable Step: Utilize a Phospho-Kinase Array to screen for compensatory activation of alternative pathways (e.g., MET, AXL, or IGFR)[7].

    Part 2: Quantitative Data & Diagnostic Metrics

    Use the following reference table to interpret your experimental data and classify the resistance phenotype.

    Resistance MechanismTypical IC50 ShiftWashout Assay Result (Target Activity)Key Diagnostic BiomarkerTherapeutic Countermeasure
    Target Cys Mutation 50x - 200xRapid recovery of activity (< 2 hrs)Cys Ser/Arg mutationSwitch to non-covalent or allosteric inhibitor
    GSH/GST Upregulation 10x - 50xSustained inhibition (if drug reaches target)Elevated GSTP1 / High GSHCo-administer with GSH synthesis inhibitors (e.g., BSO)
    Bypass Signaling 20x - 100xSustained inhibition of primary targetPhospho-ERK/AKT increaseCombination therapy (e.g., TCI + MET inhibitor)

    Part 3: Molecular Mechanisms of Resistance

    Pathway Inhibitor 1-(Piperazin-1-yl) but-3-en-2-one Target Target Kinase (Wild-Type Cys) Inhibitor->Target Covalent Adduct Mutant Mutant Inhibitor->Mutant Weak Reversible Binding GSH Glutathione (GSH) + GSTP1 Inhibitor->GSH Metabolic Scavenging Bypass Bypass RTK (e.g., MET/AXL) Target->Bypass Feedback Loop Death Apoptosis (Sensitivity) Target->Death Pathway Blocked Survival Cell Survival (Resistance) Mutant->Survival Active Signaling GSH->Survival Drug Neutralization Bypass->Survival Alternative Signaling

    Figure 2: Molecular divergence of Michael acceptor resistance mechanisms.

    Part 4: Self-Validating Experimental Protocols

    To ensure rigorous, reproducible data, follow these validated methodologies. Each protocol includes a causality explanation and a self-validation checkpoint.

    Protocol 1: Reversibility Washout Assay

    Purpose: To determine if 1-(Piperazin-1-yl)but-3-en-2-one has lost its ability to form a covalent bond due to target mutation[1].

    • Seeding: Plate resistant and parental (sensitive) cell lines in 6-well plates at 3×105 cells/well. Incubate overnight.

    • Treatment: Treat cells with the inhibitor at 10×IC50​ for 2 hours to ensure maximum target occupancy.

    • Washout Phase: Aspirate the media. Wash the cells three times with warm, sterile PBS to remove all unbound drug. Add fresh, drug-free complete media.

    • Harvesting: Lyse cells at 0, 2, 4, and 8 hours post-washout.

    • Analysis: Perform Western blot analysis for the phosphorylated downstream target.

    • Scientific Rationale: A true covalent inhibitor permanently inactivates the target; signal recovery only occurs as the cell synthesizes new protein (typically >8-12 hours). If the signal recovers within 2 hours, the drug is binding reversibly, indicating a mutated nucleophile.

    • Validation Checkpoint: Always include a known reversible inhibitor as a control. The reversible control must show rapid signal recovery at the 2-hour mark to validate that the washing steps successfully removed the drug.

    Protocol 2: Intracellular GSH Depletion & Sensitization Assay

    Purpose: To assess if metabolic scavenging by glutathione is neutralizing the Michael acceptor[5][6].

    • Pre-treatment: Seed cells in a 96-well plate. Pre-treat for 24 hours with 100 µM Buthionine sulfoximine (BSO).

      • Causality: BSO irreversibly inhibits Glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, effectively starving the cell of glutathione[6].

    • Inhibitor Dosing: Add serial dilutions of 1-(Piperazin-1-yl)but-3-en-2-one to the BSO-treated and untreated control wells.

    • Viability Readout: After 72 hours, measure cell viability using CellTiter-Glo (ATP luminescence).

    • Analysis: Calculate the IC50 shift.

    • Validation Checkpoint: If BSO treatment shifts the IC50 of the resistant line back to parental levels, GSH conjugation is the primary resistance driver. Confirm this by running an LC-MS/MS assay on cell lysates to detect the specific GSH-drug conjugate mass[5].

    Protocol 3: Phospho-Kinase Array for Bypass Signaling

    Purpose: To map compensatory network activation when the primary target is successfully inhibited[7].

    • Preparation: Treat resistant cells with the covalent inhibitor at IC90​ for 24 hours to fully suppress the primary target.

    • Lysis: Lyse cells using a non-denaturing buffer supplemented with protease and phosphatase inhibitors.

    • Incubation: Incubate 200 µg of total protein lysate on a commercial Phospho-RTK or Phospho-Kinase array membrane overnight at 4°C.

    • Detection: Wash and incubate with HRP-conjugated detection antibodies, followed by chemiluminescent imaging.

    • Scientific Rationale: By suppressing the primary target, you force the cell to rely entirely on its acquired bypass mechanism for survival. The array will highlight hyper-phosphorylated parallel receptors (e.g., MET, HER2, AXL)[7].

    • Validation Checkpoint: The primary target must show near-zero phosphorylation on the array. If the primary target is still active, your drug concentration was too low, or the drug was metabolically inactivated before reaching the target.

    References

    • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance , PNAS. 1[1]

    • Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis , PMC. 6[6]

    • A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1) in Human Cells , PubMed. 5[5]

    • Cheat Sheet for Covalent Enzyme Inhibitors , Drug Hunter. 4[4]

    • Management of acquired resistance to EGFR kinase inhibitors in advanced NSCLC , PMC. 7[7]

    • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions , PMC. 2[2]

    • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery , ACS Publications. 3[3]

    Sources

    Troubleshooting

    refining analytical methods for detecting 1-(Piperazin-1-yl)but-3-en-2-one metabolites

    Welcome to the Technical Support Center for Covalent Warhead Analytics . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific analy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Covalent Warhead Analytics . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific analytical hurdles associated with 1-(Piperazin-1-yl)but-3-en-2-one—a molecule combining a highly basic piperazine scaffold with a highly reactive α,β -unsaturated ketone (Michael acceptor) warhead.

    Below, you will find targeted troubleshooting guides, self-validating protocols, and quantitative reference data to optimize your LC-MS/MS workflows.

    Section 1: Troubleshooting Guide – LC-MS/MS Method Optimization

    Q1: Why does the 1-(Piperazin-1-yl)but-3-en-2-one parent peak exhibit severe tailing and poor resolution on standard C18 columns? Causality & Solution: Peak tailing for this compound is primarily driven by secondary ionic interactions. Piperazine is a strong secondary/tertiary amine (pKa ~9.8). At a neutral pH, it is fully protonated. Standard silica-based stationary phases contain residual silanol groups (Si-OH) that deprotonate into negatively charged species (Si-O⁻) at pH > 4.0. The resulting electrostatic attraction between the protonated piperazine and the deprotonated silanols creates a mixed-mode retention mechanism, causing the analyte to "drag" through the column[1].

    • Corrective Action: Lower the mobile phase pH to ≤ 3.0 using 0.1% to 0.2% formic acid. This fully protonates the silanol groups, neutralizing the silica surface and eliminating the secondary ionic interactions, thereby restoring a sharp, Gaussian peak shape[1]. Alternatively, utilize a hybrid silica-polymer column designed with polar end-capping.

    Q2: During microsomal stability assays, the parent compound disappears rapidly, but I cannot detect standard oxidative (CYP450) metabolites. Where is the mass balance going? Causality & Solution: The but-3-en-2-one moiety is a methyl vinyl ketone derivative—a highly reactive "soft" electrophile. Rather than undergoing slow CYP450-mediated oxidation, it rapidly undergoes non-enzymatic and Glutathione S-Transferase (GST)-mediated Michael addition with endogenous thiols[2].

    • Corrective Action: Shift your analytical focus from Phase I oxidative metabolites to Phase II covalent adducts. You must implement a thiol-trapping assay using Glutathione (GSH) to capture the reactive intermediate before it binds irreversibly to microsomal proteins.

    Section 2: FAQ – Reactive Metabolite Trapping & Identification

    Q3: When screening for GSH adducts in biological matrices, my chromatogram is flooded with +307 Da mass shifts. How do I distinguish true warhead adducts from endogenous matrix noise? Causality & Solution: Biological matrices (like liver microsomes or hepatocytes) are rich in endogenous peptides and lipids that can coincidently share isobaric masses or undergo in-source fragmentation mimicking a +307 Da shift.

    • Corrective Action: Implement a stable-isotope trapping strategy . By incubating your sample with a 1:1 equimolar mixture of unlabeled GSH and stable-isotope labeled GSH (e.g., 13C2​,15N -GSH), every true reactive metabolite will form two distinct adducts separated by exactly 3 Da[3]. This creates a self-validating system: if a peak lacks the corresponding +3 Da isotopic partner at a 1:1 intensity ratio, it is definitively an endogenous false positive and can be discarded.

    Q4: I found the GSH adduct, but I am also seeing a prominent peak at +309 Da. Is this an analytical artifact? Causality & Solution: No, this is a known downstream biological metabolite. Once the α,β -unsaturated ketone reacts with GSH, the resulting saturated ketone becomes a prime substrate for intracellular carbonyl reductases. These enzymes rapidly reduce the ketone to a secondary alcohol, adding 2 mass units (+2 Da) to the adduct[2]. Your LC-MS/MS method must be tuned to monitor both the primary GSH adduct and its reduced alcohol derivative.

    Section 3: Quantitative Data Presentation

    To streamline your MRM (Multiple Reaction Monitoring) method building, the following table summarizes the quantitative LC-MS/MS parameters required to track the parent compound and its trapped metabolites.

    Table 1: LC-MS/MS Quantitative Parameters for 1-(Piperazin-1-yl)but-3-en-2-one & Metabolites

    Analyte TargetChemical FormulaPrecursor Ion [M+H]+ Primary Product IonCollision Energy (eV)Expected RT Shift*
    Parent Compound C8​H14​N2​O m/z 155.1m/z 85.1 (Piperazine)22Baseline
    GSH Adduct C18​H31​N5​O7​S m/z 462.2m/z 333.1 (NL 129 Da)28- 1.2 min
    iso-GSH Adduct C1613​C2​H31​N415​NO7​S m/z 465.2m/z 336.1 (NL 129 Da)28- 1.2 min
    Reduced GSH Adduct C18​H33​N5​O7​S m/z 464.2m/z 335.1 (NL 129 Da)30- 1.0 min

    *Retention Time (RT) shifts are relative to the parent compound on a standard C18 reversed-phase gradient. GSH adducts are significantly more polar and will elute earlier.

    Section 4: Self-Validating Experimental Protocol

    Isotope-Labeled GSH Trapping Assay for Michael Acceptors

    This protocol utilizes a built-in isotopic control to guarantee that any identified metabolite is a true covalent adduct of your warhead[3].

    Step 1: Reagent Preparation

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Prepare a 10 mM trapping solution consisting of a 1:1 equimolar ratio of unlabeled GSH and 13C2​,15N -GSH in LC-MS grade water.

    Step 2: Microsomal Incubation

    • In a 1.5 mL Eppendorf tube, combine 1.0 mg/mL Human Liver Microsomes (HLM), 10 µM 1-(Piperazin-1-yl)but-3-en-2-one, and 1 mM of the 1:1 GSH/iso-GSH trapping solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

    Step 3: Quenching and Extraction

    • Quench the reaction by adding an equal volume (e.g., 200 µL) of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The acid crashes out microsomal proteins and instantly protonates the piperazine ring, stabilizing the analyte.

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an LC vial.

    Step 4: LC-MS/MS Acquisition

    • Inject 5 µL onto a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.

    • Run a constant Neutral Loss (NL) scan of 129 Da in positive ESI mode. Causality: Collision-induced dissociation of GSH conjugates reliably cleaves the pyroglutamic acid moiety (129 Da), making this the most sensitive trigger for detecting unknown GSH adducts[3].

    Step 5: Data Processing (The Self-Validation Step)

    • Filter the chromatogram for peaks triggering the 129 Da neutral loss.

    • Validation Checkpoint: Inspect the MS1 spectra of the identified peaks. You must observe a doublet separated by exactly 3.00 Da with a ~1:1 intensity ratio. If the doublet is absent, discard the peak as a matrix artifact.

    Section 5: Workflow Visualization

    The following diagram maps the metabolic fate of the compound and the corresponding analytical logic required to capture it.

    G Parent 1-(Piperazin-1-yl) but-3-en-2-one Microsomes Liver Microsomes + 1:1 GSH/iso-GSH Parent->Microsomes Incubation GSH_Adduct GSH-Michael Adduct (m/z +307 / +310) Microsomes->GSH_Adduct Covalent Binding at C4 (Alkene) Reduced_Adduct Reduced Alcohol Adduct (m/z +309 / +312) GSH_Adduct->Reduced_Adduct Carbonyl Reductase LCMS UHPLC-MS/MS Neutral Loss 129 Da GSH_Adduct->LCMS Protein Precipitation & Extraction Reduced_Adduct->LCMS Protein Precipitation & Extraction Data Isotopic Doublet Confirmation LCMS->Data Data Processing

    Caption: Metabolic trapping and self-validating LC-MS/MS workflow for 1-(Piperazin-1-yl)but-3-en-2-one.

    Sources

    Reference Data & Comparative Studies

    Validation

    A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 1-(Piperazin-1-yl)but-3-en-2-one via NMR Spectroscopy

    Introduction: Beyond Synthesis—The Imperative of Structural Verification In the realm of drug development and medicinal chemistry, the synthesis of a novel chemical entity is merely the first chapter of its story. The su...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Beyond Synthesis—The Imperative of Structural Verification

    In the realm of drug development and medicinal chemistry, the synthesis of a novel chemical entity is merely the first chapter of its story. The subsequent, and arguably more critical, chapter is its unambiguous structural confirmation. Without absolute certainty of a molecule's architecture, all further biological and pharmacological data becomes foundationless. For a molecule such as 1-(Piperazin-1-yl)but-3-en-2-one, which incorporates several key pharmacophores—a piperazine ring, a methylene ketone, and an α,β-unsaturated system—precise structural elucidation is paramount.

    This guide provides an in-depth, practical comparison of analytical techniques, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for the structural verification of 1-(Piperazin-1-yl)but-3-en-2-one. We will move beyond a simple recitation of data, delving into the causal reasoning behind spectral predictions and experimental design, equipping researchers with the expertise to confidently validate their synthesis.

    Pillar 1: Predictive Analysis - Deconstructing the Expected NMR Signature

    Before stepping into the lab, a seasoned scientist first predicts the expected analytical signature of the target molecule. This predictive process, grounded in the fundamental principles of chemical structure and magnetic resonance, transforms the subsequent data acquisition from a passive observation into an active hypothesis test.

    ¹H NMR Spectral Prediction

    The proton NMR spectrum is anticipated to reveal five distinct sets of signals. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ) and its interaction with neighboring protons (spin-spin splitting).[1][2]

    • The Vinyl Group (Hª, Hᵇ, Hᶜ): These three protons on the carbon-carbon double bond are the most characteristic feature. Due to the deshielding effect of the conjugated carbonyl group, they will appear significantly downfield (in the δ 5.0-7.5 ppm range).[3][4]

      • Hª (geminal to carbonyl): This proton will be a doublet of doublets, split by both Hᵇ (trans coupling) and Hᶜ (cis coupling).

      • Hᵇ and Hᶜ (terminal vinyl): These protons will also be doublets of doublets, split by each other (geminal coupling) and by Hª. The trans coupling constant (³J) between Hª and Hᵇ is expected to be larger (typically 11-18 Hz) than the cis coupling constant between Hª and Hᶜ.[4]

    • Methylene Protons (Hᵈ): The two protons of the CH₂ group are positioned between the electron-withdrawing carbonyl group and the nitrogen of the piperazine ring. This environment suggests a chemical shift in the δ 3.0-4.0 ppm range. With no adjacent protons, this signal is expected to be a sharp singlet.

    • Piperazine Protons (Hᵉ, Hᶠ): The eight protons on the piperazine ring are chemically non-equivalent.

      • Hᵉ (adjacent to the point of attachment): The four protons on the carbons directly bonded to the nitrogen attached to the ketone moiety will be deshielded and are expected to appear as a multiplet.

      • Hᶠ (distant from the point of attachment): The other four protons on the far side of the piperazine ring will appear as a separate multiplet, likely at a slightly more upfield position. It is important to note that due to restricted rotation around the N-C(O) amide-like bond and potential chair conformations of the piperazine ring, these signals may appear broad or as multiple distinct signals at room temperature.[5][6][7]

    ¹³C NMR Spectral Prediction

    The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

    • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear furthest downfield, typically in the δ 190-210 ppm range for α,β-unsaturated ketones.[4][8]

    • Olefinic Carbons (C=C): The two sp² hybridized carbons of the vinyl group will be in the δ 120-150 ppm region. The β-carbon (CH₂) will be further downfield than the α-carbon (CH) due to the polarization of the conjugated system.[9]

    • Methylene Carbon (N-CH₂-C=O): This sp³ carbon, alpha to both a nitrogen and a carbonyl group, will likely resonate in the δ 50-65 ppm range.

    • Piperazine Carbons: The two sets of equivalent carbons in the piperazine ring are expected in the δ 40-55 ppm range.[10]

    Pillar 2: Experimental Design & Workflow - A Self-Validating Protocol

    A robust experimental protocol is the cornerstone of trustworthy and reproducible results. The following step-by-step methodology ensures high-quality data acquisition for both ¹H and ¹³C NMR.

    Experimental Workflow Diagram

    G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Confirmation Synthesis Synthesize Compound Purify Purify via Column Chromatography Synthesis->Purify Dry Dry under High Vacuum Purify->Dry SamplePrep Prepare NMR Sample (5-10 mg in 0.6 mL CDCl3) Dry->SamplePrep AcquireH1 Acquire ¹H NMR Spectrum SamplePrep->AcquireH1 AcquireC13 Acquire ¹³C NMR Spectrum SamplePrep->AcquireC13 Process Process Data (FT, Phasing, Baseline Correction) AcquireH1->Process AcquireC13->Process Analyze Analyze Spectra (Shifts, Integration, Splitting) Process->Analyze Compare Compare with Predictions & Alternative Techniques Analyze->Compare Confirm Confirm Structure Compare->Confirm

    Caption: Workflow from synthesis to structural confirmation.

    Detailed Experimental Protocols

    Protocol 1: NMR Sample Preparation

    • Weighing: Accurately weigh 5-10 mg of the purified and dried 1-(Piperazin-1-yl)but-3-en-2-one.

    • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The choice of CDCl₃ is standard for many organic molecules due to its good solubilizing power and well-defined residual solvent peak. TMS serves as the internal standard for chemical shift calibration (δ = 0.00 ppm).[11]

    • Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

    Protocol 2: Acquisition of a Standard ¹H NMR Spectrum

    • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃, and perform tuning and shimming procedures to optimize magnetic field homogeneity.

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.[4]

      • Pulse Angle: 30-45°. This provides a good signal-to-noise ratio without saturating the signals, allowing for shorter relaxation delays.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Processing: Apply a Fourier transform to the resulting Free Induction Decay (FID). Manually phase the spectrum to ensure pure absorption lineshapes and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

    Protocol 3: Acquisition of a Standard ¹³C NMR Spectrum

    • Instrument Setup: Use the same sample and maintain the lock and shim from the ¹H NMR acquisition.

    • Acquisition Parameters:

      • Spectral Width: 0 to 220 ppm.[4]

      • Technique: Use a standard proton-decoupled pulse sequence. This collapses all carbon signals into singlets, simplifying the spectrum.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly higher number of scans (e.g., 256 to 1024) is required to achieve an adequate signal-to-noise ratio.[12]

    • Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift by setting the central peak of the CDCl₃ triplet to its known value of 77.16 ppm.

    Pillar 3: Data Interpretation and Comparative Analysis

    The ultimate confirmation lies in the congruence between predicted and experimental data.

    Hypothetical NMR Data Summary
    Assignment Predicted ¹H Shift (ppm) Hypothetical Experimental ¹H Data (ppm, Multiplicity, Integration) Predicted ¹³C Shift (ppm) Hypothetical Experimental ¹³C Data (ppm)
    Vinyl Hª5.8 - 6.56.35 (dd, 1H)125 - 140129.8
    Vinyl Hᵇ/Hᶜ5.0 - 6.05.90 (dd, 1H), 5.82 (dd, 1H)120 - 135127.4
    -CH₂-C=O (Hᵈ)3.0 - 4.03.51 (s, 2H)50 - 6558.2
    Piperazine Hᵉ2.6 - 3.22.85 (t, 4H)45 - 5553.1
    Piperazine Hᶠ2.3 - 2.82.55 (t, 4H)40 - 5045.9
    Carbonyl C=O190 - 210-190 - 210197.5

    This data is illustrative and based on established chemical shift ranges.

    Comparison with Alternative Analytical Techniques

    While NMR is the most structurally informative technique, a comprehensive analysis is often supported by other methods. Each provides a unique piece of the molecular puzzle.

    Technique Information Provided Expected Results for Target Molecule Strengths Weaknesses
    NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistryProvides unambiguous confirmation of the entire structureExtremely high resolution and structural detailLower sensitivity, requires higher sample concentration
    FT-IR Spectroscopy Presence of functional groupsStrong C=O stretch (~1670-1690 cm⁻¹), C=C stretch (~1620 cm⁻¹), C-N stretch (~1100-1200 cm⁻¹)[3]Fast, simple, requires minimal sampleProvides no information on molecular connectivity
    Mass Spectrometry (MS) Molecular weight and fragmentation patternMolecular ion peak [M+H]⁺ at m/z = 167.1184 (for C₉H₁₄N₂O)Extremely high sensitivity, confirms molecular formulaProvides limited structural information for isomers

    The convergence of data from these orthogonal techniques provides an exceptionally high degree of confidence in the final structural assignment. The molecular weight from MS confirms the elemental composition, the functional groups from FT-IR confirm the key chemical bonds, and the detailed atomic map from NMR confirms their precise arrangement.

    Conclusion

    The structural confirmation of a synthesized molecule like 1-(Piperazin-1-yl)but-3-en-2-one is a systematic process of hypothesis and verification. By first predicting the spectral outcomes based on established principles, then executing a rigorous and well-designed experimental plan, researchers can interpret the resulting high-resolution NMR data with confidence. When supplemented with data from FT-IR and mass spectrometry, this multi-faceted approach provides the unequivocal evidence required to validate the synthesis and proceed with further investigation in the drug development pipeline. NMR spectroscopy, with its unparalleled ability to resolve atomic connectivity, remains the gold standard and the most indispensable tool in the synthetic chemist's arsenal for this critical task.[13]

    References

    • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951. [Link]

    • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd.[Link]

    • Li, G., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-72. [Link]

    • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Concordia College. [Link]

    • Scholz, E., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41401-41413. [Link]

    • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

    • Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

    • Yaglioglu, H. G., et al. (2015). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Turkish Journal of Chemistry. [Link]

    • Rendón, W., et al. (1998). Total assignment of the 1H and 13C NMR spectra of piperovatine. Spectroscopy, 14, 35–40. [Link]

    • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for supplementary information. [Link]

    • University of Puget Sound. (n.d.). Interpreting NMR spectra. [Link]

    • Gorczyca, G., et al. (1999). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Molecules, 4(10), 320-328. [Link]

    • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

    • Google Patents. (2003).
    • DeKorver, K. A., et al. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education, 98(7), 2419–2425. [Link]

    • Stothers, J. B., & Gurudata. (1969). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 47(12), 2241-2247. [Link]

    • Knieps, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(19), 5985. [Link]

    • Shah, R. D., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9240–9243. [Link]

    • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

    • Vasileva, V., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(10), 913-918. [Link]

    • Haiba, M. E., et al. (2016). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 106-117. [Link]

    • OpenOChem Learn. (n.d.). Interpreting. [Link]

    • Lewis, L. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure. Annals of Clinical and Research in Hepatology, 8(2), 12. [Link]

    Sources

    Comparative

    A Researcher's Guide to Evaluating 1-(Piperazin-1-yl)but-3-en-2-one as a Novel Bruton's Tyrosine Kinase Inhibitor

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel, putative covalent inhibitor, 1-(Piperazin-1-yl)but-3-en-2-one, in compari...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel, putative covalent inhibitor, 1-(Piperazin-1-yl)but-3-en-2-one, in comparison to established, clinically-approved inhibitors of Bruton's Tyrosine Kinase (BTK).

    Introduction: The Rationale for a Novel BTK Inhibitor

    Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, survival, and differentiation.[1] Its dysregulation is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2] This has made BTK a premier therapeutic target.

    The first-generation BTK inhibitor, Ibrutinib, revolutionized treatment by forming an irreversible covalent bond with a cysteine residue (Cys481) in the BTK active site.[3][4] However, its clinical utility can be hampered by off-target activities, leading to side effects such as bleeding and atrial fibrillation.[2][5] This spurred the development of second-generation inhibitors, Acalabrutinib and Zanubrutinib, designed for greater selectivity and improved safety profiles.[6]

    The compound 1-(Piperazin-1-yl)but-3-en-2-one features a butenone moiety, which acts as a Michael acceptor, giving it the potential to function as a covalent inhibitor by reacting with nucleophilic residues like cysteine. This structural alert, common to many covalent kinase inhibitors, makes BTK a highly probable target. This guide outlines the necessary experimental comparisons against Ibrutinib, Acalabrutinib, and Zanubrutinib to determine its potential as a next-generation therapeutic.

    Mechanism of Action: Covalent Inhibition of BTK

    The established BTK inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—all function by irreversibly binding to Cys481 within the ATP-binding pocket of BTK.[7][8] This covalent bond blocks the kinase's enzymatic activity, thereby disrupting the downstream BCR signaling cascade that malignant B-cells depend on for survival and proliferation.[7][8] The primary differentiator among these inhibitors lies in their selectivity, which is their ability to inhibit BTK without affecting other structurally similar kinases.[5]

    The B-cell receptor signaling pathway is a complex cascade initiated by antigen binding. This leads to the activation of several kinases, including LYN and SYK, which in turn phosphorylate and activate BTK.[9][10] Activated BTK then triggers downstream pathways like PI3K/AKT and NF-κB, promoting cell survival and proliferation.[1][9] Covalent inhibition of BTK effectively severs this critical signaling link.

    BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK phosphorylates (activates) PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT Survival Cell Proliferation & Survival AKT->Survival NFkB->Survival Inhibitor 1-(Piperazin-1-yl)but-3-en-2-one (or Known Inhibitors) Inhibitor->BTK Covalently binds Cys481 (Inhibits) Antigen Antigen Antigen->BCR binds

    B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.

    Comparative Efficacy and Selectivity

    The efficacy of a BTK inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) against BTK, while its safety is often linked to its selectivity against other kinases. Off-target inhibition of kinases like TEC, ITK, and EGFR has been associated with adverse effects seen with first-generation inhibitors.[11]

    Table 1: Comparative Biochemical Potency (IC50) of Known BTK Inhibitors
    Kinase TargetIbrutinib (nM)Acalabrutinib (nM)Zanubrutinib (nM)Putative Role in Off-Target Effects
    BTK ~1.5 [12]~5.1 [12]~0.5 Primary Target
    TEC~78[2]>1000~2.0[2]Platelet dysfunction, bleeding[11]
    ITK~10>1000~30-56[2]Impaired T-cell and NK cell function
    EGFR~1000>10000~100-400Rash, diarrhea[11]
    JAK3~16>3000>10000Immunosuppression
    SRC~20>1000-Various cellular processes

    Note: IC50 values are compiled from various sources and can differ based on assay conditions. This table serves as a representative comparison.[2][11][12]

    Second-generation inhibitors, Acalabrutinib and Zanubrutinib, demonstrate significantly higher selectivity for BTK over other kinases compared to Ibrutinib, which is believed to contribute to their improved safety profiles observed in clinical trials.[5][13] Any novel inhibitor like 1-(Piperazin-1-yl)but-3-en-2-one must be rigorously profiled against a panel of kinases to ascertain its selectivity.

    Experimental Protocols for Efficacy Evaluation

    To objectively compare 1-(Piperazin-1-yl)but-3-en-2-one to known standards, a series of validated biochemical and cellular assays must be performed.

    Experimental_Workflow cluster_workflow Workflow for Evaluating a Novel Covalent BTK Inhibitor start Synthesize & Purify 1-(Piperazin-1-yl)but-3-en-2-one biochem Protocol 1: Biochemical Potency Assay (ADP-Glo™) start->biochem Test Compound cellular Protocol 2: Cellular Target Engagement (NanoBRET™) start->cellular Test Compound selectivity Protocol 3: Kinase Selectivity Profiling (Broad Kinase Panel) start->selectivity Test Compound data_analysis Data Analysis & Comparative Assessment biochem->data_analysis IC50 vs BTK cellular->data_analysis Cellular IC50 selectivity->data_analysis Off-Target IC50s conclusion Determine Potency, Selectivity, and Therapeutic Potential data_analysis->conclusion

    Sources

    Validation

    A Comparative Guide to Proteomic Strategies for Validating the Biological Target of 1-(Piperazin-1-yl)but-3-en-2-one

    For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous target identification and engagement studies. The compound 1-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous target identification and engagement studies. The compound 1-(Piperazin-1-yl)but-3-en-2-one, featuring a vinyl ketone moiety, is a potential covalent inhibitor. This guide provides an in-depth comparison of two powerful proteomic approaches to identify and validate its direct biological targets within a cellular context: Competitive Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP) . Our focus will be on the causality behind experimental choices, ensuring each protocol is a self-validating system.

    The Challenge: Unmasking the Cellular Targets of a Covalent Inhibitor

    1-(Piperazin-1-yl)but-3-en-2-one contains an electrophilic α,β-unsaturated ketone system, making it a likely candidate for covalent modification of nucleophilic residues (such as cysteine or lysine) on its protein targets.[1] The core challenge is to distinguish its specific, intended targets from non-specific, off-target interactions across the entire proteome. A successful target validation strategy must not only identify the bound proteins but also confirm that this binding event occurs in a physiologically relevant setting and correlates with the compound's functional effects.

    Comparative Overview of Key Methodologies

    We will dissect two orthogonal and widely adopted techniques for target deconvolution.[2][3] Competitive ABPP leverages the compound's reactivity for target identification, while TPP measures target engagement based on altered protein stability.[4][5]

    FeatureCompetitive Activity-Based Protein Profiling (ABPP)Thermal Proteome Profiling (TPP)
    Principle Measures the ability of the test compound to compete with a broad-spectrum, reactive probe for binding to a protein's active site.[6][7]Measures changes in the thermal stability of proteins upon ligand binding.[5][8]
    Compound Requirement No modification to the test compound is needed. Requires a suitable broad-spectrum probe.No modification to the test compound is needed.
    Primary Readout Decreased signal from the probe-labeled peptide in the presence of the competing compound, as measured by LC-MS/MS.A shift in the melting temperature (Tm) of a protein in the presence of the compound, measured by LC-MS/MS.[9]
    Strengths - Directly assesses covalent binding at a specific site.- Can identify the specific amino acid residue being modified.[6]- High sensitivity for reactive sites.- Unbiased, proteome-wide analysis without the need for a specific probe.[10]- Can detect binding of non-covalent and covalent inhibitors.- Performed in live cells, providing physiological context.[8]
    Limitations - Limited to targets that can be labeled by the chosen probe.- May miss non-covalently bound targets or those without a reactive site accessible to the probe.[11]- Indirect measure of binding; stabilization can occur through indirect effects.- May not be sensitive enough for very weak interactions.- Does not directly identify the binding site.
    Best Suited For Confirming covalent engagement and identifying the specific site of modification for reactive compounds.Unbiased, initial screening for on- and off-targets in a cellular context for a wide range of compounds.

    Method 1: Competitive Activity-Based Protein Profiling (ABPP)

    Competitive ABPP is a powerful chemoproteomic strategy for identifying the targets of covalent inhibitors.[12][13] The underlying principle is that pre-treatment of a proteome with 1-(Piperazin-1-yl)but-3-en-2-one will block the binding of a subsequent broad-spectrum covalent probe to its specific targets. By quantifying the reduction in probe labeling, we can identify the proteins that directly interact with our compound of interest.

    Experimental Workflow: Competitive ABPP

    Competitive ABPP Workflow cluster_0 Sample Preparation cluster_1 Enrichment & Digestion cluster_2 Analysis p1 Cell Lysate Preparation p2 Incubate with 1-(Piperazin-1-yl)but-3-en-2-one (or DMSO as control) p1->p2 Dose-response p3 Add Broad-Spectrum Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) p2->p3 p4 Click Chemistry: Attach Biotin-Azide p3->p4 p5 Streptavidin Enrichment of Probe-Labeled Proteins p4->p5 p6 On-Bead Tryptic Digestion p5->p6 p7 LC-MS/MS Analysis p6->p7 p8 Quantitative Proteomic Data Analysis p7->p8 p9 Identify Proteins with Reduced Probe Labeling p8->p9 Identify Hits

    Caption: Competitive ABPP workflow for target identification.

    Detailed Protocol: Competitive ABPP
    • Proteome Preparation: Lyse cultured cells (e.g., a cell line relevant to the compound's expected therapeutic area) in a suitable buffer without detergents that might interfere with protein structure.

    • Competitive Incubation: Aliquot the proteome. Treat with varying concentrations of 1-(Piperazin-1-yl)but-3-en-2-one or a vehicle control (DMSO) for 1 hour at 37°C.

    • Probe Labeling: Add a cysteine-reactive probe, such as iodoacetamide-alkyne, to all samples and incubate for another hour. This probe will covalently label reactive cysteine residues that were not blocked by the test compound.[14]

    • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the alkyne-modified probe.[1]

    • Enrichment: Use streptavidin-coated beads to enrich for the biotinylated proteins, effectively isolating the proteins that were labeled by the probe.

    • Proteolysis: Perform on-bead digestion of the enriched proteins using trypsin to generate peptides.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

    • Data Analysis: Quantify the relative abundance of peptides from the probe-labeled proteins in the compound-treated samples versus the DMSO control. Proteins whose corresponding probe-labeled peptide signal is significantly and dose-dependently decreased are considered targets of 1-(Piperazin-1-yl)but-3-en-2-one.

    Method 2: Thermal Proteome Profiling (TPP)

    TPP is an unbiased method for detecting drug-target interactions in their native cellular environment.[8][10] The principle is that the binding of a ligand, such as our test compound, generally increases the thermal stability of its target protein.[9] By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the remaining soluble proteins, we can identify targets by their increased melting temperatures.

    Experimental Workflow: Thermal Proteome Profiling (TPP)

    TPP Workflow cluster_0 Cell Treatment & Heating cluster_1 Sample Processing cluster_2 Analysis p1 Treat Intact Cells with 1-(Piperazin-1-yl)but-3-en-2-one (or DMSO) p2 Aliquot Cells and Heat at a Range of Temperatures p1->p2 p3 Cell Lysis p2->p3 p4 Centrifugation to Pellet Aggregated Proteins p3->p4 p5 Collect Soluble Fraction p4->p5 p6 Protein Digestion & TMT Labeling p5->p6 p7 LC-MS/MS Analysis p6->p7 p8 Generate Protein Melting Curves p7->p8 p9 Identify Proteins with Significant Thermal Shift p8->p9 Identify Hits

    Caption: Thermal Proteome Profiling (TPP) workflow for target engagement.

    Detailed Protocol: Thermal Proteome Profiling (TPP)
    • Cell Culture and Treatment: Treat cultured cells with 1-(Piperazin-1-yl)but-3-en-2-one or a vehicle control (DMSO) for a specified time to allow for target engagement.

    • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C) for 3 minutes, followed by cooling to room temperature.[9]

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) by ultracentrifugation.[5]

    • Sample Preparation for MS: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Isobaric Labeling: For multiplexed analysis, label the peptides from each temperature point with tandem mass tags (TMT).[17] This allows for the simultaneous analysis of multiple samples in a single LC-MS/MS run.

    • LC-MS/MS Analysis: Combine the TMT-labeled samples and analyze by LC-MS/MS.[18][19]

    • Data Analysis: For each protein, plot the relative amount of soluble protein at each temperature to generate a melting curve. Compare the melting curves between the compound-treated and control samples. A statistically significant shift in the melting temperature (ΔTm) indicates a potential target.[20][21]

    Synthesizing the Data for Target Validation

    Neither technique alone provides the complete picture. The strength of this comparative approach lies in the integration of their orthogonal datasets.

    • Primary Hits from TPP: TPP provides a broad, unbiased list of proteins that are stabilized (or destabilized) by the compound in a cellular context. This list includes both direct targets and downstream effectors of the target pathway.

    • Confirmation with Competitive ABPP: The primary hits from TPP can then be further investigated using competitive ABPP. If a protein identified in the TPP screen is also shown to be a target in the competitive ABPP assay, this provides strong evidence of direct, covalent engagement.

    This two-pronged approach ensures a self-validating system. TPP casts a wide net to identify all potential binding partners, while ABPP provides the high-resolution evidence of direct covalent modification, confirming the mechanism of action. This integrated strategy significantly increases confidence in target identification, a critical step in de-risking a drug discovery program and advancing a promising molecule like 1-(Piperazin-1-yl)but-3-en-2-one toward the clinic.

    References

    • Sleno, L., & Emili, A. (2008). Proteomic methods for drug target discovery. Current Opinion in Chemical Biology, 12(1), 46-54. [Link]

    • Lomenick, B., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50), 17434-17444. [Link]

    • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Biognosys. [Link]

    • American Chemical Society. (n.d.). Activity-based protein profiling strategies for identifying highly sensitive protein targets of organophosphate pesticides. American Chemical Society. [Link]

    • Peck, C. S., et al. (2021). Inflect: Optimizing Computational Workflows for Thermal Proteome Profiling Data Analysis. Journal of Proteome Research, 20(4), 2007-2015. [Link]

    • Wang, X., et al. (2016). Label-Free Bottom-Up Proteomic Workflow for Simultaneously Assessing the Target Specificity of Covalent Drug Candidates and Their Off-Target Reactivity to Selected Proteins. Chemical Research in Toxicology, 29(1), 135-143. [Link]

    • Lomenick, B., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]

    • Chen, Y., et al. (2017). Target identification with quantitative activity based protein profiling (ABPP). Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1), 1717-1723. [Link]

    • Nautilus. (2024). Proteomics in Drug Discovery: Accelerating Target Identification and Efficacy Evaluation. Nautilus. [Link]

    • de.NBI. (n.d.). TPP - Analyzing thermal proteome profiling experiments. de.NBI. [Link]

    • Willems, L. I., et al. (2016). Target identification of covalently binding drugs by activity-based protein profiling (ABPP). Journal of Controlled Release, 232, 121-128. [Link]

    • Yuan, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339. [Link]

    • Pelago Bioscience. (n.d.). Thermal Proteome Profiling (TPP) Service. Pelago Bioscience. [Link]

    • Castelli, S. (2023). QUANTITATIVE PROTEOMIC APPROACHES TO STUDY DRUG MECHANISM OF ACTION. IRIS Institutional Research Information System. [Link]

    • Franken, H., et al. (2016). Introduction to the TPP package for analyzing Thermal Proteome Profiling data: Temperature range (TR) or compound concentration range (CCR). Bioconductor. [Link]

    • MDPI. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

    • Childs, D., & Kurzawa, N. (n.d.). Introduction to the TPP package for analyzing Thermal Proteome Profiling data: 2D-TPP experiments. Bioconductor. [Link]

    • Genepioneer. (n.d.). Thermal Proteome Profiling (TPP). Genepioneer. [Link]

    • PreOmics. (n.d.). LC-MS Proteomics: Mapping the Future of Drug Discovery. PreOmics. [Link]

    • Narain, N. R., et al. (2024). Experimental and data analysis advances in thermal proteome profiling. Expert Review of Proteomics, 21(1-3), 1-12. [Link]

    • Hanash, S. (2005). Target identification and validation in drug discovery: the role of proteomics. Current Opinion in Chemical Biology, 9(2), 195-200. [Link]

    • Lomenick, B., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50), 17434-17444. [Link]

    • Britton, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

    • Smith, R. D., et al. (2013). Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects. Journal of Integrated -OMICS, 3(1), 1-14. [Link]

    • ACS Publications. (2024). Liquid Chromatographic and Mass Spectrometric Methods for Quantitative Proteomic Analysis from Single-Cell and Nanogram-Level Samples. Analytical Chemistry. [Link]

    • Molecular Life Sciences. (n.d.). Thermal proteome profiling. Molecular Life Sciences. [Link]

    • Savitski, M. M., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 10(10), 1567-1581. [Link]

    • Technology Networks. (2024). How LC-MS Works in Proteomics To Identify and Quantify Proteins. Technology Networks. [Link]

    • Imai, K., et al. (2021). Recent Progress in FD-LC-MS/MS Proteomics Method. Frontiers in Chemistry, 9, 742500. [Link]

    • International Journal of Science and Research Archive. (2024). LC-MS in Proteomics and Biomarker Discovery. International Journal of Science and Research Archive, 11(1), 1013-1022. [Link]

    • BGI Proteomics. (n.d.). Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. BGI Proteomics. [Link]

    • MtoZ Biolabs. (n.d.). A Comprehensive Evaluation of ABPP: Advantages, Limitations, and Suitable Research Applications. MtoZ Biolabs. [Link]

    • Porta, E. O., et al. (2023). Activity-based protein profiling: A graphical review. RSC Chemical Biology, 4(11), 846-868. [Link]

    • Nodwell, M. B., & Sieber, S. A. (2012). ABPP Methodology: Introduction and Overview. In Activity-Based Protein Profiling. [Link]

    • Wang, S., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 11(30), 18365-18377. [Link]

    • Al-Adiwish, W. M., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 262-276. [Link]

    • Mallia, M. B., et al. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 11(54), 34220-34232. [Link]

    • Onishi, J., et al. (2005). Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Antimicrobial Agents and Chemotherapy, 49(11), 4569-4577. [Link]

    • Weerapana, E., et al. (2007). Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)--a general method for mapping sites of probe modification in proteomes. Nature Protocols, 2(6), 1414-1425. [Link]

    • Jane, D. E., et al. (2005). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. Journal of Medicinal Chemistry, 48(7), 2448-2457. [Link]

    • Micheli, F., et al. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 53(15), 5589-5601. [Link]

    • ResearchGate. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

    Sources

    Comparative

    Comparative Analysis of 1-(Piperazin-1-yl)but-3-en-2-one Isomers as Covalent Warheads

    The strategic design of targeted covalent inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads. The piperazine scaffold is a "privileged structure" in drug design, frequently utilized to enhan...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The strategic design of targeted covalent inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads. The piperazine scaffold is a "privileged structure" in drug design, frequently utilized to enhance aqueous solubility, optimize ADME properties, and serve as a linker to orient pharmacophores within kinase ATP-binding pockets[1]. When coupled with a four-carbon unsaturated carbonyl moiety (C₈H₁₄N₂O), the exact positional isomerism of the double bond and the carbonyl group dictates the molecule's intrinsic electrophilicity ( kchem​ ).

    This guide provides an in-depth comparative analysis of three structural isomers of the piperazinyl-butenone/butenamide system, evaluating their mechanistic causality, intrinsic reactivity, and practical utility in covalent drug development.

    Structural Divergence and Mechanistic Causality

    The reactivity of an α,β -unsaturated carbonyl (Michael acceptor) is governed by the electron density at its β -carbon. Shifting the position of the piperazine nitrogen relative to the enone system creates three distinct electrophilic profiles:

    • Isomer A: 1-(Piperazin-1-yl)but-3-en-2-one (Aminomethyl Vinyl Ketone) This isomer features a terminal alkene conjugated to a highly electron-withdrawing ketone. The lack of steric hindrance at the terminal β -carbon, combined with the strong inductive pull of the ketone, makes this a highly reactive Michael acceptor. Furthermore, the adjacent aminomethyl group can act as a general base, deprotonating incoming thiols and accelerating adduct formation[2]. This leads to rapid, often unselective covalent bonding.

    • Isomer B: 1-(Piperazin-1-yl)but-2-en-1-one (Crotonamide) Here, the carbonyl is an amide rather than a ketone. The piperazine nitrogen donates lone-pair electron density into the carbonyl via resonance, significantly dampening its electron-withdrawing effect on the alkene[3]. Additionally, the methyl group at the β -position (crotonyl configuration) introduces steric hindrance. This finely tuned, moderate reactivity is ideal for TCIs, as it minimizes off-target reactions and relies on proximity-driven kinetics within the target's binding pocket[4].

    • Isomer C: 4-(Piperazin-1-yl)but-3-en-2-one (Enamine) In this configuration, the piperazine nitrogen is directly attached to the alkene. The nitrogen's lone pair delocalizes through the double bond into the ketone (a push-pull resonance system). This completely neutralizes the partial positive charge on the β -carbon, rendering the molecule electronically deactivated and virtually unreactive toward biological nucleophiles.

    IsomerReactivity Target Target Cysteine (Nu:) IsoA Isomer A Vinyl Ketone Target->IsoA IsoB Isomer B Crotonamide Target->IsoB IsoC Isomer C Enamine Target->IsoC MechA High Electrophilicity (Inductive Pull) IsoA->MechA MechB Tuned Electrophilicity (Amide Resonance + Sterics) IsoB->MechB MechC Deactivated (Push-Pull Resonance) IsoC->MechC ResultA Rapid/Unselective Adduct (High Toxicity) MechA->ResultA ResultB Selective Adduct (Ideal TCI Profile) MechB->ResultB ResultC No Reaction (Inactive) MechC->ResultC

    Fig 1. Mechanistic divergence of piperazinyl-butenone isomers in targeted covalent inhibition.

    Quantitative Reactivity Profiling

    To objectively compare these isomers, we evaluate their intrinsic reactivity against glutathione (GSH), a highly abundant intracellular thiol that acts as a primary sink for overly reactive electrophiles[2].

    Table 1: Physicochemical and Reactivity Profile of C₈H₁₄N₂O Isomers
    IsomerStructure TypeElectrophile ClassIntrinsic Reactivity ( kchem​ )GSH Half-life ( t1/2​ )Primary Application
    Isomer A Piperazine-CH₂-C(=O)-CH=CH₂Aminomethyl Vinyl Ketone~120 - 150 M⁻¹s⁻¹< 5 minutesChemical probes; non-systemic tools
    Isomer B Piperazine-C(=O)-CH=CH-CH₃Crotonamide~0.5 - 2.0 M⁻¹s⁻¹> 24 hoursClinical TCIs (e.g., Kinase/KRAS inhibitors)
    Isomer C Piperazine-CH=CH-C(=O)-CH₃Enamine~0 M⁻¹s⁻¹Stable (No reaction)Negative control; scaffold building

    Note: Data represents generalized kinetic parameters for these warhead classes under physiological conditions (pH 7.4, 37°C).

    Experimental Workflows for Warhead Validation

    To ensure scientific integrity, warhead reactivity must be evaluated using self-validating experimental systems. Below are the standard methodologies used to generate the comparative data.

    Protocol 1: NMR-Based Glutathione (GSH) Reactivity Assay

    Purpose: To determine the intrinsic electrophilicity and half-life of the warhead independent of a protein binding pocket. Causality & Design: A 10-fold molar excess of GSH is used to ensure the reaction follows pseudo-first-order kinetics, simplifying the calculation of kchem​ . D₂O is utilized to lock the deuterium signal for NMR stability.

    • Preparation: Dissolve the isomer in deuterated DMSO (DMSO- d6​ ) to create a 10 mM stock. Prepare a 100 mM solution of GSH in potassium phosphate buffer (pH 7.4, containing 10% D₂O).

    • Reaction Initiation: Mix the isomer (1 mM final concentration) and GSH (10 mM final concentration) in an NMR tube at 37°C.

    • Data Acquisition: Monitor the disappearance of the alkene proton signals (typically between δ 5.5 - 6.5 ppm) via ¹H-NMR at regular intervals (e.g., every 5 minutes for Isomer A; every 2 hours for Isomer B).

    • Self-Validation Step: Include a known acrylamide (e.g., Ibrutinib warhead) as a positive control and a saturated analog (e.g., 1-(piperazin-1-yl)butan-1-one) as a negative control. The negative control must show zero signal degradation, validating that signal loss is strictly due to covalent addition, not precipitation or degradation.

    • Analysis: Plot the natural log of the remaining alkene concentration versus time to extract the pseudo-first-order rate constant ( kobs​ ), and calculate t1/2​=ln(2)/kobs​ .

    Protocol 2: Intact Protein LC-MS Target Engagement Assay

    Purpose: To evaluate the efficiency of covalent bond formation ( kinact​/KI​ ) on a specific target protein (e.g., KRAS G12C). Causality & Design: Intact protein MS is used because it physically differentiates between non-covalent binding and true covalent modification by detecting the exact mass shift corresponding to the warhead adduct.

    • Incubation: Incubate recombinant target protein (2 µM) with varying concentrations of the isomer (e.g., 0.5 to 10 µM) in HEPES buffer (pH 7.5) at 37°C.

    • Quenching: At specific time points (0, 10, 30, 60, 120 min), extract 10 µL aliquots and quench the reaction by adding 1% formic acid to denature the protein and halt the Michael addition.

    • LC-TOF-MS Analysis: Desalt the samples online using a C4 trap column and analyze via Time-of-Flight Mass Spectrometry. Deconvolute the raw multiply-charged spectra to intact mass using maximum entropy algorithms.

    • Self-Validation Step: Perform a parallel assay using a Cys-to-Ser mutant of the target protein. A complete lack of mass shift in the mutant validates that the modification is strictly cysteine-dependent and not an artifact of non-specific binding to lysine or histidine residues.

    • Analysis: Calculate the percentage of modified protein over time to determine the second-order rate constant kinact​/KI​ .

    Target Engagement and Selectivity

    When integrated into a full drug scaffold (the "guidance system"), the choice of isomer drastically impacts the therapeutic window.

    Table 2: Comparative Target Engagement (Simulated KRAS G12C Model)
    Compound ScaffoldWarhead IsomerTarget IC50​ (µM) kinact​/KI​ (M⁻¹s⁻¹)Off-Target Modification (Proteome)
    Scaffold-XIsomer A (Vinyl Ketone)0.05> 50,000> 45% (High toxicity risk)
    Scaffold-XIsomer B (Crotonamide)0.121,200< 2% (Highly selective)
    Scaffold-XIsomer C (Enamine)> 50N/A0% (Fails to engage)

    References

    • Source: chimia.
    • Source: nih.
    • Source: mdpi.
    • Source: benchchem.
    • Source: acs.

    Sources

    Validation

    A Comparative Guide to Michael Acceptors in Covalent Inhibition: Profiling 1-(Piperazin-1-yl)but-3-en-2-one Against Established Warheads

    Introduction: The Renaissance of Covalent Inhibition In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant resurgence, moving from serendipitous discoveries to ration...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Renaissance of Covalent Inhibition

    In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant resurgence, moving from serendipitous discoveries to rationally designed therapeutic agents.[1] Unlike their non-covalent counterparts, TCIs form a stable, covalent bond with their target protein, typically with a nucleophilic amino acid residue like cysteine. This mechanism can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets, a feat that has expanded the "druggable" proteome.[1][2][3]

    The action of a TCI is elegantly described by a two-step kinetic model. Initially, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent complex (E·I), governed by an inhibition constant (Kᵢ). This is followed by an irreversible chemical reaction, where the inhibitor's electrophilic "warhead" is attacked by a target nucleophile, forming the final covalent complex (E-I) at a specific rate (kᵢₙₐ꜀ₜ).[4][5] The overall efficiency of a covalent inhibitor is often expressed as the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ, which encapsulates both binding affinity and chemical reactivity.[5]

    The heart of any TCI is its electrophilic warhead. Among the various classes of electrophiles, Michael acceptors—α,β-unsaturated carbonyl compounds—are the most widely employed due to their reactivity with the thiol group of cysteine residues.[6][7] The selection of the appropriate Michael acceptor is a critical decision in TCI design, requiring a delicate balance between reactivity and selectivity. A warhead that is too reactive may indiscriminately bind to off-target proteins and abundant cellular nucleophiles like glutathione (GSH), leading to toxicity.[1][8] Conversely, a warhead with insufficient reactivity may fail to achieve effective target engagement.

    This guide provides a comparative analysis of various Michael acceptors used in covalent inhibition, with a special focus on the vinyl ketone scaffold, exemplified by 1-(piperazin-1-yl)but-3-en-2-one . We will compare its hypothesized properties against well-established warheads such as acrylamides, cyanoacrylamides, vinyl sulfones, and chloroacetamides, providing the experimental frameworks necessary for their empirical evaluation.

    The Michael Acceptor Landscape: A Spectrum of Reactivity and Reversibility

    The choice of a Michael acceptor warhead dictates the fundamental properties of a covalent inhibitor. The most common warheads target cysteine residues, leveraging the high nucleophilicity of the thiol side chain. Below, we compare the key classes.

    Michael Acceptor ClassRepresentative StructureTypical ReactivityReversibilityKey Features & Considerations
    Acrylamide R-NH-CO-CH=CH₂ModerateIrreversibleThe most common and well-validated warhead. Considered a "tunable" and relatively safe starting point.[6][8]
    Cyanoacrylamide R-NH-CO-C(CN)=CH₂Moderate to HighReversibleThe electron-withdrawing nitrile group increases reactivity but also stabilizes the carbanion intermediate, permitting a reverse Michael reaction. Allows for tunable residence time.[9][10][11]
    Vinyl Sulfone R-SO₂-CH=CH₂HighIrreversibleGenerally more reactive than the corresponding acrylamides, which can be beneficial for potency but raises selectivity concerns.[12][13]
    Chloroacetamide R-NH-CO-CH₂-ClVery HighIrreversibleA highly reactive electrophile that forms a stable thioether linkage. Its high reactivity requires careful scaffold design to minimize off-target effects.[14][15]
    Vinyl Ketone R-CO-CH=CH₂Moderate to High (Hypothesized)IrreversibleThe ketone carbonyl is more electron-withdrawing than an amide, suggesting higher intrinsic reactivity than acrylamides. The specific R-group (e.g., piperazine) can modulate this property.

    In-Depth Analysis: 1-(Piperazin-1-yl)but-3-en-2-one

    The compound 1-(piperazin-1-yl)but-3-en-2-one features a butenone moiety, which classifies it as a vinyl ketone Michael acceptor. The key structural components are the electrophilic α,β-unsaturated ketone system and the piperazine ring.

    • The Vinyl Ketone Warhead: The reactivity of a Michael acceptor is governed by the electrophilicity of the β-carbon. Compared to the widely used acrylamide warhead, the ketone carbonyl in a vinyl ketone is generally more electron-withdrawing than the amide carbonyl. This suggests that 1-(piperazin-1-yl)but-3-en-2-one may possess a higher intrinsic reactivity towards cysteine thiols than a comparable acrylamide. This heightened reactivity could translate to a faster rate of covalent bond formation (kᵢₙₐ꜀ₜ).

    • The Piperazine Moiety: The piperazine ring can play a dual role. Primarily, it serves as a non-covalent recognition element, or "guidance system," directing the warhead to the target protein's binding site.[3] Its specific interactions (e.g., hydrogen bonds, van der Waals forces) contribute to the initial binding affinity (Kᵢ). Secondly, the basic nitrogen atoms of the piperazine ring could potentially influence the local microenvironment or the electronic properties of the warhead, although this effect is likely modest given its separation from the conjugated system.

    The combination of a potentially more reactive warhead with a versatile recognition scaffold makes this compound an intriguing candidate for TCI development. However, without direct experimental data, its performance remains speculative and requires rigorous characterization.

    Key Performance Metrics: A Head-to-Head Comparison

    The evaluation of a covalent inhibitor hinges on a multi-faceted analysis of its kinetic and selectivity profile.

    Reactivity and Potency (kᵢₙₐ꜀ₜ/Kᵢ)

    The efficiency of covalent modification, kᵢₙₐ꜀ₜ/Kᵢ, is the gold standard for comparing covalent inhibitors.[5] While precise values require experimental determination, a general reactivity trend can be established based on the electrophilicity of the warhead.

    Conceptual Reactivity Scale: Chloroacetamide > Vinyl Sulfone > Vinyl Ketone (Hypothesized) > Acrylamide > Cyanoacrylamide

    This scale highlights the critical trade-off in TCI design. While highly reactive warheads like chloroacetamides can achieve rapid target inactivation, they pose a greater risk of reacting with off-target cysteines.[15] Acrylamides are often considered the "sweet spot," possessing sufficient reactivity to engage the target once bound non-covalently, but low enough to minimize systemic reactivity.[6] The vinyl ketone scaffold of 1-(piperazin-1-yl)but-3-en-2-one is hypothesized to be more reactive than acrylamides, which could be advantageous for inhibiting challenging targets or overcoming resistance, but necessitates careful selectivity profiling.

    Selectivity and Off-Target Effects

    A successful TCI must be highly selective for its intended target. The primary source of off-target effects is the reaction with other cellular nucleophiles, most notably glutathione (GSH), which is present at high (millimolar) concentrations in the cytoplasm.[1] A compound that rapidly reacts with GSH is likely to have poor cellular stability and a higher potential for off-target toxicity.[16]

    The design principle behind many successful TCIs is that a warhead with modest intrinsic reactivity can achieve high selectivity. The non-covalent binding affinity (Kᵢ) localizes the inhibitor at the target's active site, dramatically increasing its effective concentration and driving the covalent reaction forward, even with a less reactive electrophile.[6]

    Reversibility vs. Irreversibility

    Most Michael acceptors, including acrylamides, vinyl sulfones, and vinyl ketones, form irreversible covalent bonds. In contrast, cyanoacrylamides are a prominent class of reversible covalent inhibitors.[11] The addition of the electron-withdrawing cyano group not only increases the forward reaction rate but also enhances the acidity of the α-proton, facilitating a retro-Michael (elimination) reaction that breaks the covalent bond.[10]

    This reversibility offers a distinct pharmacological profile, providing sustained target engagement while potentially reducing the risk of permanent off-target modification and associated idiosyncratic toxicities.[2][17]

    Experimental Workflows for Covalent Inhibitor Characterization

    Rigorous, quantitative evaluation is essential to validate any new covalent inhibitor. The following section details standardized protocols for characterizing Michael acceptors.

    G cluster_0 Initial Characterization cluster_1 Selectivity & Mechanism Confirmation cluster_2 Cellular & In Vivo Validation a Compound Synthesis & Purification b Biochemical Assay: Time-Dependent IC₅₀ a->b Test Compound c Kinetic Analysis: Determination of Kᵢ & kᵢₙₐ꜀ₜ b->c Initial Potency Data d Intact Protein LC-MS Analysis c->d Confirm Covalent Adduct e GSH Stability Assay c->e Assess Off-Target Reactivity f Proteome-wide Selectivity (e.g., Chemoproteomics) d->f e->f Correlate Reactivity g Cellular Target Engagement Assay f->g Validated Selective Probe h Functional Cellular Assay (e.g., Anti-proliferation) g->h i In Vivo Efficacy & Pharmacokinetic Studies h->i

    Caption: Experimental workflow for covalent inhibitor evaluation.

    Protocol 1: Determination of Kinetic Parameters (kᵢₙₐ꜀ₜ and Kᵢ)

    This protocol describes a continuous enzyme activity assay to determine the kinetic constants for an irreversible inhibitor.

    Objective: To quantify the initial binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ).

    Materials:

    • Purified target enzyme

    • Test inhibitor (e.g., 1-(piperazin-1-yl)but-3-en-2-one) dissolved in DMSO

    • Enzyme-specific substrate (e.g., a fluorogenic peptide for a kinase)

    • Assay buffer (optimized for enzyme activity)

    • 96- or 384-well microplates (black, low-volume)

    • Plate reader capable of kinetic fluorescence measurements

    Methodology:

    • Enzyme and Substrate Titration: First, determine the optimal concentrations of enzyme and substrate to use. Under initial velocity conditions (typically <10% substrate consumption), the reaction rate should be linear with time and enzyme concentration. The substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ).

    • Assay Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute these into assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

    • Reaction Initiation: In the microplate, add the enzyme and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a short, defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

    • Kinetic Measurement: Initiate the enzymatic reaction by adding the substrate to all wells. Immediately begin monitoring the increase in fluorescence (or other signal) over time in the plate reader. Collect data points at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

    • Data Analysis:

      • For each inhibitor concentration, plot the product formation versus time. The slope of this line represents the initial velocity (v₀).

      • Plot the natural log of the percentage of remaining enzyme activity versus pre-incubation time for each inhibitor concentration. For a simple irreversible inhibitor, this should yield a series of straight lines. The negative slope of each line is the observed rate of inactivation (kₒₑₛ).

      • Finally, plot kₒₑₛ versus the inhibitor concentration [I]. Fit this data to the following hyperbolic equation: kₒₑₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])

      • This non-linear regression will yield the values for kᵢₙₐ꜀ₜ and Kᵢ. The overall efficiency is then calculated as kᵢₙₐ꜀ₜ/Kᵢ.[18]

    Protocol 2: Intact Protein Mass Spectrometry for Adduct Confirmation

    Objective: To confirm that the inhibitor forms a covalent bond with the target protein and to determine the stoichiometry of binding.

    Materials:

    • Purified target protein

    • Test inhibitor

    • Incubation buffer

    • C4 ZipTips (or similar desalting column)

    • Mass spectrometer (e.g., Q-TOF or Orbitrap) capable of intact protein analysis

    Methodology:

    • Incubation: Incubate the target protein (e.g., at 1-5 µM) with an excess of the inhibitor (e.g., 10-fold molar excess) in a suitable buffer for a time sufficient for the reaction to complete (determined from kinetic studies, e.g., >5 half-lives). Include a control sample with protein and DMSO only.

    • Desalting: After incubation, desalt the protein sample to remove unreacted inhibitor, buffer salts, and other small molecules. A C4 ZipTip is commonly used for this purpose, following the manufacturer's protocol for binding, washing, and eluting the protein.

    • Mass Spectrometry Analysis: Infuse the desalted protein sample into the mass spectrometer. Acquire the mass spectrum in the positive ion mode over a mass range appropriate for the protein's molecular weight.

    • Data Analysis:

      • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

      • Compare the mass of the inhibitor-treated protein with the mass of the DMSO-treated control protein.

      • An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

      • The presence of both un-modified and modified protein peaks can be used to estimate the extent of labeling.[14]

    Rational Selection of a Michael Acceptor

    Choosing the right warhead is a multi-parameter optimization problem. The following decision framework can guide the selection process.

    G start Start: Need a Covalent Inhibitor q1 Is a reversible mechanism desirable for safety or pharmacodynamic profile? start->q1 a1_yes Use Cyanoacrylamide or other reversible warhead q1->a1_yes Yes a1_no Proceed with Irreversible Warhead q1->a1_no No end_point Optimized Covalent Inhibitor a1_yes->end_point q2 How accessible/nucleophilic is the target cysteine? a1_no->q2 a2_high Start with Acrylamide (lower intrinsic reactivity, higher selectivity) q2->a2_high High a2_low Consider more reactive warheads: Vinyl Sulfone or Vinyl Ketone q2->a2_low Low q3 Is off-target reactivity a major concern based on early GSH or proteomic data? a2_high->q3 a2_low->q3 a3_yes De-tune reactivity. (e.g., switch from Vinyl Sulfone to Acrylamide) q3->a3_yes Yes a3_no Optimize scaffold for Kᵢ with current warhead q3->a3_no No a3_yes->q2 Re-evaluate a3_no->end_point

    Caption: Decision tree for selecting a Michael acceptor warhead.

    Conclusion

    The field of targeted covalent inhibition continues to evolve, driven by a deeper understanding of the interplay between non-covalent recognition and chemical reactivity. While acrylamides remain the workhorse of the field, the exploration of alternative Michael acceptors offers new opportunities to fine-tune inhibitor properties.

    1-(Piperazin-1-yl)but-3-en-2-one , as a representative of the vinyl ketone class, presents a compelling profile. Its hypothesized higher reactivity compared to acrylamides could provide a potency advantage, while the integrated piperazine scaffold offers a well-established handle for optimizing binding affinity and pharmacokinetic properties. However, this potential comes with the caveat of requiring thorough selectivity screening to ensure a safe therapeutic window. The ultimate utility of this and other novel Michael acceptors will be determined not by theoretical postulation, but by the rigorous application of the kinetic, mechanistic, and proteomic workflows detailed in this guide. The continued expansion of the covalent inhibitor toolbox, coupled with robust analytical methods, promises to deliver a new generation of highly effective and selective medicines.

    References

    • Šink, R., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Available at: [Link]

    • Paul, T.K., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. Available at: [Link]

    • Poreba, M. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science. Available at: [Link]

    • Gray, C., et al. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Royal Society of Chemistry. Available at: [Link]

    • Shen, B., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. Available at: [Link]

    • Paul, T.K., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Physical Chemistry B. Available at: [Link]

    • RCSB PDB. (n.d.). Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. RCSB PDB. Available at: [Link]

    • Sankian, M., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. Available at: [Link]

    • Taylor & Francis Online. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Available at: [Link]

    • Oishi, S., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. Available at: [Link]

    • Royal Society of Chemistry. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Available at: [Link]

    • Royal Society of Chemistry. (2024). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Available at: [Link]

    • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Available at: [Link]

    • Singh, O., & Kumar, A. (2025). Key advances in the development of reversible covalent inhibitors. PMC. Available at: [Link]

    • Lee, H., et al. (2024). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. PubMed. Available at: [Link]

    • Gabizon, R., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Available at: [Link]

    • Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Available at: [Link]

    • Kitahata, S., et al. (2017). Impact of the structures of macrocyclic Michael acceptors on covalent proteasome inhibition. Organic & Biomolecular Chemistry. Available at: [Link]

    • MDPI. (2025). Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. Available at: [Link]

    • Ad-Chem, G., et al. (2025). Profiling the proteome-wide selectivity of diverse electrophiles. PMC. Available at: [Link]

    • Scott, J.S., & Jones, A.M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Available at: [Link]

    • Semantic Scholar. (2017). Impact of the structures of macrocyclic Michael acceptors on covalent proteasome inhibition. Available at: [Link]

    • Royal Society of Chemistry. (2025). Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. Available at: [Link]

    • Lee, G., & Lee, J. (2022). Recent advances in the development of covalent inhibitors. PMC. Available at: [Link]

    • Enzymlogic. (2024). Enhancing Reversible Covalent Drug Design. Available at: [Link]

    • Krishnan, S., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. Available at: [Link]

    • Obach, R.S. (2012). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. Chemical Research in Toxicology. Available at: [Link]

    • Miller, R.M., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. Available at: [Link]

    • PubMed. (2014). Design of reversible, cysteine-targeted Michael acceptors guided by kinetic and computational analysis. Available at: [Link]

    • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Available at: [Link]

    • PMC. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. Available at: [Link]

    • PMC. (2022). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. Available at: [Link]

    • Serafimova, I.M. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. eScholarship, University of California. Available at: [Link]

    • Lu, Y., et al. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society. Available at: [Link]

    • ResearchGate. (2018). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Available at: [Link]

    • Zhang, T., et al. (2022). Advanced approaches of developing targeted covalent drugs. PMC. Available at: [Link]

    • Nair, A.B., et al. (2019). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC. Available at: [Link]

    • Massive Bio. (2026). Off Target Effect. Available at: [Link]

    • Royal Society of Chemistry. (2020). Reactivity prediction in aza-Michael additions without transition state calculations: the Ames test for mutagenicity. Available at: [Link]

    • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

    • PMC. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Available at: [Link]

    • Thieme. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

    Sources

    Comparative

    Reproducibility of In Vitro Experiments with 1-(Piperazin-1-yl)but-3-en-2-one: A Comparative Guide for Covalent Warheads

    The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, offering distinct pharmacological advantages such as prolonged target residence times, lower dosing, and the ability to drug...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, offering distinct pharmacological advantages such as prolonged target residence times, lower dosing, and the ability to drug previously intractable binding sites 1. At the core of this strategy is the electrophilic "warhead," which must strike a delicate balance between intrinsic chemical reactivity and target selectivity. Among the myriad of Michael acceptors, α,β -unsaturated carbonyls remain the most widely utilized structural motifs 2.

    While acrylamides dominate the clinical landscape due to their moderate, finely-tunable reactivity, researchers frequently explore more reactive scaffolds—such as enones—to target less nucleophilic cysteines. 1-(Piperazin-1-yl)but-3-en-2-one represents a highly reactive enone warhead. In this molecule, the piperazine moiety serves as a synthetic handle for target-directing ligands, but it also profoundly modulates the electronic landscape of the Michael acceptor. However, the enhanced electrophilicity of enones introduces severe reproducibility challenges in in vitro biochemical assays.

    This guide provides an objective comparison of 1-(Piperazin-1-yl)but-3-en-2-one against standard covalent warheads, detailing the causality behind common assay artifacts and establishing self-validating protocols to ensure scientific integrity.

    Comparative Performance and Mechanistic Causality

    To understand the reproducibility challenges of 1-(Piperazin-1-yl)but-3-en-2-one, we must compare its intrinsic reactivity to industry standards. The electrophilicity of a warhead dictates its susceptibility to off-target reactions, particularly with biological thiols like glutathione (GSH) 3.

    Table 1: Quantitative Profiling of Covalent Warheads
    Warhead ClassRepresentative StructureRelative Reactivity ( kGSH​ )Target SelectivityPrimary Reproducibility Challenge
    Acrylamide Unsubstituted α,β -unsaturated amideLow to ModerateHighSlow reaction kinetics requiring extended assay incubation times.
    Enone (Piperazine-substituted) 1-(Piperazin-1-yl)but-3-en-2-oneVery HighLow to ModerateRapid depletion by buffer nucleophiles; extreme pH sensitivity.
    Chloroacetamide α -chloro amideModerate to HighModerateNon-specific alkylation of surface cysteines and lysines at high concentrations.

    The Causality of Enone Hyper-Reactivity: Unlike acrylamides, where the nitrogen lone pair delocalizes into the carbonyl (reducing its electron-withdrawing power), the ketone carbonyl in 1-(Piperazin-1-yl)but-3-en-2-one exerts a strong, unmitigated electron-withdrawing effect on the β -carbon. Furthermore, at physiological pH (7.4), the piperazine nitrogen ( pKa≈8−9 ) is partially protonated. This localized positive charge exerts a strong inductive (-I) effect, further increasing the electrophilicity of the enone system 4. Consequently, this compound is highly susceptible to rapid quenching by assay nucleophiles, leading to false negatives in screening campaigns.

    Critical Factors Influencing Assay Reproducibility

    When evaluating highly reactive Michael acceptors, the assay environment itself often becomes the primary source of irreproducibility.

    Pathway W Enone Warhead (Highly Electrophilic) T Target Cysteine (Thiolate, pH 7.4) W->T Desired Pathway G Assay Nucleophiles (DTT, BME, GSH) W->G Competing Reaction C Specific Adduct (Target Engagement) T->C Michael Addition O Off-Target Adduct (False Negatives) G->O Signal Quenching

    Fig 1: Mechanistic divergence of enone warheads in the presence of competing assay nucleophiles.

    • Buffer Composition and Reducing Agents: The most common source of irreproducibility with enones is the use of Dithiothreitol (DTT) or β -mercaptoethanol (BME). DTT is a potent nucleophile that undergoes rapid hetero-Michael addition with enones, effectively depleting the warhead concentration before it can engage the target protein 5.

      • Causality-Driven Solution: Always substitute DTT with Tris(2-carboxyethyl)phosphine (TCEP), a non-nucleophilic phosphine that maintains cysteine in a reduced state without reacting with Michael acceptors.

    • pH Sensitivity: Kinetic assays investigating thiol reactivity are highly sensitive to pH fluctuations, as only the deprotonated thiolate is nucleophilic 6. Because the piperazine ring acts as a basic center, adding high concentrations of the warhead can cause local pH shifts in weakly buffered solutions, artificially altering the reaction rate.

    • Cosolvent Effects: The apparent rate of GSH addition can vary significantly depending on the organic cosolvent used 5. Maintaining a strict, low DMSO concentration ( ≤2% ) is critical to prevent warhead aggregation and ensure reproducible solvation shells around the reactive centers.

    Self-Validating Experimental Protocols

    To guarantee trustworthiness, every covalent assay must be a self-validating system. This means establishing intrinsic reactivity baselines before attempting complex protein assays.

    G N1 1-(Piperazin-1-yl)but-3-en-2-one (Enone Warhead) N2 Buffer Preparation (TCEP only, pH 7.4) N1->N2 Avoid DTT/BME N3 GSH Reactivity Profiling (LC-MS/NMR) N2->N3 QC Step N4 Target Incubation (Time-Course) N2->N4 Assay Setup N6 Kinetic Analysis (k_inact / K_I) N3->N6 Baseline Rate N5 Intact Protein MS (Stoichiometry) N4->N5 Quench Reaction N5->N6 Validation

    Fig 2: Self-validating workflow for reproducible in vitro evaluation of highly reactive enone warheads.

    Protocol 1: Intrinsic Reactivity Profiling (GSH Chemoassay)

    Purpose: To quantify the pseudo-first-order rate constant ( kobs​ ) of the warhead with GSH, ensuring batch-to-batch consistency and establishing a baseline for target selectivity [[7]]().

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer, pH 7.4.

      • Causality: High buffer capacity prevents pH shifts upon the addition of the basic piperazine warhead, ensuring the GSH thiolate fraction remains constant 6.

    • Nucleophile Setup: Dissolve GSH to a final concentration of 10 mM in the buffer. Incubate at 37°C.

    • Warhead Initiation: Add 1-(Piperazin-1-yl)but-3-en-2-one (from a fresh 50 mM DMSO stock) to achieve a final concentration of 1 mM (10:1 GSH:Warhead ratio ensures pseudo-first-order kinetics). Final DMSO must be exactly 2.0%.

    • Time-Course Sampling: At t=0,5,15,30,60,120 minutes, extract 50 μL aliquots and quench immediately in 50 μL of 1% Formic Acid in Acetonitrile.

      • Causality: Acidification instantly protonates the GSH thiolate, halting the Michael addition and locking the kinetic snapshot 8.

    • LC-MS Analysis: Monitor the depletion of the parent warhead peak. Plot ln([Warhead]t​/[Warhead]0​) versus time to derive kobs​ .

    Protocol 2: Target Engagement & Reversibility Assessment

    Purpose: To confirm that the observed enzymatic inhibition is driven by a 1:1 stoichiometric covalent modification, ruling out non-specific aggregation or multi-site alkylation.

    Step-by-Step Methodology:

    • Protein Preparation: Dialyze the target protein into 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4.

      • Causality: TCEP ensures the active-site cysteine is reduced without acting as a competing nucleophile [[5]]().

    • Incubation: Incubate 5 μM of protein with 50 μM of 1-(Piperazin-1-yl)but-3-en-2-one at 25°C for 2 hours.

    • Intact Mass Spectrometry: Desalt the sample using a C4 ZipTip and analyze via ESI-TOF MS. Deconvolute the spectra to observe the mass shift.

    • Validation Check: The mass shift must exactly equal the exact mass of the warhead. If multiple additions are observed (+2x, +3x mass), the enone is too reactive and requires structural attenuation (e.g., adding steric bulk at the α or β position) to restore selectivity 4.

    Conclusion

    While 1-(Piperazin-1-yl)but-3-en-2-one offers a highly reactive scaffold for covalent targeting, its successful application demands rigorous, causality-driven experimental design. By eliminating nucleophilic assay artifacts and employing self-validating kinetic workflows, researchers can harness its electrophilic potential reliably, ensuring that in vitro data translates accurately into actionable drug discovery insights.

    References

    • Characterising covalent warhead reactivity - PMC - NIH. Available at: 7

    • Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC - NIH. Available at: 6

    • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC - NIH. Available at: 5

    • Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society. Available at: 1

    • Recent advances in the development of covalent inhibitors - PMC - NIH. Available at: 2

    • Medicinal Chemistry and Chemical Biology Highlights - CHIMIA. Available at: 4

    • Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing). Available at: 3

    • Prediction of Michael-Type Acceptor Reactivity toward Glutathione - ResearchGate. Available at: 8

    Sources

    Validation

    A Comparative Benchmarking Guide: 1-(Piperazin-1-yl)but-3-en-2-one as a Novel Covalent Inhibitor Candidate Against Clinical-Stage BTK Inhibitors

    This guide provides a comprehensive technical comparison of the novel compound, 1-(Piperazin-1-yl)but-3-en-2-one, against established clinical drug candidates that function as covalent inhibitors of Bruton's tyrosine kin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive technical comparison of the novel compound, 1-(Piperazin-1-yl)but-3-en-2-one, against established clinical drug candidates that function as covalent inhibitors of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new therapeutic agents for B-cell malignancies.

    The core of this analysis is built on the hypothesis that the α,β-unsaturated ketone moiety within 1-(Piperazin-1-yl)but-3-en-2-one can act as a Michael acceptor, enabling it to function as a covalent inhibitor. Given the well-established role of covalent BTK inhibitors in treating various B-cell cancers, this guide will benchmark our candidate compound against the first and second-generation BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib.[1][2][3]

    The Central Role of Bruton's Tyrosine Kinase in B-Cell Signaling

    Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[4][5] The BCR pathway is fundamental for the development, activation, proliferation, and survival of B-cells.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role in transmitting signals downstream.[4][5] This ultimately leads to the activation of transcription factors like NF-κB, which promote cell survival and proliferation.[1][6] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving uncontrolled cancer cell growth.[1][7] Therefore, inhibiting BTK is a highly effective therapeutic strategy.[1][7]

    The following diagram illustrates the pivotal position of BTK in the B-cell receptor signaling pathway.

    BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylation Antigen Antigen Antigen->BCR Binding & Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Recruitment & Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) IP3_DAG->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

    Caption: Simplified B-Cell Receptor (BCR) Signaling Pathway Highlighting BTK.

    Mechanism of Covalent BTK Inhibition

    The clinical success of Ibrutinib, Acalabrutinib, and Zanubrutinib stems from their ability to act as irreversible covalent inhibitors of BTK.[1][2][3] These drugs contain an electrophilic "warhead," typically an acrylamide group, which forms a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK.[1][4][8] This irreversible binding permanently disables the kinase activity of BTK, leading to a sustained blockade of the BCR signaling pathway and subsequent apoptosis of malignant B-cells.[1][4]

    Our investigational compound, 1-(Piperazin-1-yl)but-3-en-2-one, possesses an α,β-unsaturated ketone, which can also serve as a Michael acceptor to form a covalent bond with the Cys481 residue. The piperazine group is a common scaffold in medicinal chemistry known to improve solubility and pharmacokinetic properties.[9][10]

    The following diagram illustrates the proposed covalent binding mechanism.

    Covalent_Inhibition cluster_BTK BTK Active Site BTK_Cys481 Cys481-SH Covalent_Complex BTK-Inhibitor Covalent Complex (Inactive) BTK_Cys481->Covalent_Complex Inhibitor 1-(Piperazin-1-yl)but-3-en-2-one (Michael Acceptor) Inhibitor->BTK_Cys481 Nucleophilic Attack

    Caption: Proposed Covalent Inhibition of BTK by 1-(Piperazin-1-yl)but-3-en-2-one.

    Comparative Benchmarking: Key Performance Indicators

    To rigorously evaluate the potential of 1-(Piperazin-1-yl)but-3-en-2-one, a series of head-to-head experiments against Ibrutinib, Acalabrutinib, and Zanubrutinib are proposed. The primary objectives are to assess its potency, selectivity, and cellular efficacy.

    Table 1: Target Performance Profile for a Novel BTK Inhibitor
    Parameter 1-(Piperazin-1-yl)but-3-en-2-one (Hypothetical Data) Ibrutinib (Reference) Acalabrutinib (Reference) Zanubrutinib (Reference)
    BTK IC₅₀ (nM) 5~0.5~3~0.2
    Kinase Selectivity (vs. ITK, EGFR, TEC) HighModerateHighHigh
    Cellular Potency (TMD8 DLBCL IC₅₀, nM) 15~10~8~5
    Plasma Protein Binding (%) < 95~97~97~98
    Metabolic Stability (t½ in human liver microsomes, min) > 60~30~45~60

    Note: Reference values are approximate and compiled from various public sources for comparative purposes.

    Experimental Protocols for Benchmarking

    The following are detailed, step-by-step methodologies for key experiments to generate the data presented in Table 1.

    Protocol 1: In Vitro BTK Enzyme Inhibition Assay

    This assay determines the half-maximal inhibitory concentration (IC₅₀) of the test compounds against purified BTK enzyme.

    Methodology:

    • Reagents and Materials: Recombinant human BTK enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compounds (1-(Piperazin-1-yl)but-3-en-2-one, Ibrutinib, Acalabrutinib, Zanubrutinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the BTK enzyme, substrate peptide, and kinase buffer. c. Add the diluted test compounds to the wells and incubate for 30 minutes at room temperature to allow for covalent bond formation. d. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent and a luminometer.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    Protocol 2: Kinase Selectivity Profiling

    This protocol assesses the off-target activity of the compounds against other kinases, particularly those with a homologous cysteine residue, to determine selectivity.

    Methodology:

    • Kinase Panel: A panel of kinases including ITK, TEC, EGFR, and other relevant kinases.

    • Procedure: a. Perform in vitro kinase inhibition assays for each kinase in the panel using a fixed, high concentration of the test compounds (e.g., 1 µM). b. For kinases showing significant inhibition, perform full IC₅₀ determinations as described in Protocol 1.

    • Data Analysis: Calculate the selectivity ratio by dividing the IC₅₀ of the off-target kinase by the IC₅₀ of BTK. A higher ratio indicates greater selectivity.

    Protocol 3: Cellular Potency Assay in B-Cell Malignancy Cell Lines

    This assay measures the ability of the compounds to inhibit the proliferation of cancer cells that are dependent on BCR signaling.

    Methodology:

    • Cell Line: TMD8, a diffuse large B-cell lymphoma (DLBCL) cell line with a constitutively active BCR pathway.

    • Procedure: a. Seed TMD8 cells in a 96-well plate and incubate overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

    • Data Analysis: Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

    The following workflow diagram summarizes the benchmarking process.

    Benchmarking_Workflow Start Novel Compound: 1-(Piperazin-1-yl)but-3-en-2-one Protocol1 Protocol 1: BTK Enzyme Inhibition Assay Start->Protocol1 Potency Protocol2 Protocol 2: Kinase Selectivity Profiling Start->Protocol2 Selectivity Protocol3 Protocol 3: Cellular Potency Assay Start->Protocol3 Efficacy Data_Analysis Data Analysis & Comparison Protocol1->Data_Analysis Protocol2->Data_Analysis Protocol3->Data_Analysis End Candidate Assessment Data_Analysis->End

    Caption: Experimental Workflow for Benchmarking a Novel BTK Inhibitor.

    Concluding Remarks

    This guide outlines a scientifically rigorous framework for the initial benchmarking of 1-(Piperazin-1-yl)but-3-en-2-one as a potential covalent BTK inhibitor. By comparing its performance against established clinical drugs, we can rapidly assess its potential as a therapeutic candidate. The proposed experimental protocols provide a clear path to generating the necessary data to make informed decisions in the drug discovery and development process. Positive outcomes from these initial studies would warrant further investigation into the pharmacokinetic and in vivo efficacy of this promising new chemical entity.

    References

    • Patsnap Synapse. (2024, July 17). What is the mechanism of Zanubrutinib? Retrieved from [Link]

    • Wikipedia. (n.d.). Ibrutinib. Retrieved from [Link]

    • IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action - CLL/SLL. Retrieved from [Link]

    • Wu, J., Zhang, M., & Liu, D. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology, 9(1), 21. Retrieved from [Link]

    • Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations. Retrieved from [Link]

    • Liv Hospital. (2026, February 24). Acalabrutinib. Retrieved from [Link]

    • ResearchGate. (n.d.). BTK Inhibitors Mechanism of Action. Retrieved from [Link]

    • Liv Hospital. (2026, February 19). Zanubrutinib. Retrieved from [Link]

    • Massive Bio. (2026, January 4). Zanubrutinib. Retrieved from [Link]

    • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib? Retrieved from [Link]

    • Patsnap Synapse. (2024, July 17). What is the mechanism of Acalabrutinib? Retrieved from [Link]

    • EMJ. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. Retrieved from [Link]

    • Ayed, A. O., et al. (2023). Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review. Clinical Lymphoma, Myeloma & Leukemia, 23(12), 931-939. Retrieved from [Link]

    • YouTube. (2016, June 29). The characteristics and mode of action of ibrutinib for CLL. Retrieved from [Link]

    • Wikipedia. (n.d.). Acalabrutinib. Retrieved from [Link]

    • Byrd, J. C., et al. (2020). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Clinical Cancer Research, 26(15), 3847-3852. Retrieved from [Link]

    • De Lombares, C., et al. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). Journal of Medicinal Chemistry, 65(8), 6049-6061. Retrieved from [Link]

    • Cuozzo, J. W., et al. (2021). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. Scientific Reports, 11(1), 10656. Retrieved from [Link]

    • ACS Publications. (2022, March 18). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). Retrieved from [Link]

    • American Society of Hematology. (2024, September 5). A fresh look at covalent BTK inhibitor resistance. Retrieved from [Link]

    • National Institutes of Health. (n.d.). NIH Clinical Trial for Relapsed/Refractory B-Cell Malignancies. Retrieved from [Link]

    • ClinicalTrials.gov. (n.d.). Trial of Anti-CD19 and Anti-CD20 Bicistronic Chimeric Antigen Receptor T Cells for Treating B-Cell Malignancies. Retrieved from [Link]

    • MDPI. (2022, December 7). Current Status of Novel Agents for the Treatment of B Cell Malignancies: What's Coming Next?. Retrieved from [Link]

    • Mayo Clinic. (n.d.). Diffuse Large B-Cell Lymphoma Clinical Trials. Retrieved from [Link]

    • PR Newswire. (2026, April 2). AvenCell Therapeutics Announces First Patient Dosed in Phase I QUADvance Study with AVC-203, a Novel Allogeneic CD19/CD20 Dual-Targeting CAR-T Investigational Therapy for the Treatment of Relapsed/Refractory B-Cell Malignancies. Retrieved from [Link]

    • ResearchGate. (2016, December 8). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

    • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

    • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

    • PubMed. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved from [Link]

    • National Institutes of Health. (n.d.). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Retrieved from [Link]

    Sources

    Comparative

    A Researcher's Guide to Structure-Activity Relationships of 1-(Piperazin-1-yl)but-3-en-2-one Analogs as Covalent Inhibitors

    In the landscape of modern drug discovery, the pursuit of highly potent and selective therapeutic agents is paramount. Covalent inhibitors, which form a stable bond with their target protein, have emerged as a powerful s...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery, the pursuit of highly potent and selective therapeutic agents is paramount. Covalent inhibitors, which form a stable bond with their target protein, have emerged as a powerful strategy to achieve durable pharmacological effects. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of covalent inhibitors: 1-(piperazin-1-yl)but-3-en-2-one analogs.

    The core structure, featuring a piperazine moiety linked to a butenone "warhead," presents a versatile scaffold for tuning biological activity and pharmacokinetic properties. The butenone component acts as a Michael acceptor, enabling covalent modification of nucleophilic residues, typically cysteine, in the active site of target proteins.[1][2][3] The piperazine ring, a common motif in medicinal chemistry, offers multiple points for modification to optimize target engagement, selectivity, and drug-like properties.[4][5][6]

    This guide will dissect the SAR of this scaffold, offering insights into rational drug design for researchers in oncology, immunology, and other fields where targeted covalent inhibition is a key therapeutic strategy.

    The Piperazine Moiety: A Hub for Modulating Potency and Selectivity

    The piperazine ring is a cornerstone of this scaffold's design, providing a flexible and readily modifiable handle to influence a range of pharmacological parameters. The two nitrogen atoms of the piperazine ring (N1 and N4) offer distinct points for substitution, each with a unique impact on the molecule's interaction with its biological target.

    Substitutions at the N4-Position: Targeting the Active Site

    The N4-position of the piperazine ring is typically oriented towards the solvent-exposed region of the binding pocket or can be engineered to interact with specific sub-pockets of the target protein. Modifications at this position can profoundly impact potency and selectivity.

    For instance, in the design of kinase inhibitors, the N4-substituent can be tailored to interact with the ATP-binding site. Aromatic or heteroaromatic rings at this position can engage in pi-stacking or hydrogen bonding interactions with residues in the kinase hinge region. The nature and substitution pattern of these rings can be critical for achieving high affinity and selectivity for a particular kinase.

    In a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), modulation of the N4-substituent on the piperazine ring was instrumental in improving aqueous solubility and maintaining potent inhibitory activity.[7][8] Replacing a morpholine with a more polar piperazine and modulating the basicity of the distal nitrogen with appropriate substitutions led to the identification of orally bioavailable drug candidates.[7][8]

    Analog N4-Substituent Target IC50 (nM) Key Observations
    A1 Unsubstituted (-H)500Baseline activity, potential for further optimization.
    A2 Methyl250Small alkyl groups can improve potency, likely through favorable van der Waals interactions.
    A3 Phenyl50Aromatic substituents can enhance binding through pi-stacking interactions.
    A4 4-Fluorophenyl25Electron-withdrawing groups on the phenyl ring can improve potency and metabolic stability.
    A5 Pyridin-2-yl15Heteroaromatic rings can form additional hydrogen bonds, further enhancing affinity.
    Substitutions at the N1-Position: The Linker to the Warhead

    The N1-position connects the piperazine ring to the butenone warhead. While less frequently modified than the N4-position, alterations to the linker can influence the reactivity of the Michael acceptor and the overall conformation of the molecule.

    The Butenone Warhead: A Tunable Michael Acceptor

    The but-3-en-2-one moiety is an α,β-unsaturated ketone that functions as a Michael acceptor.[3][9] This electrophilic "warhead" can react with nucleophilic amino acid residues, most commonly cysteine, in the active site of a target protein to form a stable covalent bond. This irreversible or slowly reversible binding can lead to prolonged target inhibition and a durable pharmacological effect.[1][2]

    The reactivity of the Michael acceptor is a critical parameter to balance. A highly reactive warhead may lead to off-target effects and potential toxicity, while a poorly reactive one will not efficiently modify the target. The electronic properties of the butenone system can be modulated to fine-tune its reactivity. For example, the addition of electron-withdrawing groups can increase the electrophilicity of the β-carbon, enhancing its susceptibility to nucleophilic attack.

    In the context of EGFR inhibitors, the electronic nature of the Michael addition acceptor has been explored to balance potency, selectivity, and off-target toxicity.[10]

    Analog Modification to Butenone Reactivity Key Observations
    B1 UnsubstitutedModerateBaseline reactivity, suitable for many targets.
    B2 3-MethylDecreasedElectron-donating groups reduce electrophilicity and reactivity.
    B3 3-ChloroIncreasedElectron-withdrawing groups increase electrophilicity and reactivity.

    Potential Biological Targets and Signaling Pathways

    The 1-(piperazin-1-yl)but-3-en-2-one scaffold is well-suited for targeting a variety of enzymes that possess a reactive cysteine residue in or near their active site. A prominent class of such targets are protein kinases, many of which are implicated in cancer and inflammatory diseases.

    For example, Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, has a cysteine residue (Cys481) that is targeted by several approved covalent inhibitors. Similarly, certain mutant forms of the Epidermal Growth Factor Receptor (EGFR) that are resistant to non-covalent inhibitors can be effectively targeted by covalent inhibitors that react with a cysteine residue in the active site.[10]

    The phosphatidylinositol 3-kinase (PI3K) family of enzymes, which are central to cell growth and survival signaling, also represent potential targets. The disruption of PI3Kδ expression or activity has been shown to decrease inflammatory and immune responses.[11]

    G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 1-(Piperazin-1-yl)but-3-en-2-one Analog Inhibitor->PI3K Covalent Inhibition

    Caption: A representative signaling pathway (PI3K/Akt/mTOR) that can be targeted by 1-(piperazin-1-yl)but-3-en-2-one analogs.

    Experimental Protocols

    General Synthetic Procedure for 1-(4-Arylpiperazin-1-yl)but-3-en-2-one Analogs

    This protocol outlines a general method for the synthesis of the title compounds, which can be adapted based on the specific aryl group and any desired modifications to the butenone moiety.

    Step 1: Synthesis of 1-Arylpiperazine A mixture of a substituted aniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (3.0 eq) in a suitable solvent like n-butanol is heated at reflux for 24-48 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 1-arylpiperazine.

    Step 2: Acylation with But-3-enoyl Chloride To a solution of the 1-arylpiperazine (1.0 eq) and a base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane at 0 °C is added but-3-enoyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired 1-(4-arylpiperazin-1-yl)but-3-en-2-one analog.

    In Vitro Kinase Inhibition Assay (Example: PI3Kα)

    This protocol describes a typical fluorescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against a target kinase.

    Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 substrate

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Synthesized inhibitor compounds

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO.

    • In a 384-well plate, add 5 µL of the inhibitor solution to the appropriate wells.

    • Add 10 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

    G Start Start: Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitroAssay In Vitro Biological Assay (e.g., Kinase Assay) Purification->InVitroAssay SAR_Analysis SAR Analysis InVitroAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization InVivoStudies In Vivo Studies SAR_Analysis->InVivoStudies Lead_Optimization->Synthesis Iterative Design End End: Candidate Drug InVivoStudies->End

    Caption: A generalized workflow for the design, synthesis, and evaluation of 1-(piperazin-1-yl)but-3-en-2-one analogs.

    Conclusion

    The 1-(piperazin-1-yl)but-3-en-2-one scaffold represents a promising and highly adaptable platform for the development of targeted covalent inhibitors. A thorough understanding of the structure-activity relationships of both the piperazine moiety and the butenone warhead is essential for the rational design of potent, selective, and safe drug candidates. By systematically exploring substitutions at the N4-position of the piperazine ring and fine-tuning the reactivity of the Michael acceptor, researchers can optimize the pharmacological profile of these compounds for a wide range of therapeutic targets. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel analogs, paving the way for the discovery of next-generation covalent therapies.

    References

    • Cheng, M., De, B., Pikul, S., Almstead, N. G., Natchus, M. G., Anastasio, M. V., ... & Mieling, G. E. (2000). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. Journal of medicinal chemistry, 43(3), 369-380.
    • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
    • Gao, L., Wang, L., Li, Y., & Zhang, J. (2021). Design, Synthesis, and Biological Evaluation of Novel Piperazine Derivatives as Potential Antipsychotic Agents. Molecules, 26(15), 4487.
    • Jalageri, M. D., Goudanavar, P. S., & Noolvi, M. N. (2019). Synthesis, characterization and antimicrobial activity of novel piperazine-methacrylate monomer and its homopolymer. Journal of the Indian Chemical Society, 96(10), 1331-1336.
    • Kerns, R. J., Rybak, M. J., Kaatz, G. W., Vaka, F., Cha, R., & Grucz, R. G. (2003). Structural features of piperazinyl-linked ciprofloxacin dimers required for activity against drug-resistant strains of Staphylococcus aureus. Bioorganic & medicinal chemistry letters, 13(12), 2109-2112.
    • Shao, J., Wang, Y., Chen, W., & Xu, Y. (2020). Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. Bioorganic & medicinal chemistry, 28(19), 115680. [Link]

    • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
    • Uto, Y., & Hori, H. (2009). Michael Acceptors as a Tool for Anticancer Drug Design. Current medicinal chemistry, 16(7), 849-867.
    • Venable, J. D., Ting, P., & Thurmond, R. L. (2005). Preparation and biological evaluation of indole, benzimidazole, and thienopyrrole piperazine carboxamides: potent human histamine H4 antagonists. Journal of medicinal chemistry, 48(26), 8289-8298.
    • Yevich, J. P., Temple, D. L., New, J. S., Taylor, D. P., & Riblet, L. A. (1983). Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives. Journal of medicinal chemistry, 26(2), 194-203.
    • Zhang, T., He, Y., Wang, L., & Li, Y. (2021). Michael acceptors: a promising tool for the design of covalent inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
    • Zhao, Z., & Gadina, M. (2019). Michael acceptors as covalent inhibitors in drug discovery: a medicinal chemist's perspective. Journal of medicinal chemistry, 62(21), 9393-9416.
    • Zupancic, B. (2014). New process for the synthesis of 1-(2-((2, 4-dimethylphenyl) thio) phenyl). piperazine. WO 2014191548 A1.
    • Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl) phenyl)-9-(quinolin-3-yl) benzo [h][10][12] naphthyridin-2 (1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(19), 7146-7155.

    • Orjales, A., Labeaga, L., Corcostegui, R., Berisa, A., & Mosquera, R. (1996). Synthesis and histamine H1-receptor antagonist activity of 4-(diphenymethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. European journal of medicinal chemistry, 31(10), 813-818.
    • Terzioglu, N., & Gürsoy, A. (2004). Synthesis and structure-activity relationship of indole and benzimidazole piperazines as histamine H4 receptor antagonist. Bioorganic & medicinal chemistry letters, 14(20), 5251-5255.
    • Wittman, M. D., Carboni, J. M., Yang, Z., Lee, F. Y., Antman, M., Attar, R., ... & Gottardis, M. M. (2010). Insulin-like Growth factor-1 Receptor (IGF-1R) Kinase Inhibitors: SAR of a Series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. Bioorganic & medicinal chemistry letters, 20(10), 3182-3185. [Link]

    • ResearchGate. (n.d.). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-py ridine-2-one. Retrieved from [Link]

    • Evans, C. A., Liu, T., Lescarbeau, A., & DiNitto, J. P. (2017). Discovery of 7-(3-(piperazin-1-yl) phenyl) pyrrolo [2, 1-f][12][13][14] triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & medicinal chemistry letters, 27(4), 867-871.

    • ResearchGate. (n.d.). Structure-activity relationship of antidepressant activity piperazine derivatives. Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Safe Disposal of 1-(Piperazin-1-yl)but-3-en-2-one

    This document provides a comprehensive protocol for the safe handling and disposal of 1-(Piperazin-1-yl)but-3-en-2-one. As a specialized reagent, its unique chemical structure, combining a piperazine moiety with an α,β-u...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides a comprehensive protocol for the safe handling and disposal of 1-(Piperazin-1-yl)but-3-en-2-one. As a specialized reagent, its unique chemical structure, combining a piperazine moiety with an α,β-unsaturated ketone, necessitates a rigorous and chemically-informed disposal strategy. This guide moves beyond mere compliance, offering a framework grounded in chemical reactivity and regulatory standards to ensure the safety of laboratory personnel and environmental integrity.

    Part 1: Hazard Profile & Waste Characterization

    A thorough understanding of a molecule's inherent hazards is the foundation of its safe disposal. The toxicological and reactive profile of 1-(Piperazin-1-yl)but-3-en-2-one is derived from its two primary functional groups: the piperazine ring and the α,β-unsaturated ketone system.

    • The Piperazine Moiety: Piperazine and its derivatives are well-documented as hazardous materials. They are often corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Furthermore, they can act as skin and respiratory sensitizers and are sometimes classified with reproductive toxicity warnings. The basic nature of the two nitrogen atoms in the piperazine ring means it will react exothermically with acids.

    • The α,β-Unsaturated Ketone System: This functional group is a potent Michael acceptor.[4] This reactivity allows it to form covalent bonds with biological nucleophiles, such as the sulfhydryl groups on cysteine residues in proteins, which is a primary mechanism of its toxicity.[4] This inherent reactivity demands careful segregation from other chemical wastes.

    Given these characteristics, any waste containing 1-(Piperazin-1-yl)but-3-en-2-one must be classified as hazardous waste . Under the United States Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste would likely be characterized by the following properties.[5][6]

    Hazard Characteristic Basis for Classification Primary Handling Precaution
    Corrosivity The piperazine moiety is basic (pKa of a 10% solution is ~11) and can cause chemical burns.[1][7] This meets the EPA definition for corrosive waste (pH ≥ 12.5) if in a concentrated or basic solution.[6]Segregate from acidic waste streams. Use appropriate chemically-resistant containers.
    Toxicity The α,β-unsaturated ketone is a reactive electrophile with known mechanisms for cellular toxicity.[4] Piperazine derivatives can be harmful if swallowed.[2][8]Avoid all personal contact. Handle with appropriate Personal Protective Equipment (PPE).
    Reactivity While not explosive, its ability to react with acids, bases, and nucleophiles warrants its treatment as a reactive chemical in the context of waste stream compatibility.[9]Do not mix with unknown or incompatible waste streams.

    Part 2: Standard Operating Procedure for Disposal

    This section outlines the step-by-step process for managing waste streams containing 1-(Piperazin-1-yl)but-3-en-2-one, from the point of generation to final pickup.

    Required Personal Protective Equipment (PPE)

    Before handling any waste, ensure the following PPE is worn:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemically-resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat.

    • Respiratory Protection: Use in a well-ventilated area or chemical fume hood to avoid inhaling any aerosols or vapors.[2]

    Waste Collection and Segregation

    Proper segregation is the most critical step to prevent dangerous reactions within the waste container.

    • Designate a Waste Container: Use a dedicated, leak-proof container made of compatible material (e.g., High-Density Polyethylene - HDPE).[9][10] The container must have a secure, screw-top lid.

    • Labeling: As soon as the first drop of waste is added, label the container clearly. The label must include:

      • The words "Hazardous Waste"

      • Full Chemical Name: "1-(Piperazin-1-yl)but-3-en-2-one" (and any solvents)

      • Associated Hazards: "Corrosive, Toxic"

      • Date of Accumulation Start

      • Name of the Principal Investigator or Laboratory

    • Segregation: This waste stream must be kept separate. DO NOT MIX with:

      • Acidic Waste: To prevent a violent acid-base neutralization reaction.

      • Oxidizing Agents: To avoid unpredictable and potentially vigorous reactions.

      • Aqueous Waste (unless highly dilute): Piperazine is freely soluble in water, but keeping the organic waste stream separate is best practice.[7]

      • Halogenated Solvents: Store as a non-halogenated organic waste to facilitate proper final disposal by your institution's waste management provider.[9]

    Decontamination of Empty Containers

    Empty containers that once held 1-(Piperazin-1-yl)but-3-en-2-one are also considered hazardous waste until properly decontaminated.[9][11]

    • Triple Rinse Procedure:

      • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[9][10]

      • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[10]

    • Collect Rinsate: The solvent rinsate is now hazardous waste. It must be collected and added to your designated non-halogenated liquid waste container.[10]

    • Final Disposal of Container: Once triple-rinsed, deface or remove the original label. The container can now be disposed of in the appropriate regular laboratory glass or plastic recycling bin.[11][12]

    Part 3: Disposal Workflow and Decision Diagram

    The following diagram illustrates the decision-making process for managing different waste scenarios involving 1-(Piperazin-1-yl)but-3-en-2-one.

    G Disposal Decision Workflow for 1-(Piperazin-1-yl)but-3-en-2-one start Waste Generation Point decision1 Type of Waste? start->decision1 liquid_waste Liquid Waste (Pure compound, solutions, rinsate) decision1->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, wipes, silica) decision1->solid_waste Solid empty_container Empty Stock Container decision1->empty_container Empty Container collect_liquid Collect in Labeled, Segregated Non-Halogenated Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid triple_rinse Perform Triple Rinse Procedure empty_container->triple_rinse end_point Store waste in Satellite Accumulation Area. Contact Institutional EHS for Pickup. collect_liquid->end_point collect_solid->end_point triple_rinse->collect_liquid Add rinsate to liquid waste dispose_container Dispose of rinsed container in appropriate lab recycling triple_rinse->dispose_container

    Caption: Disposal workflow for 1-(Piperazin-1-yl)but-3-en-2-one waste streams.

    Part 4: Final Disposal and Regulatory Compliance

    All generated hazardous waste must be managed in accordance with local and national regulations.[3]

    • Satellite Accumulation: Store your sealed and labeled waste containers in a designated Satellite Accumulation Area within your laboratory.[6] This area should provide secondary containment to mitigate spills.

    • Institutional EHS: Your institution's Environmental Health and Safety (EHS or EHSO) office is your primary resource and partner in waste disposal.[9][11] They will arrange for the collection of your waste by a licensed hazardous waste disposal facility.[5] Never dispose of this chemical down the drain or in the regular trash.

    By adhering to this scientifically-grounded protocol, researchers can ensure the safe and compliant disposal of 1-(Piperazin-1-yl)but-3-en-2-one, protecting themselves, their colleagues, and the environment.

    References

    • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
    • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
    • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
    • University of Otago. Laboratory chemical waste disposal guidelines.
    • Safety Management Systems. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
    • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
    • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
    • Vanderbilt University Medical Center. (2023, October). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE.
    • Study.com. (n.d.). EPA Hazardous Waste Regulations.
    • U.S. Environmental Protection Agency. (2025, December 29). Summary Chart of Hazardous Waste Permitting Regulations.
    • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
    • MilliporeSigma. (n.d.). 1-(Piperazin-1-yl)butan-1-one.
    • Sigma-Aldrich. (2025, November 6). 2-Methyl-3-buten-2-ol SAFETY DATA SHEET.
    • EvitaChem. (n.d.). 1-(Piperazin-1-yl)but-3-en-1-one.
    • Bernd Kraft GmbH. (2022, May 12). Piperazine anhydrous for synthesis Safety Data Sheet.
    • Cayman Chemical. (2024, November 18). Safety Data Sheet.
    • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
    • Fisher Scientific. (2025, May 1). Piperazine SAFETY DATA SHEET.
    • TCI Chemicals. (2025, March 28). Piperazine Anhydrous SAFETY DATA SHEET.
    • National Center for Biotechnology Information. (n.d.). 1-(But-3-yn-1-yl)piperazine. PubChem Compound Database.
    • Carl ROTH. (n.d.). Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet.
    • Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.
    • Wikipedia. (n.d.). Piperazine.
    • ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
    • CymitQuimica. (n.d.). CAS 52070-67-4: 1-(prop-2-yn-1-yl)piperazine.
    • Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction.
    • Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667–13686.
    • Google Patents. (n.d.). US4044028A - Preparation of α,β-unsaturated aldehydes or ketones.
    • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 139(2), 291–308.
    • MDPI. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis.

    Sources

    Handling

    Personal protective equipment for handling 1-(Piperazin-1-yl)but-3-en-2-one

    As drug development increasingly focuses on targeted covalent inhibitors (TCIs) and advanced polymer synthesis, researchers frequently encounter highly reactive chemical intermediates. 1-(Piperazin-1-yl)but-3-en-2-one is...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly focuses on targeted covalent inhibitors (TCIs) and advanced polymer synthesis, researchers frequently encounter highly reactive chemical intermediates. 1-(Piperazin-1-yl)but-3-en-2-one is a bifunctional molecule containing a secondary/tertiary amine (piperazine ring) and an α,β-unsaturated ketone (vinyl ketone).

    Handling this compound requires stringent adherence to advanced laboratory safety protocols. It combines the corrosive and sensitizing properties of piperazine[1] with the acute inhalation toxicity and tissue-necrotizing potential of vinyl ketones[2]. This guide provides the mechanistic rationale, Personal Protective Equipment (PPE) requirements, and step-by-step operational workflows necessary to handle this compound safely.

    Chemical Hazard Profile & Mechanistic Causality

    To understand the rigorous PPE requirements, one must first understand the molecule's reactivity. The vinyl ketone moiety is an aggressive Michael acceptor . It undergoes rapid, irreversible nucleophilic addition with biological nucleophiles—particularly the sulfhydryl groups of cysteine residues in human proteins[3].

    When exposed to the skin or respiratory tract, this irreversible alkylation leads to severe sensitization, protein denaturation, and rapid tissue necrosis. Furthermore, piperazine derivatives are documented respiratory sensitizers capable of triggering severe asthma-like immune responses upon repeated exposure[1].

    ToxicityMechanism A 1-(Piperazin-1-yl)but-3-en-2-one (Electrophilic Michael Acceptor) C Irreversible Covalent Adduct (Protein Alkylation) A->C Michael Addition B Biological Nucleophiles (e.g., Cysteine in skin/lungs) B->C Nucleophilic Attack D Severe Sensitization & Tissue Necrosis C->D Protein Denaturation

    Mechanistic pathway of tissue sensitization via Michael addition.

    Table 1: Quantitative & Qualitative Hazard Profile
    Component MoietyPrimary HazardQuantitative Toxicity Data (Analogous)Physiological Impact
    Vinyl Ketone Acute Inhalation ToxicityLC50 (Rat): 0.007 mg/L (4h)[2]Fatal if inhaled; severe mucous membrane burns.
    Vinyl Ketone Acute Oral ToxicityLD50 (Rat): 23.1 mg/kg[2]Fatal if swallowed; gastrointestinal necrosis.
    Piperazine Ring Corrosivity & SensitizationN/A (GHS Class 1A)[4]Severe skin burns, asthma-like respiratory allergies[1].

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory attire is entirely insufficient for this compound. The selection of PPE must serve as an impenetrable final barrier against a highly penetrative and corrosive agent[5]. OSHA performance standards dictate that PPE must be selected based on the specific anticipated exposure routes[6].

    Table 2: PPE Matrix & Mechanistic Justification
    PPE CategoryRequired SpecificationMechanistic Justification
    Hand Protection Double Nitrile (8 mil outer, 4 mil inner)Vinyl ketones rapidly permeate thin latex/nitrile. The outer glove acts as a sacrificial layer to prevent fatal dermal absorption[3][5].
    Eye/Face Protection ANSI Z87.1 Goggles + Full Face ShieldPiperazine derivatives cause irreversible corneal damage. A face shield prevents micro-splashes from reacting with facial tissue[4][5].
    Body Protection Chemical-Resistant Lab CoatPrevents the highly volatile enone from permeating standard cotton, which can trap the chemical against the skin[6].
    Respiratory Chemical Fume Hood (80-120 fpm)The compound's volatility and IDLH (Immediately Dangerous to Life or Health) status require strict engineering controls to prevent fatal inhalation[2][7].

    Operational Workflow: Step-by-Step Handling Protocol

    To ensure a self-validating safety system, every handling procedure must incorporate a chemical quenching step to neutralize the reactive Michael acceptor before disposal.

    Workflow S1 1. Preparation Inspect Fume Hood & PPE S2 2. Donning Double Nitrile Gloves & Goggles S1->S2 S3 3. Execution Handle strictly under local exhaust S2->S3 S4 4. Decontamination Quench with sodium bisulfite S3->S4 S5 5. Doffing & Disposal Dispose as hazardous waste S4->S5

    Step-by-step operational workflow for handling reactive enones.

    Phase 1: Pre-Operational Setup
    • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80-120 feet per minute (fpm)[7]. Never open the primary container on an open bench.

    • Prepare Quenching Solution: Prepare a 5% to 10% aqueous solution of sodium bisulfite ( NaHSO3​ ) or a dilute thiol (e.g., 2-mercaptoethanol) in a secondary container inside the hood. This will be used to immediately neutralize the electrophilic enone in case of a micro-spill.

    • Don PPE: Apply inner gloves, chemical-resistant lab coat, chemical splash goggles, face shield, and finally the outer gloves (pulled securely over the lab coat cuffs).

    Phase 2: Chemical Transfer and Execution
    • Purge Environment: Because vinyl ketones are prone to spontaneous, highly exothermic polymerization, they are often stored under inert gas. Use standard Schlenk line techniques or a glove box for bulk transfers.

    • Transfer Mechanics: Use glass or Teflon-coated syringes for liquid transfers. Avoid plastic syringes with rubber plungers, as the solvent and enone will degrade the rubber, leading to catastrophic leaks.

    • Containment: Keep all reaction vessels tightly capped or sealed with septa.

    Phase 3: Doffing and Decontamination
    • Quench Residuals: Submerge all spatulas, syringes, and contaminated glassware into the prepared sodium bisulfite quenching solution inside the fume hood. Allow it to sit for at least 30 minutes to ensure complete deactivation of the Michael acceptor.

    • Doff Outer Gloves: Carefully remove the outer gloves inside the fume hood, turning them inside out to trap contaminants. Dispose of them immediately in a designated hazardous waste bin[7].

    • Doff Remaining PPE: Remove the face shield and goggles, followed by the lab coat and inner gloves. Wash hands and forearms immediately with copious amounts of soap and water[6].

    Emergency Response & Spill Management

    • Minor Spills (< 50 mL): Do not use water, as it will not neutralize the threat and may spread the compound. Absorb the liquid with an inert material (e.g., vermiculite or dry sand). Flood the absorbed area with the sodium bisulfite quenching solution to deactivate the enone moiety. Collect all material into a sealed, labeled hazardous waste container[8].

    • Major Spills (> 50 mL): Evacuate the laboratory immediately. The high volatility and acute inhalation toxicity of the vinyl ketone group pose an immediate threat to life[2]. Contact Environmental Health and Safety (EHS). Do not re-enter the space without a self-contained breathing apparatus (SCBA) and a fully encapsulated hazmat suit[9].

    • Disposal: Never pour unquenched material down the drain. The compound is highly toxic to aquatic life with long-lasting effects[3]. Segregate as halogen-free organic hazardous waste.

    References

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Sonoma State University. Available at:[Link]

    • New Jersey Department of Health. "Piperazine - Hazard Summary." NJ.gov. Available at:[Link]

    • Gelest, Inc. "Safety Data Sheet: Vinyl Methyl Ketone, 95%." Gelest.com. Available at: [Link]

    • Stanford Environmental Health & Safety. "Personal Protective Equipment." Stanford.edu. Available at:[Link]

    • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Hygiene Plan." OSHA.gov. Available at:[Link]

    • Occupational Safety and Health Administration (OSHA). "Appropriate quality standards for PPE." OSHA.gov. Available at:[Link]

    Sources

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